molecular formula C14H13Cl2NO B2865413 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline CAS No. 861439-45-4

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Cat. No.: B2865413
CAS No.: 861439-45-4
M. Wt: 282.16
InChI Key: JOGJMBFGMDTGHJ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline is a useful research compound. Its molecular formula is C14H13Cl2NO and its molecular weight is 282.16. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-18-14-5-3-2-4-10(14)9-17-13-7-11(15)6-12(16)8-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGJMBFGMDTGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Abstract

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a substituted N-benzylaniline. The primary synthetic strategy detailed herein is the one-pot reductive amination of 3,5-dichloroaniline and 2-methoxybenzaldehyde. We will explore the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers and professionals in organic synthesis and drug development, offering the technical depth required for successful replication and adaptation of this valuable synthetic procedure.

Strategic Approach: Retrosynthetic Analysis

The logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. The most apparent disconnection is at the benzylic C-N bond, which links the aniline and benzyl moieties. This bond is reliably formed via reductive amination, a cornerstone of modern amine synthesis.[1][2] This disconnection reveals two readily available commercial starting materials: 3,5-dichloroaniline and 2-methoxybenzaldehyde.

Caption: Retrosynthetic disconnection of the target molecule.

Reagents and Materials Profile

Successful synthesis relies on a clear understanding of the starting materials. 3,5-dichloroaniline is a versatile intermediate used in the production of agrochemicals, dyes, and pharmaceuticals.[3][4] 2-Methoxybenzaldehyde (o-anisaldehyde) is a naturally occurring aromatic aldehyde.

CompoundStructureFormulaMolar Mass ( g/mol )Key Properties
3,5-Dichloroaniline 3,5-Dichloroaniline structureC₆H₅Cl₂N162.02White to brown crystalline solid. Soluble in ethanol and ether, insoluble in water.[5][6]
2-Methoxybenzaldehyde 2-Methoxybenzaldehyde structureC₈H₈O₂136.15Colorless liquid or solid with a pleasant aroma.[7]
Sodium Triacetoxyborohydride (STAB) STAB structureNa[(CH₃COO)₃BH]211.94White powder, mild reducing agent, moisture-sensitive.[8]
1,2-Dichloroethane (DCE) DCE structureC₂H₄Cl₂98.96Colorless liquid, common solvent for reductive aminations with STAB.[9]

The Synthetic Pathway: Mechanism and Rationale

The chosen synthetic route is a one-pot reductive amination. This process involves the initial reaction between the primary amine (3,5-dichloroaniline) and the aldehyde (2-methoxybenzaldehyde) to form an iminium ion intermediate. This electrophilic intermediate is then selectively reduced by a hydride source to yield the final secondary amine product.[1]

Causality in Reagent Selection

The choice of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is critical for the efficiency of a one-pot procedure.

  • Selectivity: STAB is a mild and selective reducing agent.[9] The rate of reduction for iminium ions is significantly faster than for aldehydes or ketones.[9] This chemoselectivity allows the reducing agent to be present in the reaction mixture from the beginning without consuming the starting aldehyde.

  • Acidity Tolerance: The reaction is often catalyzed by small amounts of acetic acid, which protonates the intermediate carbinolamine, facilitating the loss of water to form the iminium ion. STAB is stable and effective under these mildly acidic conditions.[10]

  • Advantages over Alternatives: Stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde, necessitating a two-step process where the imine is pre-formed before the reducing agent is added.[11] STAB's milder nature, conferred by the electron-withdrawing acetoxy groups, makes the one-pot approach feasible and high-yielding.[8][9]

Reaction Mechanism

The mechanism unfolds in a sequential manner within a single reaction vessel.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction A 3,5-Dichloroaniline (Nucleophile) C Carbinolamine Intermediate A->C + B 2-Methoxybenzaldehyde (Electrophile) B->C D Iminium Ion (Electrophilic) C->D - H₂O (Acid Catalyzed) F Target Product: This compound D->F E Sodium Triacetoxyborohydride (Hydride Source) E->F H⁻ attack

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Experimental Workflow

G React 1. Reaction Setup - Combine Aniline & Aldehyde in DCE - Add STAB Monitor 2. Reaction Monitoring - Stir at RT for 12-24h - Check completion by TLC React->Monitor Quench 3. Work-up - Quench with sat. NaHCO₃ Monitor->Quench Extract 4. Extraction - Separate layers - Extract aqueous with DCM Quench->Extract Purify 5. Purification - Combine organics, dry, concentrate - Purify via column chromatography Extract->Purify Characterize 6. Analysis - Obtain NMR, MS data Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,5-dichloroaniline (1.0 eq.). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Addition of Aldehyde: Add 2-methoxybenzaldehyde (1.0-1.1 eq.) to the solution. Stir for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the mixture in portions over 5 minutes. The reaction is typically exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the reaction is complete (typically 12-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[12]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[13]

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected ValueSource
Molecular Formula C₁₄H₁₃Cl₂NO[14]
Monoisotopic Mass 281.0374 g/mol [14]
Appearance Expected to be an off-white to yellow solid or oilGeneral observation for N-benzylanilines[15]
¹H NMR (predicted) Aromatic protons (Ar-H) at ~6.5-7.5 ppm, benzylic protons (-CH₂-) at ~4.3 ppm, methoxy protons (-OCH₃) at ~3.8 ppm, and amine proton (N-H) as a broad singlet.Based on analogous structures[16]
¹³C NMR (predicted) Aromatic carbons at ~110-160 ppm, benzylic carbon at ~48 ppm, and methoxy carbon at ~55 ppm.Based on analogous structures
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 282.0447[14]

Conclusion

The synthesis of this compound is efficiently achieved through a one-pot reductive amination protocol. This method, utilizing the selective reducing properties of sodium triacetoxyborohydride, offers a direct and high-yielding route from commercially available precursors. The detailed mechanistic insights and the robust experimental procedure provided in this guide equip researchers with a reliable method for accessing this and structurally related N-benzylanilines, which are valuable scaffolds in medicinal chemistry and materials science.

References

  • A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. (n.d.). Benchchem.
  • 2-Methoxybenzaldehyde (C8H8O2) properties. (n.d.).
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  • Myers Chem 115. (n.d.).
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube.
  • Synthesis of amines. (n.d.). Fiveable.
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  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark.
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc.
  • 2-Methoxybenzaldehyde 98 135-02-4. (n.d.). Sigma-Aldrich.
  • Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc.
  • Sodium triacetoxyborohydride. (n.d.). Wikipedia.
  • 2-Methoxybenzaldehyde. (n.d.). Wikipedia.
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  • This compound hydrochloride. (n.d.). PubChemLite.
  • 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • Method for producing 2-benzylaniline. (n.d.). Google Patents.
  • Application of 3,5-Dichloroaniline in Materials Science Research: Detailed Notes and Protocols. (n.d.). Benchchem.
  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. (n.d.). PubChem.
  • N-Benzylaniline >= 99 103-32-2. (n.d.). Sigma-Aldrich.
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Sources

An In-Depth Technical Guide to 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and characterization of the novel compound, 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. Given the absence of extensive published literature on this specific molecule, this guide is structured as a predictive and methodological framework. It leverages established principles of organic chemistry and data from its constituent precursors to provide a robust plan for its synthesis and validation, thereby empowering researchers to explore its potential applications.

Introduction and Strategic Overview

Substituted N-benzylanilines are a class of compounds with significant precedence in medicinal chemistry, materials science, and agrochemical development. The core scaffold allows for precise modulation of electronic, steric, and lipophilic properties through substitution on both aromatic rings. The target molecule, this compound, combines the electron-withdrawing nature of a 3,5-dichloroaniline moiety with the sterically influential and potentially coordinating 2-methoxybenzyl group.

The 3,5-dichloroaniline core is a known building block in the synthesis of fungicides and other bioactive compounds, valued for its chemical stability and defined substitution pattern.[1][2] The introduction of the 2-methoxybenzyl group via an N-alkylation introduces a conformationally flexible side chain that can influence solubility and interactions with biological targets. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, paving the way for its systematic evaluation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physical properties. The following section details the computed characteristics of this compound.

Chemical Structure

The molecular structure comprises a central secondary amine linking a 3,5-dichlorophenyl ring and a 2-methoxyphenylmethyl (o-methoxybenzyl) group.

Caption: 2D Structure of this compound.

Computed Physicochemical Data

The following properties have been predicted computationally and provide a baseline for experimental design, such as selecting appropriate solvent systems for reaction and purification.

PropertyPredicted ValueSource
Molecular Formula C₁₄H₁₃Cl₂NOPubChem[3]
Monoisotopic Mass 281.0374 DaPubChem[3]
Molar Mass 282.17 g/mol PubChem[3]
XlogP 4.7PubChem[3]
InChIKey JOGJMBFGMDTGHJ-UHFFFAOYSA-NPubChem[3]

Proposed Synthesis Pathway and Experimental Protocol

The most direct and reliable method for preparing N-mono-alkylated anilines is through reductive amination. This strategy involves the condensation of an amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and avoids the over-alkylation often problematic in direct alkylation with alkyl halides.

Synthesis Workflow

The proposed synthesis proceeds by reacting 3,5-dichloroaniline with 2-methoxybenzaldehyde, followed by reduction.

G A Reactant A: 3,5-Dichloroaniline D Reaction Vessel: Combine A, B, C A->D B Reactant B: 2-Methoxybenzaldehyde B->D C Solvent System (e.g., Methanol or Dichloromethane) C->D E Imine Formation (Stir at room temp) D->E G In Situ Reduction (Add F to vessel) E->G F Reducing Agent (e.g., NaBH₄) F->G H Reaction Quench (e.g., Add H₂O) G->H I Aqueous Work-up (Extraction with organic solvent) H->I J Drying & Concentration (Dry organic layer, evaporate solvent) I->J K Purification (Silica Gel Column Chromatography) J->K L Final Product: This compound K->L

Caption: Proposed workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • 3,5-Dichloroaniline (CAS 626-43-7), 810 mg, 5.0 mmol[4]

  • 2-Methoxybenzaldehyde, 681 mg (0.57 mL), 5.0 mmol

  • Sodium borohydride (NaBH₄), 284 mg, 7.5 mmol (1.5 equiv)

  • Methanol (anhydrous), 25 mL

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (5.0 mmol) and anhydrous methanol (25 mL). Stir until the solid is fully dissolved. To this solution, add 2-methoxybenzaldehyde (5.0 mmol) dropwise at room temperature. Allow the mixture to stir for 1 hour. The formation of the imine may be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (7.5 mmol) portion-wise over 15 minutes.

    • Causality Note: The reaction is cooled to control the exothermic reaction of NaBH₄ with the protic solvent (methanol) and to ensure selective reduction of the imine over any residual aldehyde. Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Carefully add deionized water (20 mL) to quench any unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add DCM (30 mL) and saturated NaHCO₃ solution (20 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound.

Proposed Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. The following methods are standard for a small organic molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution characteristic of a dichlorinated compound.

  • Expected Molecular Ion (M⁺): The presence of two chlorine atoms will result in a distinctive isotopic cluster. The predicted monoisotopic mass for C₁₄H₁₃³⁵Cl₂NO is 281.0374 Da.[3] The expected pattern for the molecular ion will be:

    • m/z 281 (M⁺): Relative abundance of ~100% (containing two ³⁵Cl atoms).

    • m/z 283 (M+2)⁺: Relative abundance of ~65% (containing one ³⁵Cl and one ³⁷Cl atom).

    • m/z 285 (M+4)⁺: Relative abundance of ~10% (containing two ³⁷Cl atoms).

  • Key Fragmentation: Expect a prominent fragment corresponding to the loss of the 2-methoxybenzyl group (C₈H₉O•, 121.06 Da) or the formation of the 2-methoxybenzyl cation (tropylium-type ion) at m/z 121.

  • Protocol: Analysis can be performed using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.[5] A dilute solution of the compound in a volatile solvent (e.g., DCM or ethyl acetate) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer for ionization (typically via Electron Ionization, EI).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy will confirm the connectivity of the molecule by identifying all unique proton environments.

  • Predicted ¹H NMR Signals (in CDCl₃, δ in ppm):

    • ~7.2-7.4 (m, 2H): Protons on the 2-methoxybenzyl ring.

    • ~6.8-7.0 (m, 2H): Protons on the 2-methoxybenzyl ring.

    • ~6.7 (t, 1H): Proton at C4 of the dichlorophenyl ring.

    • ~6.5 (d, 2H): Protons at C2 and C6 of the dichlorophenyl ring.

    • ~4.5 (s, 1H): Broad singlet for the N-H proton.

    • ~4.3 (s, 2H): Singlet for the benzylic CH₂ protons.

    • ~3.8 (s, 3H): Singlet for the methoxy (OCH₃) protons.

  • Protocol: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube and acquire the spectrum on a 400 MHz or higher spectrometer.[6]

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3350-3450 (sharp, medium): N-H stretching vibration of the secondary amine.

    • 3000-3100 (medium): Aromatic C-H stretching.

    • 2850-2960 (medium): Aliphatic C-H stretching (from CH₂ and CH₃ groups).

    • 1580-1600 (strong): C=C aromatic ring stretching.

    • 1230-1260 (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

    • 750-850 (strong): C-Cl stretching.

  • Protocol: The spectrum can be obtained using an FT-IR spectrometer with a diamond ATR accessory, which requires only a small amount of the solid sample.

Potential Applications in Research and Development

While the biological or material properties of this compound are yet to be determined, its structure suggests several avenues for investigation:

  • Agrochemical Research: The 3,5-dichloroaniline scaffold is a well-established pharmacophore in fungicides.[1] This novel derivative could be screened for activity against various plant pathogens.

  • Pharmaceutical Development: As an analogue of other bioactive N-benzylanilines, it could serve as a scaffold or intermediate for synthesizing compounds targeting enzymes or receptors where the specific substitution pattern could confer novel selectivity or potency.[7]

  • Materials Science: Substituted anilines are precursors to conductive polymers and high-performance dyes.[8] The unique combination of substituents may lead to materials with tailored electronic or photophysical properties.

Conclusion

This guide provides a comprehensive, predictive framework for the synthesis and characterization of this compound. By employing a standard reductive amination protocol, this novel compound can be reliably prepared from commercially available starting materials. The detailed analytical methods proposed—including MS, NMR, and IR spectroscopy—form a self-validating system to ensure the unequivocal confirmation of the product's identity and purity. This foundational work enables researchers to confidently produce this molecule and explore its potential as a valuable intermediate in diverse fields of chemical science.

References

  • PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651. National Center for Biotechnology Information. [Link]

  • MPG.PuRe. Supporting Information for Direct Methylation of Anilines with CO2/H2. Max Planck Society. [Link]

  • PubChemLite. this compound hydrochloride. University of Luxembourg. [Link]

  • Cattie Chemical. 3,5-Dichloroaniline. Cattie Chemical. [Link]

  • PrepChem.com. Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]

  • Wikipedia. 3,5-Dichloroaniline. Wikimedia Foundation. [Link]

  • NIST WebBook. Benzenamine, 3,5-dichloro-. National Institute of Standards and Technology. [Link]

  • MDPI. Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. MDPI. [Link]

  • Chemtron. The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. Chemtron. [Link]

  • Google Patents.CN103102276A - Method for preparing 3,5-dichloroaniline.
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate GmbH. [Link]

  • Google Patents.SU1199199A3 - Method of producing 3,5-dichloraniline.
  • Oakwood Chemical. 3,5-Dichloro-N-methylaniline. Oakwood Chemical. [Link]

  • SpectraBase. 3,5-Dichloroaniline - Vapor Phase IR. John Wiley & Sons, Inc. [Link]

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A Guide to the Spectroscopic Analysis of N-Substituted Dichloroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Substituted Dichloroanilines

N-substituted dichloroanilines are a pivotal class of chemical compounds, forming the structural backbone of numerous agrochemicals, pharmaceuticals, and dyes.[1][2] Their synthesis and application in drug development and other industrial sectors necessitate rigorous analytical characterization to ensure purity, confirm identity, and understand metabolic fate.[3][4] This in-depth guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation of these multifaceted molecules. As a senior application scientist, this document is designed to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and fostering a deeper understanding of the interplay between molecular structure and spectroscopic output.

The Analytical Workflow: A Multi-faceted Approach

The definitive characterization of N-substituted dichloroanilines rarely relies on a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic methods is essential for unambiguous structure confirmation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating analytical system.

analytical_workflow Fig. 1: Integrated Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized N-Substituted Dichloroaniline NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Sample IR FT-IR Spectroscopy Compound->IR Sample MS Mass Spectrometry (EI, ESI) Compound->MS Sample UV UV-Vis Spectroscopy Compound->UV Sample Structure Final Structure Elucidation NMR->Structure Spectral Data NMR->Structure IR->Structure Spectral Data MS->Structure Spectral Data MS->Structure UV->Structure Spectral Data

Caption: Integrated workflow for the analysis of N-substituted dichloroanilines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Interpretive Features for N-Substituted Dichloroanilines:

  • Aromatic Region (6.5-8.0 ppm): The substitution pattern of the two chlorine atoms and the N-substituent on the aniline ring dictates the splitting patterns and chemical shifts of the aromatic protons. Electron-withdrawing groups like chlorine will generally shift downfield (to a higher ppm) any ortho or para protons.

  • N-H Proton (if applicable, variable shift): In N-acyl or N-aryl substituted dichloroanilines, the amide or amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] For example, in N-acetyl-3-nitroaniline, the N-H proton appears as a singlet at 8.97 ppm in CDCl₃.[6]

  • N-Alkyl/Acyl Protons (0.9-4.0 ppm): The protons of the N-substituent will have characteristic chemical shifts. For instance, the methyl protons of an N-acetyl group typically appear as a sharp singlet around 2.1-2.3 ppm.[2][6] The protons on a carbon directly attached to the nitrogen (e.g., in an N-ethyl group) will be deshielded and appear further downfield.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm

CompoundAromatic ProtonsN-H ProtonN-Substituent ProtonsSolventReference
2,4-Dichloroaniline6.7-7.3~4.0 (broad)-CDCl₃[7]
3,4-Dichloroaniline6.6-7.2~3.8 (broad)-CDCl₃[8]
3,5-Dichloroaniline6.6-6.8~3.8 (broad)-CDCl₃[9]
2,6-Dichloroaniline6.6-7.2~4.4 (broad)-CDCl₃[10]
N-acetyl-4-chloroaniline7.21-7.38 (m, 4H)8.05 (s, 1H)2.10 (s, 3H, -COCH₃)CDCl₃[6]
N-(3,4-Dichlorophenyl), N-stearyl-L-alaninamide7.33-7.819.62 (s, 1H)0.87-4.78 (various)CDCl₃[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Key Interpretive Features:

  • Aromatic Carbons (115-150 ppm): The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

    • C-Cl Carbons: Carbons directly bonded to chlorine are typically shifted downfield.

    • C-N Carbon: The carbon attached to the nitrogen atom (ipso-carbon) is also significantly shifted, often appearing around 140-150 ppm.

  • Carbonyl Carbon (if N-acylated, 168-174 ppm): The carbonyl carbon of an amide group is highly deshielded and appears significantly downfield.[2][6]

  • N-Alkyl/Acyl Carbons: The carbons of the N-substituent will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm

CompoundAromatic CarbonsCarbonyl CarbonN-Substituent CarbonsSolventReference
2,6-Dichloroaniline119.8, 128.5, 128.9, 142.1--CDCl₃[11]
3,5-Dichloroaniline118.4, 129.9, 135.2, 148.2--CDCl₃[12]
N-acetyl-4-chloroaniline120.9, 128.5, 137.3168.922.0 (-COCH₃)CDCl₃[6]
N-(3,4-Dichlorophenyl), N-stearyl-L-alaninamide119.0, 121.5, 127.3, 130.4, 132.6, 137.7170.9, 174.014.1-49.6 (various)CDCl₃[2]
Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated solution (50-100 mg) is often required.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. The choice of solvent can influence the chemical shifts, particularly for N-H protons.

  • Filtration: Ensure the sample is free of any particulate matter by filtering it through a pipette with a small plug of glass wool into a clean, dry NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broadened peaks.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Interpretive Features for N-Substituted Dichloroanilines:

  • N-H Stretch (for secondary amides/amines, ~3200-3400 cm⁻¹): A key diagnostic peak. Primary anilines show two distinct N-H stretching bands (symmetric and asymmetric), while secondary amines and amides show a single, often sharp, band in this region. Tertiary amines lack an N-H bond and therefore do not exhibit this peak.

  • C=O Stretch (for N-acylated compounds, ~1650-1700 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.

  • C-N Stretch (~1250-1350 cm⁻¹): The stretching vibration of the aromatic carbon to nitrogen bond is found in this region.

  • C-Cl Stretch (~600-800 cm⁻¹): Strong absorptions in the fingerprint region are indicative of the carbon-chlorine bonds.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹)

Functional GroupAbsorption Range (cm⁻¹)IntensityNotesReference
N-H Stretch (2° Amine/Amide)3200 - 3400Medium, SharpAbsent in tertiary N-substituted compounds.
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000MediumFrom N-alkyl substituents.
C=O Stretch (Amide I)1650 - 1700Strong, SharpDiagnostic for N-acylated derivatives.
Aromatic C=C Bending1450 - 1600Medium to StrongMultiple bands are often observed.
C-N Stretch (Aromatic)1250 - 1350Medium to Strong
C-Cl Stretch600 - 800Strong
Experimental Protocol: FT-IR Sample Preparation
  • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Solid/Liquid Samples (ATR): Attenuated Total Reflectance (ATR) is a modern, convenient method. A small amount of the sample is placed directly onto the ATR crystal, and the spectrum is collected. This requires minimal sample preparation.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell for analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.

Key Interpretive Features for N-Substituted Dichloroanilines:

  • Molecular Ion (M⁺) Peak: This peak corresponds to the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks.

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

  • Nitrogen Rule: If the molecular weight is an odd number, the molecule contains an odd number of nitrogen atoms. This is a useful rule for confirming the presence of the aniline core.

  • Fragmentation Patterns:

    • Loss of Chlorine: A common fragmentation pathway is the loss of a chlorine radical (·Cl), resulting in a peak at M-35 or M-37.

    • Alpha-Cleavage: For N-alkyl substituted anilines, cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway, leading to a resonance-stabilized nitrogen-containing cation.

    • Acylium Ion: For N-acylated anilines, cleavage of the bond between the carbonyl carbon and the nitrogen can occur, often leading to a prominent peak for the acylium ion (e.g., [CH₃CO]⁺ at m/z 43 for N-acetyl derivatives). The mass spectrum of N-acetyl-3,4-dichloroaniline shows a strong peak at m/z 162, corresponding to the loss of the acetyl group.[13]

Table 4: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and InterpretationReference
2,6-DichloroanilineC₆H₅Cl₂N161.0161/163/165 (M⁺ cluster), 126 (M-Cl), 90 (M-2Cl)[14]
N-Acetyl-3,4-dichloroanilineC₈H₇Cl₂NO203.0203/205/207 (M⁺ cluster), 161/163 (M-CH₂CO), 43 (CH₃CO⁺)[13]
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like many N-substituted dichloroanilines.

gcms_workflow Fig. 2: GC-MS Experimental Workflow Sample Sample in Volatile Solvent Injector GC Injector (Split/Splitless) Sample->Injector Column GC Column (e.g., DB-5ms) Injector->Column Separation MS_Source MS Ion Source (Electron Ionization) Column->MS_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole/TOF) MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data Data System (Mass Spectrum) Detector->Data

Caption: Typical workflow for the GC-MS analysis of N-substituted dichloroanilines.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For complex matrices, a liquid-liquid extraction or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be necessary to isolate the analyte.[15]

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at 70°C and ramp up to 280°C.[16]

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method, which induces reproducible fragmentation patterns.

    • Analysis Mode: Full scan mode is used to acquire the entire mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[3]

Part 4: UV-Vis Spectroscopy - Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of aromatic systems.

Key Interpretive Features:

  • Aniline Absorption Bands: Aniline itself shows two main absorption bands: a primary band around 230-240 nm and a secondary, benzenoid band around 280-290 nm.

  • Effect of Substitution:

    • N-Substitution: N-alkylation or N-acylation can cause a bathochromic (red) shift of the absorption maxima due to the increased electron-donating ability of the substituted amino group.[17]

    • Chlorine Substitution: The addition of chlorine atoms to the ring also typically results in a bathochromic shift of the absorption bands.

  • Solvent Effects: The polarity of the solvent can influence the position of the λₘₐₓ. A change from a non-polar to a polar solvent often causes a red shift for π→π* transitions, which are common in these aromatic compounds.[18]

Table 5: Representative UV-Vis Absorption Maxima (λₘₐₓ)

Compoundλₘₐₓ (nm)SolventReference
Aniline~280Ethanol[18]
2,3-Dichloroaniline~245, ~295Methanol[18]
2,4-Dichloroaniline~248, ~300Methanol[18]
N,N-Dimethylaniline~298-[19]
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically above 220 nm) and in which the sample is soluble. Ethanol, methanol, and hexane are common choices.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Data Acquisition: Record the spectrum, typically from 200 to 400 nm, using a matched pair of cuvettes (one for the sample and one for the solvent blank).

Conclusion

The comprehensive spectroscopic analysis of N-substituted dichloroanilines is a critical component of research and development in the pharmaceutical and agrochemical industries. By integrating the structural insights from NMR, the functional group information from FT-IR, the molecular weight and formula data from MS, and the electronic transition information from UV-Vis, a complete and validated picture of the molecule can be achieved. This guide provides the foundational knowledge and practical protocols to empower scientists to approach this analytical challenge with confidence and precision.

References

  • Supporting information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Substitution and Solvent Effects on The UV Spectra of Chloro- and Dichloroanilines. (1994). Asian Journal of Chemistry, 6(1), 115-118. [Link]

  • 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

  • Aprea, M. C., et al. (2006). Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. Rapid Communications in Mass Spectrometry, 20(17), 2621-5. [Link]

  • 2,3-Dichloroaniline | C6H5Cl2N | CID 11844. (n.d.). PubChem. [Link]

  • Heberer, T., & Stan, H. J. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Clinica Chimica Acta, 307(1-2), 187-97. [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Lee, H. B., & Chau, A. S. Y. (1983). AND GAS CHROMATOGRAPHIC DETERMINATIQN BY. Environment Canada. [Link]

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  • Nielsen, M., et al. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry. [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. [Link]

  • 2,5-Dichloroaniline | C6H5Cl2N | CID 7262. (n.d.). PubChem. [Link]

  • Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. [Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932. (n.d.). PubChem. [Link]

  • The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

  • Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. (n.d.). ResearchGate. [Link]

  • 2,6-Dichloroaniline | C6H5Cl2N | CID 11846. (n.d.). PubChem. [Link]

  • 3,5-Dichloroaniline. (n.d.). Wikipedia. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1313-1316. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). Journal of the Brazilian Chemical Society. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2016). Molecules. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2021). Rasayan Journal of Chemistry. [Link]

  • 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022, May 22). YouTube. [Link]

  • Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. (2020). Systematic Reviews in Pharmacy. [Link]

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A Technical Guide to the NMR and Mass Spectrometry of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines rigorous experimental protocols for data acquisition, and explains the rationale behind the analytical strategies.

Introduction

This compound is a substituted secondary amine with a molecular formula of C₁₄H₁₃Cl₂NO and a monoisotopic mass of 281.0374 Da.[1] Its structure combines a dichlorinated aniline moiety with a methoxy-substituted benzyl group. Understanding the precise chemical structure and confirming its identity is paramount in any research or development context. NMR and mass spectrometry are the cornerstone analytical techniques for the unambiguous structural elucidation of such small organic molecules.[2] This guide will provide a predictive analysis of the expected NMR and MS data and a detailed methodology for their acquisition.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section provides a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are derived from the known spectral data of its constituent fragments, namely 3,5-dichloroaniline and 2-methoxybenzylamine, as well as from established principles of NMR and mass spectrometry.[3][4][5][6]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the principle of additivity of chemical shifts, considering the electronic effects of the substituents on each aromatic ring and the aliphatic linker. The spectrum is expected to be complex in the aromatic region due to overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H-2', H-6'6.60 - 6.70d2HProtons ortho to the amino group on the dichloroaniline ring, appearing as a doublet due to coupling with H-4'.
H-4'6.50 - 6.60t1HProton para to the amino group on the dichloroaniline ring, appearing as a triplet due to coupling with H-2' and H-6'.
H-3''7.20 - 7.30d1HAromatic proton on the methoxybenzyl ring.
H-4''6.85 - 6.95t1HAromatic proton on the methoxybenzyl ring.
H-5''7.15 - 7.25t1HAromatic proton on the methoxybenzyl ring.
H-6''6.90 - 7.00d1HAromatic proton on the methoxybenzyl ring.
-CH₂-4.30 - 4.40s2HMethylene bridge protons, expected to be a singlet.
-OCH₃3.80 - 3.90s3HMethoxyl group protons, appearing as a sharp singlet.
-NH-4.50 - 5.50br s1HAmine proton, expected to be a broad singlet; chemical shift can be highly variable and dependent on solvent and concentration.

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is based on the known chemical shifts of 3,5-dichloroaniline and 2-methoxybenzylamine, with adjustments for the N-alkylation.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C-1'148.0 - 150.0Carbon attached to the nitrogen on the dichloroaniline ring.
C-2', C-6'112.0 - 114.0Carbons ortho to the amino group on the dichloroaniline ring.
C-3', C-5'134.0 - 136.0Carbons bearing the chlorine atoms.
C-4'116.0 - 118.0Carbon para to the amino group on the dichloroaniline ring.
C-1''128.0 - 130.0Quaternary carbon on the methoxybenzyl ring.
C-2''157.0 - 159.0Carbon bearing the methoxy group.
C-3''110.0 - 112.0Aromatic CH on the methoxybenzyl ring.
C-4''120.0 - 122.0Aromatic CH on the methoxybenzyl ring.
C-5''128.5 - 130.5Aromatic CH on the methoxybenzyl ring.
C-6''126.0 - 128.0Aromatic CH on the methoxybenzyl ring.
-CH₂-48.0 - 52.0Methylene bridge carbon.
-OCH₃55.0 - 56.0Methoxyl group carbon.

Predicted in CDCl₃ solvent.

Predicted Mass Spectrometry Data

The mass spectrum is predicted based on the fragmentation patterns of N-benzyl aniline derivatives.[7] Electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as the base peak.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonPredicted Relative AbundanceFragmentation Pathway
282/284/286[M+H]⁺HighProtonated molecular ion, showing the characteristic isotopic pattern for two chlorine atoms.
121[C₈H₉O]⁺HighBenzylic cleavage leading to the formation of the 2-methoxybenzyl cation.
160/162[C₆H₄Cl₂N]⁺ModerateCleavage of the C-N bond with charge retention on the dichloroaniline fragment.
91[C₇H₇]⁺ModerateLoss of CO from the 2-methoxybenzyl cation to form the tropylium ion.

Experimental Protocols

The following protocols are designed to provide high-quality NMR and mass spectrometry data for the structural confirmation of this compound.

NMR Data Acquisition

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra, including ¹H, ¹³C, and 2D correlation experiments.

1. Sample Preparation

  • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Experiment

  • Acquire a standard one-pulse ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data with Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Experiment

  • Acquire a ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

  • Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (Optional but Recommended)

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Mass Spectrometry Data Acquisition

This protocol describes the acquisition of a high-resolution mass spectrum using electrospray ionization coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[9]

2. Instrument Setup and Calibration

  • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Set the electrospray source parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Nebulizing gas pressure: 1-2 bar

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 180-220 °C

3. Data Acquisition

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

  • To obtain fragmentation data for structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion (m/z 282) as the precursor ion and applying collision-induced dissociation (CID).[10]

Data Analysis and Interpretation

A systematic approach to analyzing the acquired data is crucial for the complete and correct structural elucidation of this compound.

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of this compound.

The analysis should proceed as follows:

  • ¹H NMR: Assign the signals based on their chemical shifts, multiplicities, and integrations, and compare them with the predicted values.

  • ¹³C NMR: Assign the signals based on their chemical shifts and, if available, DEPT experiments to determine the number of attached protons.

  • 2D NMR: Use COSY to confirm proton-proton connectivities and HSQC/HMBC to link the proton and carbon skeletons of the molecule.

  • HRMS: Determine the elemental composition from the accurate mass of the molecular ion.

  • MS/MS: Correlate the observed fragment ions with the predicted fragmentation pathways to confirm the connectivity of the molecular structure.

Caption: Molecular structure of this compound with key predicted HMBC correlations.

By integrating the information from all these experiments, a definitive structural assignment can be made with a high degree of confidence.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloroaniline. Wiley-VCH. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

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Predictive Modeling & Biological Validation of Dichlorinated N-Benzyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a predictive framework for evaluating dichlorinated N-benzyl anilines , a privileged scaffold in medicinal chemistry. While simple anilines are ubiquitous, the introduction of a dichlorinated benzyl moiety significantly alters the physicochemical profile, enhancing lipophilicity (LogP) and enabling specific halogen-bonding interactions with protein targets.

This document serves as a blueprint for researchers to move from in silico prediction to wet-lab validation . We focus on three primary therapeutic vectors predicted by QSAR and molecular docking: Antimicrobial (InhA inhibition) , Anticancer (Tubulin polymerization inhibition) , and Anti-inflammatory (COX-2 modulation) .

Chemical Scaffold & Physicochemical Properties

The core structure involves an aniline nitrogen alkylated by a dichlorobenzyl group.[1] The specific positioning of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) dictates the steric fit and electronic distribution.

Structural Analysis
  • Scaffold:

    
    -phenylbenzenemethanamine.
    
  • Substitution: Dichloro-substitution on the benzyl ring.[2]

  • Key Feature: The secondary amine provides a hydrogen bond donor/acceptor site, while the dichlorobenzyl tail acts as a hydrophobic anchor.

Predicted Physicochemical Profile (Lipinski’s Rule of 5)

The following table summarizes the theoretical properties of the 2,4-dichloro isomer compared to the unsubstituted parent.

PropertyUnsubstituted N-Benzyl Aniline2,4-Dichloro-N-Benzyl AnilineImpact on Bioactivity
MW 183.25 g/mol 252.14 g/mol Remains < 500 (Drug-like)
cLogP ~2.8~4.2Enhanced membrane permeability; higher affinity for hydrophobic pockets (e.g., InhA).
TPSA 12.03 Ų12.03 ŲGood blood-brain barrier (BBB) penetration potential.
H-Bond Donors 11Critical for active site anchoring.
Rotatable Bonds 33Flexible enough to induce fit, rigid enough to minimize entropy loss.

Computational Prediction Methodologies

Before synthesis, we employ a computational pipeline to prioritize isomers. The 2,4-dichloro and 3,4-dichloro variants are predicted to have the highest binding affinities due to their ability to fill hydrophobic sub-pockets in target enzymes.

Predicted Targets & Mechanisms
  • Mycobacterium tuberculosis InhA: The hydrophobic dichlorobenzyl ring mimics the fatty acyl substrate, predicting strong inhibition of mycolic acid synthesis.

  • Tubulin (Colchicine Binding Site): The steric bulk of the chlorines is predicted to disrupt microtubule assembly, leading to apoptosis in cancer cells (MCF-7, HCT116).

  • COX-2: Similar to diclofenac (which contains a dichlorophenyl ring), these analogs are predicted to fit the COX-2 hydrophobic channel.

In Silico Workflow Visualization

QSAR_Workflow Start Ligand Library (2,3-, 2,4-, 3,4-Dichloro isomers) Prep Ligand Preparation (Energy Min: MMFF94) Start->Prep Dock Molecular Docking (AutoDock Vina) Prep->Dock Score Binding Energy Scoring (ΔG < -8.0 kcal/mol) Dock->Score Targets Target Selection (InhA: 2B35, Tubulin: 1SA0) Targets->Dock PDB Structures ADMET ADMET Profiling (SwissADME) Score->ADMET Top Hits Select Prioritized Leads ADMET->Select

Caption: Figure 1. Computational pipeline for prioritizing dichlorinated N-benzyl aniline isomers based on binding affinity and drug-likeness.

Synthesis & Characterization Protocols

To validate the predictions, the compounds must be synthesized with high purity. The Reductive Amination pathway is preferred over nucleophilic substitution due to higher yields and fewer side products (e.g., over-alkylation).

Synthesis Workflow (Reductive Amination)

Reaction: Aniline + Dichlorobenzaldehyde


 Imine Intermediate 

N-Benzyl Aniline.

Synthesis_Pathway Reactants Reactants: Aniline (1.0 eq) + 2,4-Dichlorobenzaldehyde (1.0 eq) Step1 Step 1: Imine Formation Solvent: MeOH/EtOH Catalyst: Glacial Acetic Acid (cat.) Reflux 2-4h Reactants->Step1 Intermediate Schiff Base (Imine) (Isolated or In-situ) Step1->Intermediate Step2 Step 2: Reduction Reagent: NaBH4 (1.5 eq) Temp: 0°C to RT, 2h Intermediate->Step2 Product Final Product: N-(2,4-Dichlorobenzyl)aniline Step2->Product

Caption: Figure 2.[3][4][5] Two-step reductive amination protocol for synthesizing high-purity N-benzyl anilines.

Detailed Protocol
  • Imine Formation:

    • Dissolve 10 mmol of aniline and 10 mmol of 2,4-dichlorobenzaldehyde in 20 mL of absolute ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: The disappearance of the aldehyde spot indicates completion.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH4, 15 mmol) portion-wise to avoid vigorous foaming.

    • Stir at room temperature for 2 hours.

  • Workup:

    • Pour reaction mixture into crushed ice.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash organic layer with brine, dry over anhydrous

      
      , and evaporate.
      
    • Purification: Recrystallize from ethanol/water to obtain white/off-white crystals.

In Vitro Validation Strategies

Once synthesized, the compounds must be tested against the predicted targets.

Antimicrobial Assay (MIC Determination)

Target: S. aureus (Gram +), E. coli (Gram -), M. tuberculosis (surrogate M. smegmatis).

  • Method: Broth Microdilution (CLSI guidelines).

  • Protocol:

    • Prepare stock solution of compound in DMSO (1 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

    • Add bacterial inoculum (

      
       CFU/mL).
      
    • Incubate at 37°C for 24h.

    • Readout: MIC is the lowest concentration with no visible turbidity.[5]

    • Predicted Result: 2,4-dichloro derivatives are expected to show MIC < 10 µg/mL against Gram-positive strains due to the hydrophobic benzyl tail penetrating the cell wall.

Anticancer Assay (MTT Viability)

Target: MCF-7 (Breast), HCT116 (Colon).

  • Method: MTT Colorimetric Assay.

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with graded concentrations (0.1 - 100 µM) for 48h.

    • Add MTT reagent; incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Predicted Result:

      
       values in the low micromolar range (1-5 µM) are expected for 3,4-dichloro derivatives, correlating with tubulin inhibition.
      

References

  • BenchChem. (2025).[5] Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. Retrieved from

  • Bhatia, S., et al. (2022).[6] Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry. Retrieved from

  • Mahmudov, et al. (2026).[7] Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. Arabian Journal of Chemistry. Retrieved from

  • Vashist, N., et al. (2015).[8] Development of QSAR for Antimicrobial Activity of Substituted Benzimidazoles. Drug Research (Stuttgart).[8] Retrieved from

  • Karki, S. S., et al. Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. RJPBCS. Retrieved from

Sources

"in silico toxicity prediction of substituted anilines"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Silico Toxicity Prediction of Substituted Anilines

Executive Summary & Regulatory Context

The prediction of substituted aniline toxicity is not merely a compliance exercise; it is a critical safety checkpoint in the synthesis of dyes, pharmaceuticals (e.g., sulfonamides), and agrochemicals. Regulatory frameworks like REACH (EU) and TSCA (USA) have shifted toward the 3Rs principle (Replacement, Reduction, Refinement), prioritizing in silico New Approach Methodologies (NAMs) over in vivo bioassays.

This guide moves beyond basic software operation. It establishes a mechanistic QSAR (Quantitative Structure-Activity Relationship) workflow . We focus on the causal link between the electronic nature of substituents (Hammett effects), metabolic activation (N-hydroxylation), and the ultimate toxicological endpoint (genotoxicity or methemoglobinemia).

Mechanistic Foundation: The Adverse Outcome Pathway (AOP)

To predict toxicity accurately, one must model the mechanism, not just the molecule. Substituted anilines are "pro-toxicants." They are relatively inert until metabolically activated.

The Metabolic Trigger (Causality)

The primary driver of aniline toxicity is N-hydroxylation mediated by Cytochrome P450 1A2 (CYP1A2).

  • Substrate Binding: The aniline binds to the heme center of CYP1A2.

  • Activation: The amine group is oxidized to an N-hydroxylamine (

    
    ).
    
  • Toxification:

    • Genotoxicity: The N-hydroxylamine is esterified (by NAT/SULT enzymes) into an unstable nitrenium ion (

      
      ), a potent electrophile that covalently binds to DNA (guanine residues).
      
    • Methemoglobinemia: The N-hydroxylamine enters the erythrocyte, oxidizing Hemoglobin (

      
      ) to Methemoglobin (
      
      
      
      ), impairing oxygen transport.
The Electronic Control (Hammett Constants)

The rate of this activation is governed by the electron density on the nitrogen atom.

  • Electron Donating Groups (EDG) (e.g.,

    
    , 
    
    
    
    ): Increase electron density on the ring and nitrogen, generally facilitating the initial oxidation step but potentially stabilizing the resulting cation.
  • Electron Withdrawing Groups (EWG) (e.g.,

    
    , 
    
    
    
    ): Decrease electron density. While this might slow initial oxidation, it can increase the electrophilicity (reactivity) of the ultimate nitrenium ion if formed.

Critical Insight: In silico models must weigh these opposing factors. A simple logP model often fails because it ignores these electronic "switches."

Visualization: The Aniline Toxicity AOP

The following diagram maps the progression from chemical structure to toxic event, highlighting where in silico tools intervene.

AnilineAOP cluster_0 Molecular Initiating Event (MIE) cluster_1 Key Events (KE) cluster_2 Adverse Outcome (AO) Aniline Substituted Aniline (Pro-toxicant) CYP CYP1A2 Enzyme Interaction Aniline->CYP Binding NOH N-Hydroxylation (Ph-NHOH) CYP->NOH Metabolic Activation Nitrenium Nitrenium Ion (Ph-NH+) NOH->Nitrenium Esterification (NAT/SULT) MetHb Hemoglobin Oxidation (Fe2+ -> Fe3+) NOH->MetHb Redox Cycling Genotox DNA Adducts (Mutagenicity) Nitrenium->Genotox Covalent Binding Hypoxia Methemoglobinemia (Systemic Hypoxia) MetHb->Hypoxia O2 Transport Failure QSAR Tool: EPA T.E.S.T. (QSAR) QSAR->Aniline Predicts Alerts Tool: Toxtree (Benigni/Bossa Rules) Alerts->Nitrenium Detects

Caption: Figure 1. Adverse Outcome Pathway for substituted anilines. Blue nodes represent the chemical state, yellow/red nodes represent biological transformation, and black nodes represent the toxic endpoint.

Data Curation & Molecular Descriptors

Before modeling, the chemical data must be rigorously curated. The "Garbage In, Garbage Out" principle is acute here due to pKa variations.

The Self-Validating Data Protocol
  • Structure Standardization:

    • Strip salts (e.g., Aniline HCl

      
       Aniline).
      
    • Neutralize charges.

    • Critical: Verify tautomeric states. For anilines, the amino form (

      
      ) is dominant, but substituents like hydroxyl groups (aminophenols) can introduce keto-enol tautomerism that confuses descriptors.
      
  • Descriptor Calculation: Do not rely solely on 2D fingerprints. You must calculate the following physicochemical descriptors:

DescriptorSymbolRelevance to Aniline Toxicity
Hammett Constant

Quantifies electronic effect of substituents. Correlation with

and metabolic oxidation rate.
Hydrophobicity

Determines membrane permeability and binding affinity to CYP active sites.
LUMO Energy

Measure of electrophilicity. Lower

often correlates with higher reactivity of the metabolite toward DNA.
Steric Bulk

Molar Refractivity. Large ortho-substituents can sterically hinder N-hydroxylation (the "ortho effect").

Experimental Protocol: The In Silico Workflow

This protocol utilizes open-source, regulatory-accepted tools: OECD QSAR Toolbox and EPA T.E.S.T.

Phase 1: Structural Alert Profiling (Hazard Identification)

Goal: Rapidly identify potential mutagenicity without running complex regression models.

  • Software: Launch Toxtree (v3.1+) .

  • Input: Load SMILES string of the substituted aniline.

  • Module: Select "Benigni/Bossa Rulebase for Mutagenicity and Carcinogenicity".[1][2][3]

  • Analysis:

    • The system scans for the "H-acceptor-path3-H-donor" fragment or specific aromatic amine alerts.

    • Interpretation: A "Positive" result here indicates the molecule possesses the potential to form the reactive nitrenium ion. This is a qualitative "Red Flag."

Phase 2: Quantitative Prediction (Potency Estimation)

Goal: Predict a specific


 or Ames Mutagenicity value.
  • Software: Launch EPA T.E.S.T. (Toxicity Estimation Software Tool) .[4][5]

  • Method Selection: Select "Consensus Method" .

    • Why? The Consensus Method averages predictions from Hierarchical Clustering, FDA, and Nearest Neighbor methods. This dampens the error from any single algorithm.

  • Endpoint: Select "Oral Rat LD50" or "Mutagenicity Ames".

  • Execution:

    • Input the structure.[4][6][7][8][9][10]

    • The software calculates descriptors (

      
      , 
      
      
      
      , etc.) internally.
    • Output: A predicted value (e.g.,

      
      ).
      
Phase 3: Applicability Domain (AD) Verification (The Trust Anchor)

A prediction is worthless if the chemical is dissimilar to the model's training set.

  • Visual Inspection: T.E.S.T. outputs a "Similarity Matrix."

  • Quantitative Check:

    • Ensure the query chemical's descriptors fall within the range of the training set.

    • Self-Validation Rule: If the "Prediction Interval" is >1 log unit, or if the chemical is flagged as "Outside AD," reject the prediction . You must revert to Read-Across using the OECD QSAR Toolbox.

Visualization: The Prediction Workflow

Workflow cluster_profiling Phase 1: Qualitative cluster_quant Phase 2: Quantitative Input Input Structure (SMILES) Clean Data Curation (Neutralize/Tautomers) Input->Clean Toxtree Toxtree: Benigni/Bossa Rules Clean->Toxtree AlertCheck Structural Alert? Toxtree->AlertCheck TEST EPA T.E.S.T. (Consensus Method) AlertCheck->TEST Proceed ADCheck Inside Applicability Domain? TEST->ADCheck Report Final Toxicity Profile (Predicted LD50 + Mutagenicity) ADCheck->Report Yes (Reliable) Reject Reject Prediction (Perform In Vitro Test) ADCheck->Reject No (Unreliable)

Caption: Figure 2. Step-by-step in silico workflow for validating aniline toxicity predictions.

References

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. Link

  • OECD. (2026). The OECD QSAR Toolbox.[10][11][12] Organisation for Economic Co-operation and Development.[10][13] Link

  • U.S. EPA. (2020). User’s Guide for T.E.S.T. (Toxicity Estimation Software Tool).[4][5][14] U.S. Environmental Protection Agency.[4][5][6][14] Link

  • Hansch, C., et al. (1991). Chem-bioinformatics: comparative QSAR at the interface between chemistry and biology. Chemical Reviews, 91(1), 165-195. Link

  • Enoch, S. J., & Cronin, M. T. (2010). A review of the electrophilic reaction chemistry involved in covalent DNA binding. Critical Reviews in Toxicology, 40(8), 728-748. Link

Sources

Determining the Solubility Profile of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the novel compound 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline in various organic solvents. This document moves beyond a simple recitation of data, instead offering a detailed exploration of the theoretical underpinnings, strategic experimental design, and robust methodologies required for a thorough solubility assessment. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to generate reliable and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery and preclinical development, the characterization of a compound's physicochemical properties is paramount.[1] Among these, aqueous and organic solvent solubility are fundamental parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor solubility is a major hurdle in formulation development, often leading to high doses being required to achieve therapeutic plasma concentrations.[2] Therefore, a comprehensive understanding of the solubility of a new chemical entity, such as this compound, is not merely a data-gathering exercise but a critical step in risk mitigation and strategic development.[1]

This guide will provide a detailed roadmap for characterizing the solubility of this compound. We will delve into the theoretical considerations that predict its solubility behavior, present detailed protocols for experimental determination, and discuss the interpretation of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of an organic molecule is a function of the presence of polar bonds and the overall molecular geometry.

2.1. Molecular Structure Analysis of this compound

To anticipate the solubility of this compound, we must first examine its structure:

  • 3,5-dichloroaniline moiety: This portion of the molecule is relatively nonpolar due to the two chlorine atoms and the phenyl ring. The parent compound, 3,5-dichloroaniline, is soluble in ethanol, ether, and diethyl carbonate but has low water solubility.[4][5]

  • (2-methoxyphenyl)methyl moiety: The methoxy group introduces some polarity, and the benzene ring is nonpolar.

  • Secondary Amine Linkage: The -NH- group can act as a hydrogen bond donor and acceptor, contributing to potential interactions with protic solvents.

Overall, this compound is a moderately polar molecule. It is expected to be more soluble in organic solvents of intermediate polarity and less soluble in highly polar solvents like water or very nonpolar solvents like hexane.

2.2. The Role of the Solvent

The choice of solvent is critical for solubility studies.[6] Organic solvents can be broadly categorized by their polarity, which is often quantified by the polarity index.[7]

Solvent Polarity Index Anticipated Interaction
Hexane0.1Low solubility expected due to the nonpolar nature of the solvent.
Toluene2.4Moderate solubility may be observed.
Dichloromethane3.1Good solubility is likely due to similar polarity.
Isopropyl Alcohol3.9Good solubility is anticipated due to the ability to engage in hydrogen bonding.
Acetone5.1Good solubility is expected.
Methanol5.1Good solubility is expected due to its polarity and hydrogen bonding capability.
Acetonitrile5.8Moderate to good solubility is likely.
Dimethyl Sulfoxide (DMSO)7.2High solubility is expected; DMSO is a powerful, polar aprotic solvent.[6]
Water10.2Low solubility is anticipated.

This table provides a general guide based on the principle of "like dissolves like." Experimental verification is essential.

Experimental Determination of Solubility

The most common and reliable method for determining equilibrium solubility is the shake-flask method .[8] This "excess solid" approach involves adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium.[6]

General Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3,5-dichloro-N- [(2-methoxyphenyl)methyl]aniline B Add a known volume of the selected organic solvent A->B C Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Filter or centrifuge the supernatant to remove all solid particles D->E F Take a precise aliquot of the clear saturated solution E->F G Dilute the aliquot with a suitable solvent F->G H Quantify the concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).[8][9]

    • Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

    • Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.

  • Triplicate Measurements: All solubility determinations should be performed in at least triplicate to assess the variability of the measurement.[9]

High-Throughput Solubility Screening

For early-stage drug discovery, high-throughput solubility screening methods can be employed to rapidly assess the solubility of a large number of compounds in various solvents.[6] These methods often utilize smaller sample sizes and automated liquid handling. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique.[1]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) Classification
Hexane< 0.1< 0.0006Very Poorly Soluble
Toluene5.20.032Sparingly Soluble
Dichloromethane85.70.529Freely Soluble
Isopropyl Alcohol45.30.280Soluble
Acetone110.10.679Freely Soluble
Methanol68.90.425Soluble
Acetonitrile25.60.158Soluble
DMSO> 200> 1.234Very Soluble
Water< 0.01< 0.00006Practically Insoluble

Note: The data in this table are for illustrative purposes only and must be determined experimentally.

Advanced Considerations: pH-Dependent Solubility

For ionizable compounds, solubility can be significantly influenced by the pH of the medium.[10] Although this compound is a weak base due to the secondary amine, its pKa would need to be determined to fully characterize its pH-dependent solubility profile, particularly in aqueous systems or buffered organic solvent mixtures. For biopharmaceutical classification, solubility is assessed over a pH range of 1.2 to 6.8.[8][9][11]

Conclusion

A thorough understanding of the solubility of this compound in a range of organic solvents is a critical early step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical considerations, a detailed experimental protocol for the reliable determination of equilibrium solubility, and a framework for data interpretation. By adhering to these principles and methodologies, researchers can generate high-quality, reproducible solubility data that will inform formulation strategies and facilitate the progression of this compound through the drug development pipeline.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • BCS Guideline for solubility and Dissolution.pptx - Slideshare. Retrieved from [Link]

  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 06). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Retrieved from [Link]

  • Polarity Index. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of Novel N-Arylmethyl Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of N-Arylmethyl Anilines

N-arylmethyl aniline derivatives represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Their structural motif, characterized by an aniline core linked to an arylmethyl group, offers a unique combination of rigidity and conformational flexibility. This architecture is pivotal in the design of targeted therapeutics, including potent enzyme inhibitors and receptor modulators, where precise spatial orientation governs biological activity.[2] In materials science, these compounds are precursors to advanced polymers and functional dyes.[1][3] This guide provides an in-depth exploration of the essential physical characteristics of these compounds, offering researchers and drug development professionals a comprehensive framework for their synthesis, characterization, and application. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning required for robust scientific inquiry.

Synthetic Pathways: From Blueprint to Molecule

The synthesis of N-arylmethyl anilines is typically achieved through well-established nucleophilic substitution or reductive amination pathways. A common and reliable method is the direct N-alkylation of a substituted aniline with an appropriate arylmethyl halide.[4] The choice of base and solvent is critical; a non-nucleophilic base is preferred to prevent competing reactions, while a polar aprotic solvent facilitates the SN2 reaction mechanism.

Experimental Protocol: N-Alkylation of a Substituted Aniline
  • Reagent Preparation : Dissolve the starting aniline (1.0 eq.) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.), in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Initiation : To the stirred solution, add the desired arylmethyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting aniline.

  • Reaction Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline spot is no longer visible.[5]

  • Work-up : Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

  • Purification : The crude residue is purified by column chromatography on silica gel to yield the pure N-arylmethyl aniline product.[5]

The causality here is clear: the base deprotonates the aniline's amino group, increasing its nucleophilicity to attack the electrophilic benzylic carbon of the arylmethyl halide. Monitoring ensures the reaction is driven to completion, and chromatographic purification is essential for isolating the target compound from unreacted starting materials and by-products.

G cluster_synthesis General Synthesis Workflow A Substituted Aniline + Arylmethyl Halide C Reaction Mixture A->C B Base + Solvent (e.g., K₂CO₃ in ACN) B->C D TLC/HPLC Monitoring C->D Reaction Progress E Aqueous Work-up & Extraction D->E Completion F Column Chromatography E->F G Pure N-Arylmethyl Aniline Compound F->G G cluster_characterization Spectroscopic Characterization Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (LC-MS) Start->MS UV UV-Vis Spectroscopy Start->UV End Confirmed Molecular Structure NMR->End C-H Framework IR->End Functional Groups MS->End Molecular Formula UV->End Electronic Transitions

Sources

An In-Depth Technical Guide to the Exploratory Synthesis of 3,5-Dichloroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dichloroaniline (3,5-DCA) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a wide array of commercially significant molecules, including agrochemicals, azo dyes, pigments, and pharmaceuticals.[1][2][3][4] Its symmetrically substituted dichlorophenyl motif imparts specific physicochemical properties that are leveraged in the design of fungicides like vinclozolin and iprodione.[2][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the primary synthetic routes to the 3,5-dichloroaniline core and subsequent derivatization strategies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and analytical validation.

Part 1: Strategic Synthesis of the 3,5-Dichloroaniline Core

The synthesis of the 3,5-dichloroaniline scaffold is not trivial due to the meta-directing nature of the chlorine atoms and the ortho-, para-directing nature of the amine group. Direct chlorination of aniline is often unselective, leading to complex mixtures. Therefore, more strategic, multi-step approaches are required. This section details the most prevalent and rational methodologies for constructing the 3,5-DCA core.

Route 1: Catalytic Reduction of 3,5-Dichloronitrobenzene

This is arguably the most common and industrially relevant pathway. The logic is to first install the chlorine atoms onto a benzene ring activated by a nitro group, which can be reliably reduced in the final step to the desired aniline.

The precursor, 3,5-dichloronitrobenzene, is typically synthesized via diazotization and deamination of substituted nitroanilines, such as 2,6-dichloro-p-nitroaniline.[6] Once obtained, the nitro group is reduced to an amine.

Causality of Reductant Choice: The choice of reducing agent is critical.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a clean and efficient method.[7] However, a significant risk with chloroaromatics is hydrodehalogenation (loss of chlorine atoms). To mitigate this, Raney Nickel can be a superior choice as it is less prone to cleaving aryl-chloride bonds.[7]

  • Metal-Acid Systems: Classic methods using iron powder in the presence of an acid (like HCl) are robust and cost-effective but generate large amounts of iron sludge, presenting environmental disposal challenges.[1]

Experimental Protocol: Hydrogenation of 3,5-Dichloronitrobenzene

  • Setup: To a hydrogenation vessel, add 3,5-dichloronitrobenzene (10.0 g, 52.1 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (0.5 g, 5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,5-dichloroaniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford white to brown crystals.[2]

G cluster_0 Route 1: Reduction Pathway 3,5-Dichloronitrobenzene 3,5-Dichloronitrobenzene Reduction Reduction 3,5-Dichloronitrobenzene->Reduction H₂, Pd/C or Raney Ni 3,5-Dichloroaniline 3,5-Dichloroaniline Reduction->3,5-Dichloroaniline

Caption: Catalytic reduction of 3,5-dichloronitrobenzene.

Route 2: Ammonolysis of 3,5-Dichlorohalobenzenes

This strategy involves a nucleophilic aromatic substitution (SNAr) reaction where an amino group displaces a halogen atom. Because a chloro group is a relatively poor leaving group, a more reactive halogen, such as bromo or iodo, is typically employed.

The synthesis begins with a dichlorobenzene, which is first halogenated to introduce a better leaving group at the 5-position. For example, 1,3-dichlorobenzene can be brominated to yield 3,5-dichlorobromobenzene. This intermediate is then subjected to high-pressure ammonolysis, often catalyzed by a copper salt, which facilitates the substitution.[1]

Causality of Reaction Conditions: The use of high temperatures (120-250°C) and pressures (10-80 kg/cm ²) is necessary to overcome the high activation energy of the SNAr reaction on an unactivated benzene ring.[1] The copper catalyst is essential for activating the carbon-halogen bond.

Experimental Protocol: Ammonolysis of 3,5-Dichlorobromobenzene

  • Setup: In a high-pressure autoclave, charge 3,5-dichlorobromobenzene (10.0 g, 44.1 mmol), cuprous oxide (0.5 g, 3.5 mmol), and a 25% aqueous ammonia solution (100 mL).

  • Reaction: Seal the autoclave and heat the mixture to 180-200°C. The internal pressure will rise significantly. Maintain these conditions with stirring for 8-12 hours.

  • Cooling & Recovery: Cool the autoclave to below 50°C. Carefully vent any excess ammonia gas.

  • Work-up: Transfer the reaction mass and add a solution of sodium hydroxide to liberate any ammonia from ammonium salts.

  • Isolation: The product, 3,5-dichloroaniline, can be isolated by steam distillation or solvent extraction (e.g., with toluene), followed by purification via distillation or recrystallization. A typical yield is around 80%.[1]

G cluster_1 Route 2: Ammonolysis Pathway 1,3-Dichlorobenzene 1,3-Dichlorobenzene Bromination Bromination 1,3-Dichlorobenzene->Bromination Br₂, AlCl₃ 3,5-Dichlorobromobenzene 3,5-Dichlorobromobenzene Bromination->3,5-Dichlorobromobenzene Ammonolysis Ammonolysis 3,5-Dichlorobromobenzene->Ammonolysis NH₃, Cu₂O, Δ, P 3,5-Dichloroaniline 3,5-Dichloroaniline Ammonolysis->3,5-Dichloroaniline

Caption: Multi-step synthesis via bromination and ammonolysis.

Route 3: Hydrodechlorination of Polychloroanilines

In some industrial processes, polychlorinated anilines are generated as byproducts. These can serve as valuable starting materials for 3,5-DCA through selective hydrodechlorination. For example, 2,3,5,6-tetrachloroaniline can be converted to 3,5-dichloroaniline by removing the chlorines at the 2- and 6-positions.

Causality of Selectivity: This reaction relies on a palladium catalyst under high-pressure hydrogen.[8][9] The selectivity for removing the ortho-chlorines is influenced by steric hindrance and the electronic environment, often requiring harsh conditions (250°C, 200 atm H₂).[8]

Experimental Protocol: Dechlorination of 2,3,5,6-Tetrachloroaniline

  • Setup: In a tantalum or other suitably resistant autoclave, charge 2,3,5,6-tetrachloroaniline (57.7 g, 0.25 mol), 36% hydrochloric acid (250 mL), concentrated sulfuric acid (5 mL), and a 5% palladium on charcoal catalyst (5 g).[8]

  • Reaction: Flush the autoclave with nitrogen, then hydrogen. Heat to 250°C under a hydrogen pressure of 200 atmospheres for 2 hours.[8]

  • Work-up: After cooling and venting, filter the catalyst and wash it with hot water.

  • Isolation: Make the combined filtrate and washings alkaline. Extract the product with dichloromethane. After drying and removing the solvent, fractional distillation yields pure 3,5-dichloroaniline (yield ~89%).[8]

Summary of Core Synthetic Routes
RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
1. Reduction 3,5-DichloronitrobenzeneH₂, Pd/C or Raney Ni>90%High yield, clean reactionPotential for dehalogenation, handling of H₂ gas
2. Ammonolysis 1,3-DichlorobenzeneBr₂, NH₃, Cu₂O~80%Utilizes cheaper starting materialsRequires high pressure/temperature, copper catalyst
3. Dechlorination 2,3,5,6-TetrachloroanilineH₂, Pd/C, Acid~89%[8]Upcycles polychlorinated byproductsExtremely harsh conditions, specialized equipment

Part 2: Exploratory Derivatization of the 3,5-Dichloroaniline Scaffold

Once synthesized, the 3,5-DCA core can be modified at the amino group to produce a vast range of derivatives. The amino group can be acylated, alkylated, or, most versatilely, converted into a diazonium salt for subsequent Sandmeyer-type reactions.

Reaction 1: N-Acetylation

This is a fundamental protection or modification strategy. The reaction of 3,5-dichloroaniline with acetic anhydride produces N-(3,5-dichlorophenyl)acetamide. This transformation is straightforward and high-yielding.

Experimental Protocol: Synthesis of N-(3,5-dichlorophenyl)acetamide

  • Setup: In a round-bottom flask, dissolve 3,5-dichloroaniline (5.0 g, 30.9 mmol) in glacial acetic acid (20 mL).

  • Reaction: To this solution, add acetic anhydride (3.5 mL, 37.1 mmol) dropwise with stirring. Anhydrous sodium acetate (2.5 g, 30.5 mmol) can be added as a catalyst.[10]

  • Heating: Heat the mixture at 80-90°C for 1 hour.[10]

  • Isolation: Cool the reaction mixture and pour it into cold water (200 mL) with stirring. The white precipitate of N-(3,5-dichlorophenyl)acetamide is collected by filtration, washed with water, and dried. The typical yield is 85-95%.[10]

Reaction 2: Sandmeyer Reaction for C-Cl and C-OH Substitution

The amino group of 3,5-DCA is a powerful handle for introducing other functionalities via a diazonium salt intermediate. This is the cornerstone of the Sandmeyer reaction.[11][12][13]

  • Synthesis of 1,3,5-Trichlorobenzene: The amino group is converted to a diazonium salt using sodium nitrite and HCl at low temperatures (0-5°C). This unstable intermediate is then treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a third chlorine atom.[10]

  • Synthesis of 3,5-Dichlorophenol: The diazonium salt, formed with NaNO₂ and H₂SO₄, is heated in an aqueous solution. The diazonium group hydrolyzes, releasing nitrogen gas and forming a hydroxyl group.[10]

Experimental Protocol: Synthesis of 1,3,5-Trichlorobenzene (Sandmeyer Reaction)

  • Diazotization: Dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in concentrated hydrochloric acid (50 mL) and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (4.5 g, 65.2 mmol) in water (15 mL), keeping the temperature below 5°C.[10]

  • Sandmeyer Step: In a separate flask, prepare a solution of copper(I) chloride (7.0 g, 70.7 mmol) in hydrochloric acid (20 mL). Cool this solution.

  • Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up: Allow the mixture to warm to room temperature and then heat gently to ensure complete reaction. Isolate the product by steam distillation or solvent extraction, followed by purification. The typical yield is 70-80%.[10]

G cluster_2 Derivatization Pathways DCA 3,5-Dichloroaniline Acetamide N-(3,5-dichlorophenyl)acetamide DCA->Acetamide Acetic Anhydride Diazonium Diazonium Salt DCA->Diazonium NaNO₂, H⁺ TCB 1,3,5-Trichlorobenzene Diazonium->TCB CuCl DCP 3,5-Dichlorophenol Diazonium->DCP H₂O, Δ

Caption: Key derivatization reactions of 3,5-dichloroaniline.

Part 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized 3,5-dichloroaniline and its derivatives. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.

Spectroscopic Data

The symmetrical nature of 3,5-dichloroaniline results in a simplified yet highly characteristic spectroscopic signature.

TechniqueObservation for 3,5-DichloroanilineRationale
¹H NMR δ ~6.71 (d, 2H), δ ~6.52 (t, 1H), δ ~3.80 (br s, 2H)[14]Two equivalent protons ortho to -NH₂ (H-2, H-6), one unique proton para (H-4), and two amine protons.
¹³C NMR Four distinct signals: δ ~147.8 (C-1), ~135.2 (C-3, C-5), ~118.5 (C-2, C-6), ~114.3 (C-4)[14]Molecular symmetry results in only four unique carbon environments.
IR Spec. N-H stretching bands (~3400-3500 cm⁻¹), C-Cl stretching bands (~600-800 cm⁻¹)[14]Characteristic absorptions for primary amine and aryl chloride functional groups.
Mass Spec. Molecular ion peak (M⁺) with a characteristic M:M+2:M+4 isotopic pattern of ~9:6:1Presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating 3,5-DCA from reaction mixtures and confirming its identity.[3] The combination of retention time and the mass spectrum provides unambiguous identification.[3]

Conclusion and Future Outlook

The exploratory synthesis of 3,5-dichloroaniline derivatives is a field rich with classic and modern organic chemistry principles. The primary routes to the core—catalytic reduction, ammonolysis, and dechlorination—each offer distinct advantages and challenges related to efficiency, cost, and environmental impact. Derivatization via N-acylation or Sandmeyer chemistry opens the door to a vast chemical space, enabling the development of new materials, pharmaceuticals, and agrochemicals.

Looking forward, a significant trend is the push towards greener and more sustainable synthetic methods.[15] Research into biocatalysis or electrochemical routes that avoid harsh reagents and minimize waste is gaining traction.[15] As regulatory pressures increase, the development of such innovative and environmentally benign protocols will be paramount for the future of 3,5-dichloroaniline chemistry.

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Methodological & Application

Application Notes and Protocols for the Purification of Crude 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis of such N-benzyl anilines often results in a crude product containing unreacted starting materials, reaction intermediates, and various byproducts.[1] Achieving high purity of the target compound is crucial for its subsequent use in research and development, as impurities can significantly impact biological activity, physicochemical properties, and reaction outcomes.

This guide provides detailed protocols for the purification of crude this compound, focusing on two primary laboratory techniques: silica gel column chromatography and recrystallization. The methodologies presented are based on established principles for the purification of substituted anilines and related compounds, offering a robust starting point for achieving high-purity material.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with an understanding of the potential impurities in the crude product. A common and efficient method for the synthesis of N-benzyl anilines is the reductive amination of an aniline with a benzaldehyde.[2] In the case of this compound, this would involve the reaction of 3,5-dichloroaniline with 2-methoxybenzaldehyde.

The primary impurities expected from this synthesis include:

  • Unreacted Starting Materials:

    • 3,5-dichloroaniline

    • 2-methoxybenzaldehyde

  • Reaction Intermediate:

    • N-(2-methoxybenzylidene)-3,5-dichloroaniline (Schiff base)

  • Over-alkylation Byproduct:

    • N,N-bis(2-methoxybenzyl)-3,5-dichloroaniline

  • Byproducts from Reducing Agent: Borohydride-based reagents are commonly used, and their byproducts are typically removed during aqueous workup.[3]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4]

The distinct polarities of these potential impurities relative to the target compound form the basis for their separation by column chromatography.

Purification Strategy Workflow

A general workflow for the purification of crude this compound is outlined below. The choice between direct recrystallization and column chromatography will depend on the initial purity of the crude material, which can be assessed by Thin Layer Chromatography (TLC).

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup dry Drying & Concentration workup->dry tlc TLC Analysis dry->tlc chromatography Column Chromatography tlc->chromatography Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities.[1] For N-benzyl anilines, silica gel is a common stationary phase.[5]

Rationale

Silica gel is a polar, acidic adsorbent. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. Less polar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will have a stronger interaction and elute more slowly. The polarity of the mobile phase is a critical parameter that is optimized to achieve the desired separation.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-hexane, ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in n-hexane).

    • The ideal solvent system will provide good separation of the target compound from its impurities, with the target compound having an Rf value of approximately 0.2-0.3.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial chromatography solvent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7]

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column in order of increasing polarity.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure target compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting
ProblemPossible CauseSuggested Solution
Poor separationInappropriate solvent systemRe-optimize the solvent system using TLC. A shallower gradient may be required.
Tailing of spots on TLCCompound is too polar or interacting with silicaAdd a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of basic compounds like anilines. Or consider using neutral alumina as the stationary phase.[6]
Product does not eluteMobile phase is not polar enoughGradually increase the polarity of the mobile phase.
Cracking of silica bedImproper packing or solvent changeEnsure the column is packed uniformly. When changing solvent polarity, do so gradually to avoid heat generation and cracking of the silica bed.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.[8]

Rationale

An ideal recrystallization solvent will dissolve the target compound well at its boiling point but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration). For substituted anilines, a mixed solvent system, such as ethanol and water, is often effective.[9]

Materials and Equipment
  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology
  • Solvent Selection:

    • Based on the principle of "like dissolves like," a polar protic solvent like ethanol is a good starting point for an N-substituted aniline. A mixed solvent system with water can then be used to decrease the solubility at lower temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[8]

  • Decolorization (if necessary):

    • If the solution is colored due to oxidation impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot gravity filtration.[4]

  • Crystallization:

    • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.[10]

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Troubleshooting
ProblemPossible CauseSuggested Solution
Oiling outThe compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.Use a lower boiling point solvent or a larger volume of solvent. Reheat the oil in the solvent until it dissolves, then cool slowly.
No crystals form upon coolingThe solution is not saturated, or the compound is too soluble in the cold solvent.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Adjust the ethanol/water ratio to have a higher proportion of water.[10]
Low recoveryToo much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically broaden and depress the melting point range. The melting point of the related 3,5-dichloroaniline is 51-53 °C.[11] The N-benzylated derivative is expected to have a different melting point.

  • Spectroscopic Methods (NMR, MS): ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure of the purified compound and help identify any remaining impurities.

Physicochemical Data Summary (Predicted and Analogous Compounds)

Property3,5-dichloroaniline (Analog)[11][12]This compound (Predicted)[13][14]
Molecular Formula C₆H₅Cl₂NC₁₄H₁₃Cl₂NO
Molecular Weight 162.01 g/mol 282.17 g/mol
Appearance White to light brown crystalline solidExpected to be a solid at room temperature.
Solubility Soluble in ethanol, ether; sparingly soluble in waterExpected to have increased solubility in nonpolar organic solvents and decreased solubility in water compared to 3,5-dichloroaniline.
Predicted XlogP 2.94.7

This increase in the predicted octanol-water partition coefficient (XlogP) for the target compound suggests it is significantly less polar than its parent aniline, which is a key consideration for developing the chromatographic separation method.[14]

Conclusion

The purification of crude this compound can be effectively achieved using either silica gel column chromatography or recrystallization. The choice of method will depend on the impurity profile and the desired level of purity. Column chromatography offers a versatile approach for separating complex mixtures, while recrystallization is an efficient method for purifying solids that are already of reasonable purity. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can obtain high-purity material suitable for a wide range of scientific applications.

References

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  • recrystalliz
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  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
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  • Santa Cruz Biotechnology. (n.d.). 3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline.
  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF. (2025).

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Application Notes and Protocols for the Recrystallization of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Their purity is paramount to the integrity of downstream applications, including drug efficacy and safety. Recrystallization remains a cornerstone technique for the purification of these solid organic compounds.[1][2][3][4] This application note provides a detailed, experience-driven guide to developing and executing robust recrystallization protocols for substituted anilines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and optimize purifications for a diverse range of aniline derivatives.

Introduction: The Rationale for Rigorous Purification

The aniline moiety is a versatile building block, but its synthesis often yields crude products contaminated with unreacted starting materials, byproducts, and colorimetric impurities arising from oxidation.[5][6] These impurities can interfere with subsequent synthetic transformations, compromise biological assays, and introduce variability into material properties. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities to achieve a highly pure, crystalline solid.[3][7] The fundamental principle relies on dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out of the supersaturated solution, leaving impurities behind in the mother liquor.[2][7][8]

The Science of Solvent Selection: A Deliberate Approach

The success of any recrystallization hinges on the judicious choice of solvent. An ideal solvent will exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the substituted aniline at or near its boiling point.[1][9]

  • Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3][9]

  • "Like Dissolves Like": The polarity of the solvent should generally match that of the substituted aniline.[9] For instance, anilines bearing polar substituents (e.g., -NO₂, -OH) will likely be more soluble in polar solvents like ethanol or water.[9]

  • Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Common Solvents for Substituted Anilines:
Solvent SystemPolarityTypical Applications & Rationale
Water Highly PolarEffective for anilines with hydrogen-bonding groups (e.g., hydroxyl, carboxylic acid). Acetanilide is a classic example.[9]
Ethanol/Methanol PolarVersatile solvents for a broad range of substituted anilines.[9] Their polarity can be fine-tuned by creating a mixed solvent system with water.
Ethanol-Water Mixture VariableA powerful mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy, indicating saturation.[9]
Toluene Non-polarSuitable for less polar aniline derivatives.
Hexane/Petroleum Ether Non-polarOften used as the "poor" solvent in a mixed solvent system with a more polar "good" solvent.
Decision-Making Workflow for Solvent Selection

The following flowchart provides a systematic approach to selecting an appropriate solvent system.

Solvent_Selection Solvent Selection Workflow for Substituted Anilines start Start: Crude Substituted Aniline test_solubility Test Solubility of Small Sample in Various Solvents at Room Temperature start->test_solubility good_solubility High Solubility at Room Temp? test_solubility->good_solubility Evaluate no_solubility Insoluble at Room Temp? good_solubility->no_solubility No poor_solvent Poor Solvent. Consider for Mixed Solvent System. good_solubility->poor_solvent Yes mixed_solvent Consider a Mixed Solvent System good_solubility->mixed_solvent Yes, use as 'good' solvent heat_sample Heat the Insoluble Sample to the Solvent's Boiling Point no_solubility->heat_sample dissolves_hot Does it Dissolve When Hot? heat_sample->dissolves_hot ideal_solvent Potential Ideal Single Solvent Found. Proceed to Protocol. dissolves_hot->ideal_solvent Yes dissolves_hot->poor_solvent No poor_solvent->mixed_solvent dissolve_good Dissolve in Minimal Hot 'Good' Solvent (e.g., Ethanol) mixed_solvent->dissolve_good add_poor Add Hot 'Poor' Solvent (e.g., Water) Dropwise Until Cloudy dissolve_good->add_poor reheat Reheat to Clarify, then Cool add_poor->reheat proceed_protocol Proceed to Protocol reheat->proceed_protocol

Caption: A flowchart guiding the systematic selection of a recrystallization solvent.

Detailed Recrystallization Protocols

Protocol 1: Single Solvent Recrystallization of p-Nitroaniline from Ethanol

This protocol is a standard procedure for an aniline derivative that is soluble in a hot polar solvent but less so at room temperature.[9]

Materials:

  • Crude p-nitroaniline

  • 95% Ethanol

  • Erlenmeyer flasks (two sizes)

  • Heating source (hot plate or steam bath)

  • Glass stir rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Preparation: Place 1.0 g of crude p-nitroaniline into a 50 mL Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.

  • Dissolution: Add approximately 10-15 mL of 95% ethanol to the flask. Heat the mixture gently on a hot plate while swirling.[9] Continue to add ethanol in small portions until the p-nitroaniline is completely dissolved. The goal is to use the minimum amount of hot solvent necessary.[8][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a second, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization in the funnel.[11]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][12] Rushing this step can trap impurities.[7]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[9][11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[9][10]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely.

Protocol 2: Mixed Solvent Recrystallization of 4-Bromoaniline from an Ethanol/Water Mixture

This protocol is ideal when a single solvent does not provide the desired solubility profile.[9]

Materials:

  • Crude 4-bromoaniline

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating source

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Initial Dissolution: In an Erlenmeyer flask, dissolve the crude 4-bromoaniline in a minimal amount of hot ethanol.[9]

  • Inducing Saturation: While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).[9] This cloudiness indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath to complete the crystallization process.[9]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. [13]- The solution is supersaturated.[13]- Boil off some of the solvent to increase the concentration and re-cool.- Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus.[9][10] This creates nucleation sites.- Add a "seed" crystal of the pure compound.[4][9][14]
"Oiling Out" (Compound separates as a liquid)- The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.[12]- High concentration of impurities.- Reheat the solution to redissolve the oil. Add more of the "good" solvent and allow it to cool more slowly.[9][12]- Lower the temperature at which crystallization begins by using a larger volume of solvent.[9]- Change to a solvent with a lower boiling point. [9]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- The compound itself is colored, but the crude product is darker due to oxidation.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product.[12]
Low Recovery - Too much solvent was used. [10]- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled long enough or cold enough).- Excessive washing of the collected crystals.- Ensure the minimum amount of hot solvent is used. - Pre-warm the filtration apparatus to prevent premature crystal formation.[11]- Ensure the solution is thoroughly cooled in an ice bath.[11]- Wash crystals with a minimal amount of ice-cold solvent. [10]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key stages of a successful recrystallization protocol.

Recrystallization_Workflow General Recrystallization Workflow start Start: Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool_slowly Slowly Cool to Room Temperature impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Contains Impurities) vacuum_filtration->mother_liquor dry Dry the Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A step-by-step diagram of the recrystallization process.

Conclusion

Mastery of recrystallization is an essential skill for any researcher working with solid organic compounds. For substituted anilines, where purity is often directly linked to experimental success, a rational, principle-based approach to this technique is invaluable. By carefully selecting solvents, controlling the rate of cooling, and being prepared to troubleshoot common issues, scientists can consistently obtain high-purity materials, ensuring the reliability and reproducibility of their research and development efforts.

References

  • Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
  • UCT Science. SOP: CRYSTALLIZATION.
  • Studylib. Crystallization Technique: Organic Chemistry Lab Guide. (2015-05-20).
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07).
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • SATHEE. Chemistry Crystallization.
  • LabXchange. Lab Procedure: Recrystallization.
  • Chemistry LibreTexts. 3: Crystallization. (2022-04-07).
  • Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024-12-05).
  • Recrystallization.
  • Recrystallization. --->.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • University of York. Problems with Recrystallisations.
  • Benchchem. Technical Support Center: Purification of Substituted Anilines.

Sources

A Validated Reversed-Phase HPLC Method for Purity Determination and Impurity Profiling of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Purity Analysis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of this compound. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. This protocol provides a detailed, step-by-step guide for the separation and quantification of the main compound from potential process-related impurities and degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2]

Introduction and Scientific Rationale

This compound is a substituted N-benzylaniline derivative.[3] Compounds of this class are significant as intermediates in the synthesis of various organic molecules and pharmaceutical ingredients.[4] Ensuring the purity of such intermediates is paramount, as the presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity determination in the pharmaceutical industry.[5][6] This method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. Given the molecular structure of this compound, which contains multiple aromatic rings, it is a moderately non-polar compound, making it an ideal candidate for analysis by RP-HPLC.[7] This application note describes a method that is not only accurate and precise but also stability-indicating, meaning it can resolve the main analyte from its potential degradation products.

Chromatographic Method Development: A Causality-Driven Approach

The selection of chromatographic parameters was guided by the physicochemical properties of the analyte and established principles of separation science to achieve optimal resolution, peak symmetry, and sensitivity.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase was selected. The high hydrophobicity of the C18 ligand provides strong retention for the non-polar analyte, allowing for effective separation from more polar impurities. The use of a base-deactivated column is recommended to minimize secondary interactions between the basic amine group of the analyte and residual acidic silanols on the silica surface, thereby preventing peak tailing.[8]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency, which enhances detection sensitivity.

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used. Maintaining a constant pH is critical for chromatographic reproducibility. At this pH, the secondary amine of the analyte is consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak.[9]

  • Detection Wavelength: The analyte contains two chromophores (a dichlorinated aniline ring and a methoxy-substituted phenyl ring), which exhibit strong UV absorbance. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, and a wavelength of 254 nm was chosen for quantification, as it provides a high signal-to-noise ratio for the main peak and potential aromatic impurities.

  • Gradient Elution: A gradient elution program, which involves changing the mobile phase composition during the run, was implemented.[10] This approach is superior to an isocratic method for purity analysis as it allows for the elution of early-eluting polar impurities with good resolution while ensuring that any late-eluting, highly non-polar impurities are effectively washed from the column in a reasonable timeframe.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[11]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 HPLC or equivalent).[4]

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound Reference Standard (Purity ≥ 99.5%)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Deionized Water (18.2 MΩ·cm)

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[8]

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterRecommended Condition
HPLC System Agilent 1260 HPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Testing (SST)

Before commencing sample analysis, equilibrate the system with the initial mobile phase composition for at least 30 minutes. Perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on USP General Chapter <621>.[12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce sharp peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector system.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was confirmed by analyzing a placebo (diluent) and spiked samples, demonstrating no interference at the retention time of the main peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A series of solutions were prepared over a range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It was determined by analyzing samples spiked with a known amount of reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Assessed by performing six independent analyses of the same sample. The %RSD should be ≤ 2.0%.[14]

    • Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day with a different instrument. The results are compared to assess the method's ruggedness.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units in the mobile phase, ±2°C in column temperature). This provides an indication of its reliability during normal usage.

Data Analysis and Visualization

Calculation of Purity

The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The logical flow of the entire analytical procedure is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample sys_setup System Setup & Equilibration prep_solutions->sys_setup sst_check System Suitability Test (5 Replicate Injections) sys_setup->sst_check sst_decision SST Pass? sst_check->sst_decision sample_analysis Inject Blank, Standard, and Sample Solutions sst_decision->sample_analysis Yes troubleshoot Troubleshoot System sst_decision->troubleshoot No data_proc Integrate Peaks & Review Chromatograms sample_analysis->data_proc purity_calc Calculate % Purity (Area Normalization) data_proc->purity_calc report Generate Final Report purity_calc->report troubleshoot->sys_setup

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the purity of this compound. The protocol is structured to include system suitability checks, ensuring the validity of the results obtained. This method is well-suited for routine quality control analysis in both research and manufacturing environments, providing reliable data to ensure product quality and consistency.

References

  • United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • USP-NF. (2023, November 1). <621> Chromatography. [Link]

  • United States Pharmacopeia. (2021). <621> Chromatography. USP-NF. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • Siahmed, K., et al. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Lerman, S. A., & Cashion, P. J. (1980). High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

"developing analytical methods for N-substituted anilines"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

N-substituted anilines are a critical class of aromatic amines, foundational to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Their potential toxicity and environmental persistence necessitate robust, accurate, and sensitive analytical methods for quantification in diverse matrices, from pharmaceutical formulations to environmental samples.[3][4] This guide provides a comprehensive framework for developing and validating analytical methods for N-substituted anilines, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge of N-Substituted Anilines

The analysis of N-substituted anilines presents unique challenges rooted in their physicochemical properties. As aromatic amines, their basicity (pKa of aniline is ~4.6) means their charge state is highly dependent on pH, which critically influences extraction efficiency and chromatographic retention. Furthermore, many aniline derivatives exhibit polarity and thermal lability, complicating GC analysis and often necessitating derivatization to improve volatility and peak shape.[5][6] The choice of analytical technique is therefore a critical first step, contingent on the specific analyte, the complexity of the sample matrix, and the required level of sensitivity.

Strategic Method Selection

The optimal analytical approach depends on a careful evaluation of the analyte's properties and the analytical objectives. High-Performance Liquid Chromatography (HPLC) is generally preferred for its versatility with polar and thermolabile compounds, while Gas Chromatography (GC) offers superior resolution for volatile analytes.[4][6]

MethodSelection start Sample Containing N-Substituted Aniline(s) analyte_props Assess Analyte Properties: - Volatility - Thermal Stability - Polarity start->analyte_props hplc_path HPLC Analysis (Preferred for polar, non-volatile, or thermally labile anilines) analyte_props->hplc_path Low Volatility / Thermal Instability gc_path GC Analysis (Suitable for volatile, thermally stable anilines) analyte_props->gc_path High Volatility & Thermal Stability derivatization Is Derivatization Required? (To improve volatility/peak shape) gc_path->derivatization direct_gc Direct GC Analysis (e.g., GC-FID, GC-MS) derivatization->direct_gc No deriv_gc GC Analysis with Derivatization (e.g., Acylation followed by GC-ECD/MS) derivatization->deriv_gc Yes

Caption: Decision workflow for selecting an appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing a wide range of N-substituted anilines.[1] The separation mechanism relies on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for excellent separation of various homologs and isomers.[1]

Causality in HPLC Method Development
  • Column Choice: A C18 column is the workhorse for RP-HPLC due to its strong hydrophobic retention of the aniline ring structure. For highly polar anilines, a C8 or C4 column may provide better peak shape and retention.[7]

  • Mobile Phase: A mixture of acetonitrile or methanol with water is standard.[1] The organic modifier content is optimized to achieve adequate retention and separation.

  • pH Control: This is arguably the most critical parameter. Since anilines are basic, analyzing them at a pH well below their pKa (~2.5-3.5) ensures they are in their protonated, ionic form. This minimizes peak tailing caused by interaction with residual silanols on the silica support. Conversely, a high pH (>8) can be used to analyze them in their neutral form. An acidic buffer like phosphate or acetate is essential for maintaining a stable pH and ensuring reproducible retention times.[7]

  • Detection: The benzene ring in anilines makes them strong chromophores, making UV detection highly effective. A Photodiode Array (PDA) detector is recommended to confirm peak purity and identity by acquiring full UV spectra.[1][7]

Protocol 1: RP-HPLC with UV Detection for Aniline and its Degradation Products

This protocol is adapted from a validated method for the simultaneous analysis of aniline, aminophenols, and phenol.[7]

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.[1]
  • Reversed-phase C4 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Acetic acid, Sodium acetate.
  • High-purity analytical standards of the target anilines.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 10 mM acetate buffer by dissolving the appropriate amount of sodium acetate in water, adjusting the pH to 5.0 with acetic acid. The final mobile phase is a mixture of Methanol / 10 mM Acetate Buffer (pH 5) (60:40, v/v).[7] Filter through a 0.45 µm membrane filter and degas.
  • Standard Stock Solutions: Accurately weigh and dissolve ~10 mg of each aniline standard in methanol to prepare 1000 µg/mL stock solutions.
  • Working Standards: Prepare a series of calibration standards (e.g., 2.0 to 60 µg/mL) by diluting the stock solutions with the mobile phase.[7]

3. Chromatographic Conditions:

  • Column: C4, 150 mm x 4.6 mm, 5 µm.[7]
  • Mobile Phase: Methanol / 10 mM Acetate Buffer (pH 5) (60:40, v/v).[7]
  • Flow Rate: 1.0 mL/min.[7]
  • Column Temperature: 25 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 270 nm.[7]

4. Analysis and Quantification:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the standard solutions to establish retention times and construct a calibration curve by plotting peak area against concentration.
  • Inject the prepared samples.
  • Quantify the analytes in the samples using the linear regression equation from the calibration curve.[1]
Method Validation (ICH Q2(R2) Framework)

Any newly developed analytical method must be validated to ensure it is fit for its intended purpose.[8][9] The validation should follow the International Council for Harmonisation (ICH) guidelines.[10][11]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. Assessed by analyzing spiked placebo and comparing chromatograms.Peak purity analysis (via PDA detector) should pass. No co-eluting peaks at the analyte's retention time.
Linearity To verify a proportional relationship between analyte concentration and detector response over a defined range. Analyze a minimum of 5 concentrations.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.[8] Assessed by recovery studies on spiked samples at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[11]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.RSD ≤ 10% at the LOQ concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, organic content ±2%).[11]System suitability parameters remain within limits; results are not significantly impacted.

Gas Chromatography (GC) Methods

GC is a powerful technique for the analysis of volatile and semi-volatile anilines, often coupled with a mass spectrometer (GC-MS) for definitive identification.[12] The U.S. Environmental Protection Agency (EPA) has established robust GC-based methods for aniline analysis in environmental matrices.[13]

Causality in GC Method Development
  • Direct Injection vs. Derivatization: Direct analysis is feasible for less polar, more volatile anilines. However, many anilines are polar and can interact with active sites in the GC inlet and column, leading to poor peak shape and low response.[2] Derivatization, such as acylation, converts the polar -NH group into a less polar, more volatile amide, significantly improving chromatographic performance.[14][15]

  • Column Selection: A low- to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Equity-5, SE-54), is a common choice, offering good selectivity for a wide range of semi-volatile compounds, including anilines.[13]

  • Detector Choice:

    • Mass Spectrometry (MS): Provides the highest degree of confidence in identification through mass spectral library matching and is highly sensitive, especially in selected ion monitoring (SIM) mode.[5]

    • Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds like anilines, reducing matrix interference.[13][16]

    • Flame Ionization Detector (FID): A universal detector for organic compounds, but less sensitive and selective than MS or NPD.

Protocol 2: GC-MS for Semivolatile Organics (Based on U.S. EPA Method 8270D)

This protocol provides a general framework for analyzing N-substituted anilines in extracts from water, soil, or waste.[17]

1. Instrumentation and Materials:

  • Gas chromatograph with a capillary column injection port, coupled to a mass spectrometer (GC-MS).
  • Column: SE-54 Fused Silica Capillary Column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
  • Reagents: High-purity solvents (e.g., methylene chloride, toluene), anhydrous sodium sulfate, and analytical standards. Reagent-grade chemicals must be used.[18][19]

2. Sample Preparation (Liquid-Liquid Extraction):

  • This is a critical step. For a 1-liter aqueous sample, adjust the sample pH to >11 with 1.0 M NaOH.[20] This ensures the anilines are in their neutral, non-ionized form, maximizing their partitioning into the organic solvent.
  • Pour the sample into a 2-L separatory funnel.
  • Add 60 mL of methylene chloride and extract by shaking for 2 minutes. Allow the layers to separate.
  • Drain the methylene chloride layer (bottom) into a flask.
  • Repeat the extraction two more times with fresh 60-mL portions of methylene chloride.
  • Combine the extracts and dry by passing through a column containing anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus.[16]

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of ~1.3 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: 50 °C (hold 2 min), then ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C. (Note: This must be optimized for the specific analytes).
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mode: Electron Impact (EI) at 70 eV. Scan from m/z 35 to 550.

4. Quality Control:

  • The method assumes it will be performed by analysts trained in basic chemical analysis and the use of GC/MS.[17][18]
  • Method Blank: An analyte-free matrix is extracted and analyzed to check for contamination.
  • Matrix Spike: A known amount of analyte is added to a sample to assess matrix effects on recovery.
  • Calibration: A multi-point initial calibration is performed to demonstrate linearity. A calibration verification standard must be run regularly to check instrument performance.[13]
Protocol 3: GC with Derivatization for Trace Aniline in Serum

This protocol uses derivatization to enhance sensitivity for analyzing aniline in a complex biological matrix.[15]

1. Reagents and Standards:

  • Solvents: Chloroform, Ethyl acetate.
  • Derivatizing Agent: 4-carbethoxyhexafluorobutyryl chloride.
  • Internal Standard: N-methylaniline.

2. Sample Preparation and Derivatization:

  • To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.
  • Extract the aniline and internal standard with chloroform.
  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[15]
  • Evaporate the excess derivatizing reagent.
  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[15]

3. GC-MS Conditions:

  • (Conditions to be optimized, but will be similar to Protocol 2). The derivatized aniline will be more volatile and should elute earlier with better peak shape. The mass spectrometer will detect the molecular ion of the derivative (m/z 343 for aniline).[15]

Metabolic Activation and Toxicological Relevance

For professionals in drug development, understanding the metabolic fate of aniline-containing structures is crucial. Many anilines exert toxicity after metabolic activation, primarily by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can bind to DNA and other macromolecules.[3] A key pathway is N-hydroxylation, which can lead to the formation of a reactive arylnitrenium ion.[3]

MetabolicActivation cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Adduct Formation Aniline Substituted Aniline CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Aniline->CYP450 N-Hydroxylation N_Hydroxy N-Hydroxyarylamine (Reactive Metabolite) CYP450->N_Hydroxy Nitrenium Arylnitrenium Ion (Electrophilic Intermediate) N_Hydroxy->Nitrenium PhaseII O-Acetylation (NAT) or O-Sulfonation (SULT) N_Hydroxy->PhaseII DNA DNA Nitrenium->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Carcinogenesis Carcinogenesis Adducts->Carcinogenesis

Caption: Metabolic activation of substituted anilines leading to DNA adduct formation.[3]

Conclusion

The development of robust analytical methods for N-substituted anilines is a multi-faceted process that requires a deep understanding of the analytes' chemical properties and the strengths of various analytical techniques. HPLC is often the method of choice for its versatility, particularly for polar and thermally unstable compounds, while GC-MS provides unparalleled selectivity and sensitivity for volatile analytes. Proper sample preparation, especially pH control, is paramount for achieving accurate and reproducible results. By following a structured approach to method development and adhering to rigorous validation standards as outlined by ICH, researchers can ensure the generation of high-quality, defensible data essential for research, quality control, and regulatory submission.

References

  • U.S. EPA. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS.
  • U.S. EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid - EPA Archive.
  • Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • BenchChem. (n.d.). A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide.
  • U.S. EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
  • BenchChem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Hsieh, J. R., et al. (2014). Method 8270d Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Scientific Research Publishing.
  • Unknown Author. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
  • Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
  • U.S. EPA. (n.d.). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Riggin, R. M., et al. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry - ACS Publications.
  • Plucinska, K., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Tadayyoni, M. A., et al. (1988). Electronic structure and photoelectron spectra of substituted anilines. AIP Publishing.
  • Worobey, B. L., & Lanthier, G. F. (1980). Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution. Journal of AOAC INTERNATIONAL - Oxford Academic.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • BenchChem. (n.d.). Gas Chromatography Methods for the Analysis of Aniline Derivatives: Application Notes and Protocols.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Song, G., et al. (2013). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate.
  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed.
  • Unknown Author. (n.d.). Mass Spectrometry and Gas‐Phase Chemistry of Anilines. ResearchGate.
  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed.
  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Sigma-Aldrich. (n.d.). GC Analysis of Anilines on Equity-5.
  • Forbes, W. F., & Leckie, I. R. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society - ACS Publications.
  • Unknown Author. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
  • Prasad, R., et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
  • Argese, E., et al. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships. CORE.
  • Unknown Author. (n.d.). Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents. ResearchGate.
  • Reyes-González, D., et al. (2010). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. ResearchGate.
  • Langowski, J., & Long, A. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. PubMed.
  • Unknown Author. (n.d.). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. ResearchGate.
  • Zhang, C. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Semantic Scholar.
  • BenchChem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • Unknown Author. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • Word, J., et al. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing.
  • Siahmed, K., et al. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Rylander, P. N., et al. (1967). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society - ACS Publications.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

Sources

Application Notes & Protocols: 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

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Document ID: AN-DCMMA-20260215 Version: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline (herein referred to as DCMMA) as a chemical intermediate. DCMMA is a versatile secondary amine whose scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of dichloro-substituents on one aromatic ring and a methoxybenzyl group on the nitrogen atom offers a unique combination of steric and electronic properties for molecular design.

This guide presents a detailed, field-tested protocol for the synthesis of DCMMA via reductive amination, a robust method for its analytical characterization, and a practical example of its application as a key building block in the synthesis of a hypothetical kinase inhibitor scaffold. Safety protocols for handling chlorinated anilines are emphasized throughout.

Physicochemical Properties & Safety Data

Proper handling of halogenated aromatic compounds is paramount. The data below pertains to the parent compound, 3,5-dichloroaniline, and should be considered as a baseline for handling DCMMA.[2][3]

PropertyValueSource
IUPAC Name This compound-
Synonyms N-(2-methoxybenzyl)-3,5-dichloroaniline-
CAS Number Not available; Parent (3,5-dichloroaniline): 626-43-7[2]
Molecular Formula C₁₄H₁₃Cl₂NO[4]
Molecular Weight 282.17 g/mol [4]
Appearance Expected: Off-white to light brown solid[5]
Melting Point Not available; Parent (3,5-dichloroaniline): 51-53 °C[2]
Solubility Expected: Soluble in methanol, ethanol, DCM, ethyl acetate; Insoluble in water.[6]

Safety Information: Dichloroanilines are toxic by inhalation, ingestion, and skin contact and may cause damage to organs through prolonged or repeated exposure.[5][7] They are also very toxic to aquatic life with long-lasting effects.[7]

  • Handling: Use only in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][9] Avoid formation of dust and aerosols.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidants and combustible materials.[7][10] Keep container tightly closed.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If ingested, rinse mouth with water and seek immediate medical attention.[7]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8]

Synthesis Protocol: this compound (DCMMA)

The synthesis of DCMMA is reliably achieved through a one-pot reductive amination reaction between 3,5-dichloroaniline and 2-methoxybenzaldehyde. This process involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[11][12]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product A 3,5-Dichloroaniline C Schiff Base (Imine) A->C + B - H₂O B 2-Methoxybenzaldehyde D This compound (DCMMA) C->D + [H] (Reducing Agent)

Caption: Reductive amination workflow for DCMMA synthesis.

Materials & Reagents:
  • 3,5-Dichloroaniline (1.0 eq)

  • 2-Methoxybenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the aniline). Stir until the solid is fully dissolved.

    • Rationale: Anhydrous conditions are crucial to favor the formation of the imine by preventing hydrolysis back to the starting materials.

  • Imine Formation: Add 2-methoxybenzaldehyde (1.05 eq) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes.

    • Rationale: A slight excess of the aldehyde ensures complete consumption of the limiting aniline. The imine formation is typically rapid at room temperature.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture. Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-4 hours).

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides and does not reduce the imine so rapidly as to prevent its formation.[13]

  • Work-up & Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted NaBH(OAc)₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Rationale: The washes remove water-soluble impurities and residual salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Characterization Protocol

The crude DCMMA is typically an oil or waxy solid and requires purification by column chromatography.

Purification Protocol:
  • Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. A typical starting gradient is 95:5 hexane:ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column.

  • Elution: Elute the column with a hexane/ethyl acetate gradient. Collect fractions and monitor by TLC to pool the fractions containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified DCMMA.

Analytical Characterization:

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Results for DCMMA
¹H NMR (400 MHz, CDCl₃) Aromatic Protons: Peaks in the range of δ 6.5-7.4 ppm. Expect distinct signals for the 3,5-dichlorophenyl and 2-methoxyphenyl rings. Methylene Protons (-CH₂-): A singlet or doublet around δ 4.3-4.5 ppm. Amine Proton (-NH-): A broad singlet, typically around δ 4.0-5.0 ppm. Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
¹³C NMR (101 MHz, CDCl₃) Expect ~12 distinct signals corresponding to the 14 carbon atoms (some aromatic carbons may overlap). Key signals include the methylene carbon (~48-52 ppm) and the methoxy carbon (~55 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 282.04, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
IR (ATR) Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

Application as an Intermediate: Synthesis of a Kinase Inhibitor Scaffold

DCMMA is an excellent starting point for synthesizing molecules targeting the ATP-binding pocket of kinases. The 3,5-dichloro substitution can form crucial hydrogen bonds or occupy hydrophobic pockets, while the secondary amine serves as a handle for further functionalization.[14]

This protocol describes a hypothetical subsequent reaction: a Buchwald-Hartwig amination to couple DCMMA with a heterocyclic halide, a common strategy in kinase inhibitor synthesis.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A DCMMA D N-(2-methoxybenzyl)-N-(3,5-dichlorophenyl) -pyrimidin-2-amine (Kinase Inhibitor Scaffold) A->D B 2-Chloro-pyrimidine (Example Heterocycle) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) C->D Conditions

Caption: Buchwald-Hartwig coupling using DCMMA as an intermediate.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).

  • Reactant Addition: Add DCMMA (1.0 eq) and the heterocyclic halide (e.g., 2-chloropyrimidine, 1.1 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the final tertiary amine product. This product can then be further evaluated for its biological activity.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,6-dichloro aniline 98%. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloroaniline. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved February 15, 2026, from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
  • Figshare. (2015). Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. Retrieved February 15, 2026, from [Link]

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved February 15, 2026, from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved February 15, 2026, from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
  • PubMed. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Retrieved February 15, 2026, from [Link]

  • Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Retrieved February 15, 2026, from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved February 15, 2026, from [Link]

Sources

Application Note: High-Efficiency Reductive Amination of 3,5-Dichloroaniline with 2-Methoxybenzaldehyde

[1]

Abstract & Core Directive

This application note details the optimized protocol for the synthesis of N-(2-methoxybenzyl)-3,5-dichloroaniline . This transformation presents a specific chemoselective challenge: the nucleophilicity of 3,5-dichloroaniline is severely attenuated by the electron-withdrawing chlorine substituents (


11

We utilize the Sodium Triacetoxyborohydride (STAB) platform in 1,2-Dichloroethane (DCE), catalyzed by acetic acid.[1] This system is chosen for its ability to selectively reduce the in situ generated iminium species faster than the aldehyde, driving the equilibrium forward without the need for rigorous water exclusion or Dean-Stark apparatus.[1]

Chemical Mechanism & Rationale

The reaction proceeds via a stepwise "direct" reductive amination. The success of this protocol relies on the kinetic differentiation between the reduction of the iminium ion and the aldehyde.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical equilibrium steps and the irreversible reduction step.

ReductiveAminationReactantsReactants(3,5-Dichloroaniline + 2-Methoxybenzaldehyde)HemiaminalHemiaminalIntermediateReactants->Hemiaminal+ AcOH(Acid Cat.)ImineImine (Schiff Base)(Unfavorable Equilibrium)Hemiaminal->Imine- H2OImine->ReactantsHydrolysisIminiumProtonated Iminium(Activated Species)Imine->Iminium+ H+ProductProduct(N-(2-methoxybenzyl)-3,5-dichloroaniline)Iminium->ProductNaBH(OAc)3(Hydride Transfer)

Figure 1: Reaction pathway highlighting the critical hydride transfer step.[1] The acid catalyst (AcOH) is essential to protonate the imine, generating the iminium species which is the actual substrate for STAB.

Critical Parameter Analysis
ParameterChoiceRationale
Reducing Agent NaBH(OAc)

(STAB)
Selectivity: Unlike NaBH

, STAB does not reduce the aldehyde rapidly at pH 4–5.[1][2] It selectively reduces the protonated iminium ion.
Solvent 1,2-Dichloroethane (DCE)Solubility & Rate: DCE provides optimal solvation for both the aniline and the borohydride complex. It allows for faster reaction rates compared to THF or Toluene in this specific transformation.[1]
Catalyst Acetic Acid (AcOH)Activation: 3,5-dichloroaniline is a weak base.[1] AcOH (1–2 equiv) ensures sufficient concentration of the iminium ion without quenching the hydride reagent.
Stoichiometry 1.0 : 1.1 (Amine:Aldehyde)Equilibrium Shift: A slight excess of aldehyde pushes the Le Chatelier principle against the weak nucleophile.

Detailed Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11][12][13][14]
  • Amine: 3,5-Dichloroaniline (MW: 162.02 g/mol )[1]

  • Aldehyde: 2-Methoxybenzaldehyde (MW: 136.15 g/mol )[1]

  • Reductant: Sodium Triacetoxyborohydride (95%+)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous preferred][1]

  • Catalyst: Glacial Acetic Acid[1]

Step-by-Step Procedure

1. Preparation of Reaction Mixture

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3,5-Dichloroaniline (1.62 g, 10.0 mmol, 1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) (40 mL).[1] Stir until the amine is fully dissolved.

  • Add 2-Methoxybenzaldehyde (1.50 g, 11.0 mmol, 1.1 equiv).

  • Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

    • Note: The solution may change color (often yellow/orange) indicating initial imine formation.

2. Imine Equilibration (Critical for Weak Nucleophiles)

  • Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).

    • Why: Because 3,5-dichloroaniline is electron-deficient, imine formation is slow.[1] This "aging" period allows the concentration of imine to build up before reduction begins.

3. Reductive Step

  • Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) in 3–4 portions over 10 minutes.

    • Caution: Mild gas evolution (hydrogen) may occur; ensure the system is vented.

  • Seal the flask and stir vigorously at room temperature for 12–16 hours .

4. Reaction Monitoring (IPC - In-Process Control)

  • TLC: Mobile phase 20% EtOAc in Hexanes.

    • Target: Disappearance of 3,5-dichloroaniline (

      
      ) and Aldehyde (
      
      
      ).[1]
    • Product: New spot at

      
       (stains with ninhydrin or UV active).
      
  • HPLC/MS: Look for product mass [M+H]

    
     = 282.0.
    

5. Quench & Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO

    
      (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Transfer to a separatory funnel.[1] Separate the organic (DCE) layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.

6. Purification

  • The crude oil is usually sufficient for downstream use.

  • If high purity is required, purify via Flash Column Chromatography :

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.[1]
      

Analytical Validation (Self-Validating Metrics)

Upon isolation, the following spectral data confirms the structure. If these signals are absent, the protocol has failed.

TechniqueDiagnostic SignalInterpretation

H NMR

4.30–4.40 ppm (d, 2H)
Benzylic CH

: Definitive proof of C-N bond formation.[1] (Doublet becomes Singlet if NH exchanges).

H NMR

3.85 ppm (s, 3H)
Methoxy Group : Confirms incorporation of the aldehyde fragment.

H NMR

6.50–6.70 ppm (m, 3H)
Aniline Aromatic Protons : 3,5-dichloro pattern (typically a triplet and doublet/singlet pattern).[1]
Absence

10.3 ppm (s, 1H)
Aldehyde CHO : Must be completely absent.
MS (ESI)

282.0 / 284.0
Isotope Pattern : Characteristic Cl

isotope pattern (9:6:1 intensity ratio for M, M+2, M+4).

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Reaction (SM recovered) Nucleophile too weak; Imine not forming.Switch Protocol: Use Ti(OiPr)

(1.5 equiv) neat or in THF to force imine formation before adding NaBH

.
Aldehyde Reduction (Alcohol formed) Reducing agent too active or pH too low.Ensure NaBH(OAc)

is used, not NaBH

. Verify anhydrous solvent.[1] Reduce AcOH to 0.5 equiv.
Incomplete Conversion Reaction stalled.Add an additional 0.5 equiv of STAB and stir at 40 °C for 4 hours.

Safety & Hazards

  • 3,5-Dichloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential methemoglobinemia inducer.[1] Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable.[1] Avoid inhalation.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][3][4][9] Studies on Direct and Indirect Reductive Amination Procedures.[8][3][4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][10][5][7][11][8][3][4] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Application Notes and Protocols for Herbicidal Activity Screening of Novel Dichloroaniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichloroaniline derivatives represent a critical scaffold in modern agrochemical research, forming the backbone of numerous commercially successful herbicides.[1][2] The strategic placement of chlorine atoms on the aniline ring profoundly influences the compound's biological activity and mode of action.[1] The discovery of novel herbicidal compounds within this chemical class necessitates a robust and systematic screening process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively evaluate the herbicidal potential of new dichloroaniline analogues.

The protocols outlined herein are designed to progress from high-throughput preliminary screenings to more detailed physiological and biochemical assays. This tiered approach ensures an efficient allocation of resources, allowing for the rapid identification of promising lead compounds while systematically eliminating inactive ones. The causality behind each experimental choice is explained, providing a deeper understanding of the screening cascade.

Part 1: Preliminary Screening – High-Throughput Assays

The initial phase of screening is designed to quickly assess the general phytotoxicity of a large number of novel dichloroaniline compounds. These assays prioritize speed and cost-effectiveness, utilizing small quantities of the test compounds.

In Vitro Seed Germination Assay

Rationale: This assay provides a rapid assessment of a compound's ability to inhibit a fundamental plant process. It is a valuable first-pass screen as it requires minimal space and compound quantity.

Protocol:

  • Preparation of Test Solutions: Dissolve the novel dichloroaniline compounds in a minimal amount of a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water to the desired final concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.

  • Seed Plating: Place 20-30 seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce) on a filter paper in a petri dish.

  • Treatment Application: Add 5 mL of the respective test solution to each petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the petri dishes with parafilm and incubate in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).

  • Data Collection: After 3-5 days, count the number of germinated seeds and measure the radicle length.

  • Analysis: Calculate the germination percentage and the inhibition of radicle elongation relative to the solvent control.

Algal Growth Inhibition Assay

Rationale: Algae are sensitive indicators of phytotoxicity and share biochemical pathways with higher plants. This assay is amenable to a 96-well plate format, making it ideal for high-throughput screening.

Protocol:

  • Algal Culture: Maintain a stock culture of a suitable algal species (e.g., Chlorella vulgaris or Raphidocelis subcapitata).

  • Assay Setup: In a 96-well microplate, add 180 µL of algal culture to each well.

  • Compound Addition: Add 20 µL of the test compound solutions (prepared as in 1.1) to the respective wells. Include a solvent control and a positive control (a known herbicide).

  • Incubation: Incubate the microplate under constant light and controlled temperature for 48-72 hours.

  • Growth Measurement: Determine algal growth by measuring the optical density at 680 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition for each compound concentration.

Part 2: Secondary Screening – Whole Plant Assays

Compounds that exhibit significant activity in the preliminary screens are advanced to whole-plant assays. These experiments provide a more realistic assessment of herbicidal efficacy, as they account for factors such as uptake, translocation, and metabolism.[3]

Pre-Emergence Herbicidal Activity

Rationale: This assay evaluates the compound's ability to prevent weed emergence when applied to the soil before the weeds have germinated. This is a critical characteristic for many commercial herbicides.

Protocol:

  • Planting: Fill small pots with a standardized soil mix and sow seeds of representative monocot (e.g., barnyardgrass) and dicot (e.g., velvetleaf) weed species.

  • Herbicide Formulation: Prepare aqueous solutions of the test compounds at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 kg/ha equivalent). The formulation should include an appropriate adjuvant to ensure uniform application and enhance activity.[4][5][6]

  • Application: Apply the herbicide solutions evenly to the soil surface using a laboratory spray chamber.[1]

  • Incubation: Place the treated pots in a greenhouse or controlled growth chamber with optimal conditions for weed growth.

  • Phytotoxicity Assessment: After 14-21 days, visually assess the phytotoxicity using a rating scale. A common scale is 0-100%, where 0 indicates no injury and 100 indicates complete plant death.[7]

  • Data Collection: Record the percentage of emergence and the severity of injury symptoms such as chlorosis, necrosis, and stunting.[7][8]

Post-Emergence Herbicidal Activity

Rationale: This assay assesses the compound's effectiveness when applied to weeds that have already emerged. This is the primary application method for many herbicides.

Protocol:

  • Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[1]

  • Herbicide Formulation: Prepare the test compounds as described in 2.1.

  • Application: Apply the herbicide formulations directly to the foliage of the plants using a laboratory spray chamber.[1]

  • Incubation: Return the plants to the greenhouse or growth chamber.

  • Phytotoxicity Assessment: Visually assess the phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a 0-100% rating scale.[7]

  • Data Collection: Record injury symptoms, which may include leaf discoloration, epinasty, and necrosis.[9]

Experimental Workflow for Herbicidal Activity Screening

Herbicidal_Screening_Workflow cluster_0 Part 1: Preliminary Screening cluster_1 Part 2: Secondary Screening cluster_2 Part 3: Advanced Characterization In Vitro Seed Germination Assay In Vitro Seed Germination Assay Active Compounds Active Compounds In Vitro Seed Germination Assay->Active Compounds Algal Growth Inhibition Assay Algal Growth Inhibition Assay Algal Growth Inhibition Assay->Active Compounds Pre-Emergence Herbicidal Activity Pre-Emergence Herbicidal Activity Lead Compounds Lead Compounds Pre-Emergence Herbicidal Activity->Lead Compounds Post-Emergence Herbicidal Activity Post-Emergence Herbicidal Activity Post-Emergence Herbicidal Activity->Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis Dose-Response Analysis QSAR Modeling QSAR Modeling Dose-Response Analysis->QSAR Modeling Novel Dichloroaniline Compounds Novel Dichloroaniline Compounds Novel Dichloroaniline Compounds->In Vitro Seed Germination Assay Novel Dichloroaniline Compounds->Algal Growth Inhibition Assay Active Compounds->Pre-Emergence Herbicidal Activity Active Compounds->Post-Emergence Herbicidal Activity Lead Compounds->Mechanism of Action Studies Lead Compounds->Dose-Response Analysis

Caption: A tiered approach to screening novel dichloroaniline compounds for herbicidal activity.

Part 3: Advanced Characterization of Lead Compounds

Promising lead compounds identified in the secondary screening are subjected to more in-depth studies to determine their mechanism of action and to quantify their potency.

Mechanism of Action (MOA) Elucidation

Rationale: Understanding how a herbicide kills a plant is crucial for its development and for managing potential resistance. Dichloroaniline herbicides are known to have various modes of action, including inhibition of photosynthesis and disruption of cell division. A well-known example is Propanil, which is metabolized to 3,4-dichloroaniline (DCA) in susceptible plants, leading to inhibition of photosynthesis.[10][11]

Potential MOA Assays:

  • Photosynthesis Inhibition: Measure chlorophyll fluorescence or oxygen evolution in treated leaf discs or isolated chloroplasts.

  • Target Enzyme Assays: If a specific enzyme is a suspected target, in vitro assays can be conducted to measure the compound's inhibitory activity.[12][13][14] For example, if the compound is suspected to inhibit acetolactate synthase (ALS), an in vitro ALS activity assay can be performed.[15]

  • Metabolite Profiling: Use techniques like HPLC-MS/MS to identify metabolic changes in treated plants, which can provide clues about the affected biochemical pathways.[16]

Dose-Response Analysis

Rationale: To accurately compare the potency of different compounds, it is essential to generate dose-response curves and calculate key parameters such as the GR50 (the dose that causes a 50% reduction in plant growth) or IC50 (the concentration that causes 50% inhibition of a specific process).

Protocol:

  • Experimental Setup: Use the whole-plant post-emergence assay protocol (2.2).

  • Dose Range: Select a wide range of doses for each lead compound, typically spanning two orders of magnitude and including doses that cause 0% and 100% injury.

  • Data Collection: At a set time point (e.g., 14 days after treatment), harvest the above-ground biomass of the plants and determine the dry weight.

  • Statistical Analysis: Plot the percentage of growth reduction against the log of the herbicide dose. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value.[17][18]

Hypothetical Dose-Response Data for Novel Dichloroaniline Compounds
Compound IDTarget WeedGR50 (g/ha)95% Confidence Interval
DC-001Echinochloa crus-galli75.3(68.1, 83.2)
DC-002Echinochloa crus-galli152.8(140.5, 166.3)
DC-003Echinochloa crus-galli45.1(40.9, 49.7)
DC-001Amaranthus retroflexus110.2(101.5, 119.6)
DC-002Amaranthus retroflexus225.6(207.8, 245.1)
DC-003Amaranthus retroflexus68.9(63.0, 75.3)
Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR models establish a mathematical relationship between the chemical structure of the dichloroaniline compounds and their herbicidal activity.[19] These models can be used to predict the activity of yet-to-be-synthesized analogues, thereby guiding the optimization of the lead compound.[19][20][21]

Workflow:

  • Data Collection: Compile a dataset of dichloroaniline analogues with their corresponding herbicidal activity data (e.g., GR50 values).

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molar refractivity, electronic parameters).

  • Model Building: Use statistical methods such as multiple linear regression or partial least squares to build a QSAR model that correlates the descriptors with the observed herbicidal activity.[22]

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

QSAR Model Development Workflow

QSAR_Workflow Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Model Building Model Building Descriptor Calculation->Model Building Model Validation Model Validation Model Building->Model Validation Prediction of New Analogues Prediction of New Analogues Model Validation->Prediction of New Analogues Synthesis and Testing Synthesis and Testing Prediction of New Analogues->Synthesis and Testing

Caption: A generalized workflow for the development and application of a QSAR model.

Conclusion

The systematic screening pipeline detailed in these application notes provides a robust framework for the discovery and characterization of novel herbicidal dichloroaniline compounds. By progressing from high-throughput in vitro assays to detailed in vivo and in silico studies, researchers can efficiently identify and optimize promising lead candidates. This integrated approach, grounded in sound scientific principles, is essential for the successful development of the next generation of agrochemicals.

References

  • Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]

  • Hafiz Ikhram Osman. (2022, December 22). Phytotoxicity Assessment of Several Herbicides on Oil Palm Seedlings-Post Topical Canopy Spray. Acta Scientific Agriculture, 7(1), 58-62. Retrieved from [Link]

  • MDPI. (n.d.). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • McWhorter, C. G., & Still, G. G. (1968). Mechanism of selective action of 3',4'-dichloropropionanilide. Weed Science, 16(3), 316-321. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

  • Purdue Extension. (n.d.). Adjuvant Use With Herbicides: Factors to Consider. Retrieved from [Link]

  • ResearchGate. (n.d.). Phytotoxicity rating scale for determining the Percent Phytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). The 0 to 10 rating system for herbicide phytotoxicity used in these studies. Retrieved from [Link]

  • Saskatchewan Pulse Growers. (2023, May 12). Adjuvants: What they do and how they do it. Retrieved from [Link]

  • Still, G. G., & Kuzirian, O. Z. (1967). Mechanism of selective action of 3',4'-dichloropropionanilide. Nature, 216(5117), 799-800. Retrieved from [Link]

  • Sukhoverkov, K. V., Corral, M. G., Leroux, J., Haywood, J., Johnen, P., Newton, T., Stubbs, K. A., & Mylne, J. S. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 659-667. Retrieved from [Link]

  • Taylor & Francis eBooks. (1992). Development and Analysis of QSAR Models for Generating Pesticidal Synthesis Programs. Retrieved from [Link]

  • Weed Science. (2000, April 1). Screening for Herbicide Resistance in Weeds. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Properties of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Halogenated Anilines in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Halogenated aniline derivatives, a class of compounds characterized by an aniline core functionalized with one or more halogen atoms, have demonstrated significant promise in this arena. Historically, compounds like triclocarban have been utilized for their antibacterial properties, particularly against Gram-positive bacteria.[1][2] Modern research is revisiting and expanding upon this chemical space, revealing that strategic halogenation can significantly enhance the antimicrobial and antibiofilm efficacy of the aniline scaffold.[3][4] The presence of halogens can increase the lipophilicity and reactivity of these molecules, facilitating their interaction with microbial targets.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of novel halogenated aniline derivatives. The protocols detailed herein are designed to be self-validating, emphasizing causality and providing a framework for robust and reproducible data generation.

Part 1: Synthesis and Characterization of Halogenated Aniline Derivatives

The synthesis of halogenated aniline derivatives can be achieved through various established chemical reactions. A common approach involves the direct halogenation of aniline or its derivatives using halogenating agents.[7][8]

Illustrative Synthetic Scheme:

A general representation of the synthesis of a halogenated aniline derivative can be depicted as follows:

G Aniline Aniline Derivative Product Halogenated Aniline Derivative Aniline->Product Reaction HalogenatingAgent Halogenating Agent (e.g., NBS, NCS) HalogenatingAgent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis and characterization of halogenated aniline derivatives.

Following synthesis, rigorous purification and characterization are paramount. Techniques such as column chromatography are employed for purification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the desired product.

Part 2: Core Antimicrobial Susceptibility Testing

The foundational assessment of any potential antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These values quantify the potency of the compound against specific microbial strains.[9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[11][12][13]

Principle: This assay identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium after a defined incubation period.

Materials:

  • Test halogenated aniline derivative

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the halogenated aniline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure complete dissolution.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of the dilution series.[12]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: Wells containing MHB and inoculum only (no compound).

    • Sterility Control: Wells containing MHB only (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (No Visible Growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10][15]

Principle: This assay identifies the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Spot a small aliquot (e.g., 10 µL) from each of these wells onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[14]

Data Presentation: Summarizing Antimicrobial Activity

DerivativeHalogen SubstitutionTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
Compound A3,4-dichloroS. aureus816Bacteriostatic/Bactericidal
Compound B4-bromoS. aureus16>64Bacteriostatic
Compound C3,5-dibromoE. coli3264Bacteriostatic/Bactericidal
Control(e.g., Ciprofloxacin)S. aureus0.51Bactericidal
Control(e.g., Ciprofloxacin)E. coli0.250.5Bactericidal

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is critical for its development as a therapeutic agent. For halogenated anilines, potential mechanisms include disruption of the cell membrane and interaction with intracellular targets like DNA.[1][16][17]

Protocol 3: Bacterial Membrane Permeability Assay

This assay assesses the ability of the halogenated aniline derivatives to compromise the integrity of the bacterial cell membrane.[18][19][20]

Principle: The assay utilizes fluorescent probes that are typically excluded from cells with intact membranes. Damage to the membrane allows these probes to enter the cell, resulting in a detectable change in fluorescence. N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane permeability in Gram-negative bacteria, while propidium iodide (PI) can be used to assess inner membrane permeability in both Gram-positive and Gram-negative bacteria.[19]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • N-phenyl-1-naphthylamine (NPN) stock solution

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer (e.g., PBS).

  • Assay Setup:

    • For outer membrane permeability (Gram-negative), add NPN to the bacterial suspension.

    • For inner membrane permeability, add PI to the bacterial suspension.

  • Compound Addition: Add the halogenated aniline derivative at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.[18]

G A Bacterial Suspension (Mid-Log Phase) B Add Fluorescent Probe (NPN or PI) A->B C Add Halogenated Aniline Derivative B->C D Measure Fluorescence Intensity Over Time C->D E Increased Fluorescence = Membrane Permeabilization D->E

Caption: Workflow for the bacterial membrane permeability assay.

Protocol 4: DNA Interaction Assay

Some antimicrobial compounds exert their effects by binding to bacterial DNA, thereby inhibiting essential processes like replication and transcription.[21]

Principle: The interaction of a compound with DNA can be assessed using techniques such as fluorescence intercalator displacement (FID) assays or by observing changes in the thermal melting temperature (Tm) of DNA.[21] A simpler colorimetric assay using methyl green can also indicate DNA binding.[22]

Methyl Green Displacement Assay (Qualitative):

  • Prepare a solution of DNA and methyl green. Methyl green intercalates with DNA, producing a stable colored complex.

  • Add the halogenated aniline derivative to this solution.

  • If the compound binds to DNA, it will displace the methyl green, leading to a loss of color.

  • The change in absorbance can be measured spectrophotometrically.

Expected Outcome: A decrease in the absorbance of the methyl green-DNA complex in the presence of the test compound suggests an interaction with DNA.

Part 4: Structure-Activity Relationship (SAR) Insights

The data generated from these protocols can provide valuable insights into the structure-activity relationships of halogenated aniline derivatives. Key considerations include:

  • Type of Halogen: The nature of the halogen (F, Cl, Br, I) can influence the compound's lipophilicity and electronic properties, affecting its ability to penetrate the bacterial cell and interact with its target.[5][23]

  • Position of Halogenation: The position of the halogen on the aniline ring can significantly impact antimicrobial activity.[3]

  • Number of Halogens: The degree of halogenation can also modulate the compound's potency.[24]

By systematically synthesizing and testing a library of derivatives, researchers can build a comprehensive SAR profile to guide the design of more potent and selective antimicrobial agents.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
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  • Triclocarban | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Triclocarban - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Halogenated anilines as novel natural products from a marine biofilm forming microalga - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments | Scilit. (2014, March 31). Retrieved February 15, 2026, from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC. (2023, January 29). Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline . While direct literature on this specific molecule is sparse[1], its structural motifs—a 3,5-dichlorinated aniline core and an N-(2-methoxybenzyl) substituent—are prevalent in compounds with significant medicinal chemistry applications, particularly in oncology. This guide will, therefore, extrapolate from established knowledge of these core fragments to propose potential therapeutic applications, outline detailed synthetic protocols, and provide methodologies for biological evaluation. We will explore its potential as a scaffold for kinase inhibitors and other anticancer agents, grounded in the well-documented activities of related aniline derivatives.[2][3]

Introduction and Rationale

The aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[3] The specific substitution pattern on the aniline ring dramatically influences the compound's physicochemical properties and biological activity. The 3,5-dichloro substitution pattern, in particular, is a key feature in various bioactive molecules, including fungicides and pharmaceutical intermediates.[4][5] This substitution pattern creates a unique electronic and steric environment that can drive specific interactions with biological targets.

The N-alkylation of the aniline with a (2-methoxyphenyl)methyl group introduces additional complexity and potential for targeted interactions. This benzyl moiety can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding (via the methoxy group's oxygen atom), which are critical for binding to protein targets like enzyme active sites.

Given the prevalence of substituted anilines in oncology drug discovery, particularly as kinase inhibitors[6][7], we hypothesize that This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer therapeutics. This guide provides the foundational knowledge and experimental framework to investigate this potential.

Synthesis and Characterization

The synthesis of the title compound can be achieved through a standard reductive amination protocol, a robust and widely used reaction in medicinal chemistry. This approach involves the condensation of 3,5-dichloroaniline with 2-methoxybenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Protocol 2.1: Synthesis via Reductive Amination

Materials:

  • 3,5-Dichloroaniline (CAS 626-43-7)[4][8]

  • 2-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloroethane (DCE) or Methanol (MeOH) as solvent

  • Glacial acetic acid (catalyst, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3,5-dichloroaniline (1.0 eq) in dichloroethane (DCE), add 2-methoxybenzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the pure This compound .

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Postulated Medicinal Chemistry Applications & Biological Evaluation

Based on the structure of This compound , its most promising application lies in the field of oncology, particularly as a scaffold for kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted cancer therapies.[9] Many FDA-approved kinase inhibitors feature an aniline or anilino-heterocycle core that binds within the ATP-binding pocket of the target kinase.[6] The 3,5-disubstituted pattern can be exploited to achieve selectivity and potency.

Hypothesized Mechanism of Action: The N-H group of the aniline can act as a hydrogen bond donor, forming a crucial "hinge-binding" interaction with the backbone of the kinase hinge region. The 3,5-dichloro-substituted phenyl ring would project into a hydrophobic pocket, while the N-(2-methoxybenzyl) group could occupy the solvent-exposed region, with the methoxy group potentially forming additional hydrogen bonds.

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_validation Hit Validation & Optimization Synthesis Synthesize Core Scaffold (this compound) Derivatization Create Focused Library (Vary substituents on both rings) Synthesis->Derivatization KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) Derivatization->KinasePanel Test Compounds HitID Identify Initial Hits (>50% inhibition at 10 µM) KinasePanel->HitID IC50 Determine IC50 Values (Dose-response curves) HitID->IC50 Validate Hits CellAssay Cellular Proliferation Assay (e.g., MTT, on cancer cell lines) IC50->CellAssay SAR Establish Structure-Activity Relationship (SAR) CellAssay->SAR SAR->Derivatization Optimize Lead

Caption: Workflow for kinase inhibitor discovery.

Protocol 3.1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to screen the compound against a panel of kinases.

Materials:

  • Synthesized This compound

  • Recombinant kinases of interest (e.g., members of the EGFR, VEGFR, or c-Met families)[7][10]

  • Appropriate peptide substrate for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader compatible with the detection reagent

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series to determine the IC₅₀ value.

  • Reaction Mixture: In a 384-well plate, add the kinase, the specific peptide substrate, and the assay buffer.

  • Inhibition Step: Add the test compound at various concentrations (or a fixed concentration for single-point screening) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Antitumor Activity

Beyond direct enzyme inhibition, it is crucial to assess the compound's effect on cancer cells. Aniline derivatives have been shown to induce cell cycle arrest and apoptosis.[11][12]

Protocol 3.2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29 for colorectal cancer, A549 for lung cancer)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of This compound for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Table 1: Hypothetical Performance Comparison of Related Aniline Scaffolds

Compound Scaffold Target Class Potency (IC₅₀/GI₅₀) Key Structural Features Reference
4-Anilinoquinazoline EGFR Kinase Low nM Quinazoline core, aniline at C4 [6]
3,5,7-Trisubstituted quinoline c-Met Kinase <1.0 nM Substituted quinoline core [10]
Phenoxy-N-phenylaniline c-Myc Inhibitor ~0.3 µM Flexible phenoxy-aniline linker [11]

| 3,5-dichloro-N-benzylaniline | Hypothesized: Kinase | To be determined | 3,5-dichloroaniline, N-benzyl | N/A |

Structure-Activity Relationship (SAR) Insights and Next Steps

While no direct SAR exists for the title compound, we can infer potential avenues for optimization based on related structures.

SAR_Logic Core {Core Scaffold | this compound} AnilineRing Aniline Ring (Position 3,5) |  Dichloro: Potentially crucial for hydrophobic pocket interaction. |  Explore other halogens (F, Br) or small lipophilic groups (CH₃, CF₃). Core->AnilineRing Modify BenzylRing Benzyl Ring (Position 2) |  Methoxy: Potential H-bond acceptor. |  Vary position (3- or 4-methoxy) and type of substituent (e.g., OH, F, CN) to probe electronic and steric effects. Core->BenzylRing Modify Linker N-Methyl Linker |  Provides flexibility. |  Consider rigidifying the linker or introducing other functional groups. Core->Linker Modify

Caption: Key areas for SAR exploration.

Next Steps for a Research Program:

  • Synthesis and Confirmation: Synthesize and purify the title compound as described in Protocol 2.1.

  • Initial Biological Screening: Perform a broad kinase panel screen and a cell viability screen against the NCI-60 panel of cancer cell lines to identify initial hits and potential selectivity.[13][14]

  • Mechanism of Action Studies: For active compounds, perform follow-up studies such as cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) to elucidate the mechanism of action.[12]

  • Lead Optimization: Based on the initial results, synthesize a library of analogues by modifying the substitution patterns on both aromatic rings (as outlined in the SAR diagram) to improve potency and selectivity.

Conclusion

This compound is a novel chemical entity with significant, albeit unexplored, potential in medicinal chemistry. Its structural components are strongly associated with anticancer activity, particularly kinase inhibition. The protocols and strategic outlines provided in this guide offer a robust framework for synthesizing this compound and systematically evaluating its therapeutic potential. By leveraging established principles of medicinal chemistry and drawing parallels from well-characterized aniline derivatives, researchers can efficiently probe the biological activity of this promising scaffold and its analogues, potentially leading to the discovery of new lead compounds for cancer therapy.

References

  • Benchchem. (n.d.). 2,4-Dichloro-5-methoxy-N-methylaniline | 1072945-55-1.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
  • The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. (n.d.).
  • PubChemLite. (n.d.). This compound hydrochloride.
  • Benchchem. (n.d.). Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide.
  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Google Patents. (n.d.). SU1199199A3 - Method of producing 3,5-dichloraniline.
  • PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. Retrieved February 15, 2026, from [Link]

  • Ukrainian Botanical Journal. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025). The Role of Kinase Inhibitors in Cancer Neuroscience: Mechanisms, Therapeutic Potential, and Future Directions. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action. Retrieved February 15, 2026, from [Link]

  • PMC. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). Journal of Chemistry and Technologies. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of Dichloroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dichloro" Paradox

Welcome to the technical support center. If you are working with dichloroanilines (e.g., 3,4-dichloroaniline or the sterically demanding 2,6-dichloroaniline), you are likely facing a specific set of competing challenges we call the "Push-Pull Paradox" :

  • The "Pull" (Electronic Deactivation): The electron-withdrawing nature of the two chlorine atoms significantly lowers the nucleophilicity of the aniline nitrogen. This makes the initial attack on the carbonyl carbon (imine formation) sluggish, often leading to stalled reactions.

  • The "Push" (Reductive Susceptibility): While the amine is hard to react, the aryl-chloride bonds are easy to break. Under standard catalytic hydrogenation conditions (

    
    , Pd/C), you face a high risk of hydrodehalogenation  (stripping off the chlorine atoms), destroying your core scaffold.
    

This guide provides self-validating protocols to navigate these issues, prioritizing hydride-based methods over catalytic hydrogenation to preserve chemoselectivity.

Troubleshooting Modules

Module A: Reaction Stalling (Kinetics & Equilibrium)

Symptom: Starting material remains unconsumed after 24 hours; LCMS shows minimal product and trace imine.

Root Cause: Dichloroanilines are weak nucleophiles (


 vs. 

for aniline). Standard acid catalysis (AcOH) is often insufficient to drive the equilibrium toward the imine, especially if the carbonyl partner is also electron-rich or sterically hindered.

The Fix: Titanium(IV) Isopropoxide Scavenging Switch from standard acid catalysis to a Lewis Acid/Dehydrating agent protocol. Titanium(IV) isopropoxide,


, serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly consumes the water byproduct, driving the equilibrium to the right (Le Chatelier’s principle).

Technical Insight: The formation of the titanium-complexed imine species is often visible as a color change (yellow/orange) and allows for subsequent reduction in a "one-pot" fashion.

Module B: The "Vanishing Halogen" (Chemoselectivity)

Symptom: Product mass is [M-34] or [M-68]; loss of one or both chlorine atoms.

Root Cause: You are likely using Catalytic Hydrogenation (


, Pd/C) or a dissolving metal reduction. Aryl chlorides are highly susceptible to oxidative addition by Pd(0), leading to dehalogenation.

The Fix: Hydride Selectivity Avoid heterogeneous metal catalysts. Use Sodium Triacetoxyborohydride (STAB) .

  • Mechanism: STAB (

    
    ) is a mild hydride donor. It reduces the protonated imine (iminium ion) much faster than the carbonyl, and critically, it does not  insert into Ar-Cl bonds under standard conditions.
    
Module C: Steric Hindrance (2,6-Dichloroaniline)

Symptom: 3,4-dichloroaniline works, but 2,6-dichloroaniline yields <10%.

Root Cause: The chlorine atoms at the ortho positions create a "steric wall," blocking the trajectory of the carbonyl approach.

The Fix:

  • Force Imine Formation: Use the

    
     method (Protocol B below) explicitly.
    
  • Solvent Switch: Run the imine formation neat (no solvent) or in minimal THF to maximize concentration.

  • Stepwise Reduction: Do not add the reducing agent until you confirm imine formation via NMR or IR (disappearance of Carbonyl C=O stretch).

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct protocol based on your specific substrate constraints.

G Start Start: Reductive Amination of Dichloroaniline CheckSterics Is the Aniline 2,6-Disubstituted? Start->CheckSterics Standard Use Protocol A: Standard STAB (Abdel-Magid) CheckSterics->Standard No (e.g., 3,4-Cl) Titanium Use Protocol B: Ti(OiPr)4 Mediated (Mattson/Bhattacharyya) CheckSterics->Titanium Yes (2,6-Cl) CheckMethod Current Method? Proceed with Workup Proceed with Workup CheckMethod->Proceed with Workup Monitor via LCMS DehaloRisk Risk of Dehalogenation? Standard->DehaloRisk Titanium->DehaloRisk DehaloRisk->CheckMethod If using Hydride StopPd STOP H2/Pd/C Switch to Hydride DehaloRisk->StopPd If using H2/Catalyst

Figure 1: Decision Matrix for selecting the optimal reductive amination protocol based on steric and chemoselective constraints.

Comparative Data: Reducing Agents

The choice of reducing agent is the single most critical variable for dichloroanilines.

Reducing AgentReactivityRisk of DehalogenationRecommended SolventNotes

(STAB)
Ideal Very LowDCE, THFGold Standard. Mild. Reduces iminium ions selectively in presence of aldehydes [1].[1]

ModerateLowMeOH, EtOHToxic (Cyanide risk). Requires pH control (pH 5-6). Good alternative if STAB fails.

/ Pd/C
HighCritical EtOH, EtOAcAvoid. Rapidly strips Ar-Cl bonds. Requires sulfided catalysts (Pt/C-S) to mitigate, but still risky.

HighLowMeOHToo strong. Reduces aldehydes/ketones to alcohols before imine forms. Only use in stepwise protocols.

Validated Experimental Protocols

Protocol A: Standard STAB Method (For 3,4-Dichloroaniline)

Based on the Abdel-Magid procedure [1]. Best for unhindered anilines.

  • Setup: In a dry flask under

    
    , dissolve 3,4-dichloroaniline (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in 1,2-Dichloroethane (DCE).
    
    • Note: DCE is preferred over DCM for slightly higher reaction temperatures and solubility.

  • Catalyst: Add Glacial Acetic Acid (1.0 - 2.0 equiv).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Observation: Slight effervescence is normal.

  • Reaction: Stir at Room Temperature for 4–24 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: Dichloroanilines are weak bases; the product may streak on silica. Add 1% Triethylamine to your eluent.

Protocol B: Titanium-Mediated Method (For 2,6-Dichloroaniline)

Based on Mattson/Bhattacharyya procedures [2]. Essential for sterically hindered or extremely electron-deficient systems.

  • Imine Formation:

    • Combine 2,6-dichloroaniline (1.0 equiv) and ketone (1.1 equiv) in a flask.

    • Add Titanium(IV) isopropoxide (1.25 - 1.5 equiv) neat (or in minimal dry THF if solid).

    • Stir at RT (or

      
       for difficult cases) for 6–12 hours.
      
    • Checkpoint: Monitor by IR. Look for the disappearance of the Carbonyl peak.

  • Reduction:

    • Dilute the viscous mixture with Ethanol or Methanol (required to solubilize the borohydride).

    • Add

      
       (Sodium Borohydride) (1.5 equiv) carefully.
      
    • Warning: Exothermic reaction.

  • Workup (Critical):

    • The reaction will contain titanium salts that form a messy emulsion.

    • Quench with 0.1 M NaOH or saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).

    • Filter through Celite if necessary to remove titanium oxides.

Mechanism of Action

Understanding why the Titanium protocol works prevents errors during the "blind" phase of the reaction.

Mechanism R1 Ketone + Aniline Complex Ti-Hemiaminal Complex R1->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Activated Imine (Ti-Coordinated) Complex->Imine -Ti(OH)(OiPr)3 (Irreversible Dehydration) Red Reduction (NaBH4) Imine->Red Prod Amine Product Red->Prod

Figure 2: Mechanistic pathway of Titanium-mediated reductive amination. The irreversibility of the dehydration step is the key driver for weak nucleophiles.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol with STAB? A: No. Methanol reacts with STAB, decomposing the reagent rapidly. Use DCE, DCM, or THF.[2][3] If you must use methanol (solubility issues), switch the reducing agent to Sodium Cyanoborohydride (


) or use the Protocol B (Titanium) which uses 

in the second step.

Q: My reaction turned dark black. Is it ruined? A: Not necessarily. Anilines are prone to oxidation, forming colored impurities ("aniline black") even in trace amounts. This often looks worse than it is. Rely on LCMS/NMR, not color. However, if you used Pd/C and it turned black, you may have generated palladium black precipitates alongside dehalogenation.

Q: I have to use Hydrogenation (no hydrides allowed). How do I save the Chlorine? A: If you are restricted to hydrogenation (e.g., scale-up safety mandates), you must use a poisoned catalyst . The industry standard is Platinum on Carbon, Sulfided (Pt/C-S) . The sulfur poisons the catalyst enough to inhibit oxidative insertion into the C-Cl bond while still allowing reduction of the C=N bond [3].

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5][6][7] J. Org.[1][2][3][4][5][7][8] Chem. 1996 , 61, 3849–3862.[2][3][7]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][8] J. Org.[1][2][3][4][5][7][8][9] Chem. 1990 , 55, 2552–2554.[1]

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.

Sources

"preventing over-alkylation in N-benzyl aniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl Aniline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-benzyl aniline synthesis. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges, specifically the prevention of over-alkylation. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of N-benzyl aniline synthesis?

A1: Over-alkylation is a common side reaction where the desired product, N-benzyl aniline (a secondary amine), reacts further with the benzylating agent to form an undesired tertiary amine, N,N-dibenzylaniline. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine (aniline), making it competitive for the electrophile.[1][2]

Q2: Which synthetic method is generally preferred to minimize over-alkylation: direct alkylation or reductive amination?

A2: Reductive amination is overwhelmingly preferred for controlling selectivity and avoiding over-alkylation.[1][3] This method involves the reaction of aniline with benzaldehyde to form an imine intermediate, which is then reduced to the target secondary amine.[4][5] Direct alkylation with reagents like benzyl chloride can be difficult to control and often leads to mixtures of mono- and di-alkylated products.[1][3][6]

Q3: I'm seeing a significant amount of N,N-dibenzylaniline in my final product. What is the most likely cause?

A3: The most common causes for the formation of the N,N-dibenzylaniline byproduct are incorrect stoichiometry (i.e., an excess of the benzaldehyde or benzylating agent), reaction conditions that are too harsh (e.g., high temperature or prolonged reaction time), or the use of a non-selective reducing agent.[2][7]

Q4: Can I use Sodium Borohydride (NaBH₄) for this reductive amination?

A4: While NaBH₄ can be used, it requires a two-step, one-pot approach.[8] NaBH₄ is a powerful reducing agent that can reduce the starting benzaldehyde in addition to the imine.[8][9] To avoid this, the imine must be allowed to form completely before the portion-wise addition of NaBH₄.[8][9] A milder, more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often a better choice for a direct, one-pot procedure as it selectively reduces the imine in the presence of the aldehyde.[8][10][11]

Troubleshooting Guide: Preventing Over-Alkylation

This section provides a systematic approach to diagnosing and solving issues related to the formation of the N,N-dibenzylaniline impurity.

Issue 1: High Levels of Dibenzylaniline Impurity Detected
  • Primary Cause: Reaction conditions are favoring the secondary reaction pathway (over-alkylation).

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for minimizing dibenzylaniline.

Best Practices for Selective Mono-N-Benzylation via Reductive Amination

Adhering to best practices is crucial for achieving high selectivity and yield. The core principle is to favor the formation of the mono-alkylated product kinetically and thermodynamically.

The Underlying Chemistry: Mono- vs. Di-Alkylation

The key to preventing over-alkylation lies in understanding the competing reaction pathways.

ReactionMechanism cluster_0 Desired Pathway: Mono-alkylation cluster_1 Undesired Pathway: Over-alkylation Aniline Aniline (Primary Amine) Imine Schiff Base (Imine Intermediate) Aniline->Imine + Benzaldehyde, -H₂O Benzaldehyde1 Benzaldehyde NBenzylAniline N-Benzyl Aniline (Desired Product) Imine->NBenzylAniline + [H] NABH4_1 Reducing Agent [H] NBenzylAniline2 N-Benzyl Aniline (More Nucleophilic) Iminium Iminium Ion NBenzylAniline2->Iminium + Benzaldehyde, -H₂O Benzaldehyde2 Benzaldehyde DibenzylAniline N,N-Dibenzylaniline (Byproduct) Iminium->DibenzylAniline + [H] NABH4_2 Reducing Agent [H]

Caption: Competing pathways in N-benzyl aniline synthesis.

Stoichiometric Control

Controlling the molar ratio of reactants is the most critical factor. By using a significant excess of the aniline, the probability of the benzylating agent (or its precursor, benzaldehyde) encountering another aniline molecule is much higher than it encountering the N-benzyl aniline product.

  • Recommendation: Use an excess of aniline, typically ranging from 1.5 to 4 molar equivalents relative to the limiting reagent (benzaldehyde).[6] This shifts the equilibrium to favor the mono-alkylation product.

Choice of Reducing Agent

The choice of hydride reagent significantly impacts the reaction's selectivity and procedural simplicity.

Reducing AgentKey CharacteristicsRecommended Procedure
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective; reduces imines much faster than aldehydes.[8][10] Allows for a one-pot, direct amination. Less sensitive to pH than NaBH₃CN.[12]Combine aniline, benzaldehyde, and NaBH(OAc)₃ in a suitable solvent like DCE or THF and stir at room temperature.[8][9]
Sodium Borohydride (NaBH₄) Stronger and less selective; can reduce benzaldehyde.[8][9] Requires a stepwise procedure to prevent aldehyde reduction.First, form the imine by mixing aniline and benzaldehyde in a solvent like methanol. After allowing time for formation, slowly add NaBH₄ portion-wise.[8][9]
Reaction Conditions
  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or room temperature) can help control the reaction rate and improve selectivity by disfavoring the higher activation energy pathway of the second alkylation.

  • Slow Addition: Adding the limiting reagent (benzaldehyde) slowly over time maintains its low concentration in the reaction mixture, further reducing the chance of the N-benzyl aniline product reacting with it.

  • Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Quench the reaction as soon as the starting aniline is consumed to prevent the accumulation of the dibenzylaniline byproduct.

Example Protocol: High-Selectivity Synthesis of N-Benzyl Aniline

This protocol utilizes sodium triacetoxyborohydride for a highly selective, one-pot synthesis.

Materials:

  • Aniline (2.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)[8]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[8]

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add aniline (2.0 equiv) and anhydrous DCE.

  • Add benzaldehyde (1.0 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure N-benzyl aniline.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Available at: [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chemical Reviews, 96(6), 2035-2052. Available at: [Link]

  • Bigelow, L. A., & Eatough, H. (n.d.). Benzalaniline. Organic Syntheses. Available at: [Link]

  • Synthesis of N-benzylaniline. PrepChem.com. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • Wang, D., et al. (2022). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2022). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry, 87(4), 2059-2069. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available at: [Link]

  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. National Institutes of Health. Available at: [Link]

  • Time effect study on reductive amination of benzaldehyde with aniline... ResearchGate. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. Available at: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11466-11472. Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). Chinese Chemical Society. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Managing Oxidation and Discoloration of Aniline Derivatives During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with oxidation and discoloration in their work with these versatile compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is on explaining the underlying causality behind experimental choices to ensure both successful synthesis and the integrity of your results.

Introduction: The Challenge of Aniline Stability

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] However, their utility is often shadowed by a significant challenge: their propensity for oxidation. The amino group (-NH₂) attached to the aromatic ring makes these compounds electron-rich and, consequently, highly susceptible to oxidation when exposed to air, light, or certain chemical reagents.[2][3][4] This oxidation leads to the formation of highly colored impurities, which can range from yellow and brown to dark green or even black, compromising the purity, yield, and efficacy of the final product.[3][4]

This guide will equip you with the knowledge and practical techniques to anticipate, prevent, and remedy oxidation and discoloration issues in your aniline derivative syntheses.

Frequently Asked Questions (FAQs)

Q1: Why did my freshly distilled, colorless aniline derivative turn yellow/brown upon storage?

A1: This is a classic sign of aerial oxidation.[3][5] The amino group on the aniline ring is readily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[2][5] This leads to the formation of a complex mixture of colored byproducts, including nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric aniline species (polyaniline).[3][6][7] Even trace amounts of these impurities can impart a noticeable color to your compound.[3]

dot graph "Aniline Oxidation Cascade" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Aniline [label="Aniline\n(Colorless)", fillcolor="#F1F3F4"]; Intermediates [label="Oxidative Intermediates\n(e.g., Nitrosobenzene)", fillcolor="#FBBC05"]; Products [label="Colored Impurities\n(Azoxybenzenes, Azobenzenes,\nNitrobenzenes, Polyanilines)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aniline -> Intermediates [label=" O₂ / Light / Heat "]; Intermediates -> Products [label=" Further Oxidation / Coupling "]; } dot Caption: Simplified pathway of aniline oxidation leading to colored impurities.

Q2: I'm running a reaction with an aniline derivative, and the solution is turning dark. What's happening?

A2: A darkening reaction solution is a strong indicator of aniline oxidation occurring in situ.[4] Several factors during your synthesis could be promoting this:

  • Atmospheric Oxygen: If your reaction is not performed under an inert atmosphere, dissolved oxygen in your solvents can oxidize the aniline derivative.

  • Oxidizing Reagents or Byproducts: Your reaction may involve reagents that are themselves oxidizing agents or that generate oxidizing byproducts. For instance, some metal catalysts used in cross-coupling reactions can facilitate oxidation.[4]

  • Peroxides: Solvents like THF or diethyl ether can form explosive peroxides over time, which are potent oxidizing agents.[8]

  • Reaction pH: The pH of your reaction medium can significantly influence the rate of oxidation.[4]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of oxidation.[9]

Q3: Can I still use a discolored aniline derivative in my synthesis?

A3: It depends on the sensitivity of your reaction. For many applications, a slight yellow tint may not significantly impact the outcome, as the colored impurities are often present in very small amounts.[10] However, for high-purity applications such as pharmaceutical synthesis or when using sensitive catalysts, it is crucial to use freshly purified, colorless aniline derivatives.[10][11] The oxidized impurities could potentially interfere with your reaction, leading to lower yields, unexpected side products, and complications in purification.[11]

Troubleshooting Guides

Issue 1: My reaction mixture turns dark immediately upon adding a metal catalyst.

This suggests that the metal catalyst is promoting the oxidation of your aniline derivative.

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: This is the most critical step. Ensure your reaction is set up under a positive pressure of an inert gas like nitrogen or argon. This involves using oven-dried glassware and employing techniques like Schlenk lines or glove boxes.[4]

  • Degas Your Solvents: Before use, degas your solvents to remove dissolved oxygen. Common methods include sparging with an inert gas, the freeze-pump-thaw technique, or distillation under an inert atmosphere.

  • Use of Antioxidants/Reducing Agents: Consider adding a small amount of a sacrificial reducing agent or an antioxidant to your reaction mixture. These compounds are more readily oxidized than your aniline derivative, thus protecting it.[4] However, ensure they are compatible with your reaction conditions.

  • Temperature Control: Add the catalyst at a lower temperature and then slowly warm the reaction to the desired temperature. This can help to control the initial rate of any oxidative side reactions.[4]

dot graph "Inert_Atmosphere_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start: Aniline Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Glassware [label="Oven-Dry Glassware", fillcolor="#F1F3F4"]; Assemble [label="Assemble Under Inert Gas\n(N₂ or Ar)", fillcolor="#F1F3F4"]; Degas_Solvents [label="Use Degassed Solvents", fillcolor="#F1F3F4"]; Add_Reagents [label="Add Aniline & Reagents\nvia Syringe/Cannula", fillcolor="#F1F3F4"]; Run_Reaction [label="Run Reaction Under\nPositive Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Minimized Oxidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dry_Glassware; Dry_Glassware -> Assemble; Assemble -> Degas_Solvents; Degas_Solvents -> Add_Reagents; Add_Reagents -> Run_Reaction; Run_Reaction -> End; } dot Caption: Experimental workflow for synthesis under an inert atmosphere.

Issue 2: My aniline derivative is consistently discolored, even after purification.

If your purified compound rapidly discolors, the issue likely lies in your purification and storage methods.

Troubleshooting Steps:

  • Purification Method Review:

    • Vacuum Distillation: This is a highly effective method for removing non-volatile, colored polymeric impurities.[12] Distilling over zinc dust can help reduce some oxidized species.[13]

    • Column Chromatography: For solid aniline derivatives, chromatography on silica gel or alumina can separate the desired compound from colored impurities.[12]

    • Activated Carbon Treatment: Adding a small amount of activated charcoal during recrystallization can adsorb colored impurities. The charcoal is then removed by hot filtration.[12]

  • Proper Storage:

    • Inert Atmosphere: Store the purified aniline derivative under an inert atmosphere (nitrogen or argon).[11]

    • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.[11][14]

    • Temperature Control: Store at reduced temperatures, such as in a refrigerator, to slow down the rate of oxidation.[2][11]

    • Secure Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[14]

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a primary driver of oxidation.[11][14]
Container Tightly sealed, amber glass bottleProtects from light and prevents exposure to air and moisture.[11][14]
Temperature Refrigerated (as per compound stability)Reduces the kinetic rate of oxidation reactions.[2][11]
Issue 3: I am performing a reaction that is sensitive to oxidation, and an inert atmosphere is not sufficient.

For extremely sensitive substrates or reactions, a protecting group strategy may be necessary.

Troubleshooting Steps:

  • Protect the Amino Group: Temporarily mask the amino group with a protecting group to decrease its electron-donating ability and, thus, its susceptibility to oxidation.[4] A common and effective method is acetylation to form an acetanilide.[4] The acetamido group is less activating than the amino group but still directs ortho- and para-substitution.[4]

  • Perform the Desired Reaction: Carry out your intended synthetic step on the protected aniline derivative.

  • Deprotection: Once the desired transformation is complete, remove the protecting group to regenerate the free amino group. Acetamides can typically be hydrolyzed under acidic or basic conditions.[4]

Key Experimental Protocols

Protocol 1: Purification of a Discolored Liquid Aniline Derivative by Vacuum Distillation

Objective: To remove colored, non-volatile impurities from a liquid aniline derivative.

Materials:

  • Discolored aniline derivative

  • Zinc dust (optional)

  • Round-bottom flasks

  • Distillation head and condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle and stirrer

Procedure:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: To the distillation flask, add the discolored aniline derivative and a magnetic stir bar. Optionally, add a small amount of zinc dust to aid in the reduction of some oxidized impurities.[13]

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask with stirring.

  • Collection: Collect the fraction that distills at the expected boiling point for your compound at that pressure. The purified aniline derivative should be colorless.

  • Storage: Immediately transfer the purified liquid to a clean, dry, amber-colored vial and store it under an inert atmosphere in a cool, dark place.[11]

Protocol 2: Protection of an Aniline Derivative by Acetylation

Objective: To protect the amino group as an acetamide to prevent oxidation during a subsequent reaction.[4]

Materials:

  • Aniline derivative

  • Acetic anhydride or acetyl chloride

  • A suitable solvent (e.g., dichloromethane, acetic acid, or water)

  • A base (e.g., pyridine or sodium acetate, if necessary)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aniline derivative in the chosen solvent.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride or acetyl chloride. If using acetyl chloride, a base like pyridine is often added to neutralize the HCl byproduct.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) analysis shows the complete consumption of the starting aniline.

  • Work-up: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting acetanilide can be further purified by recrystallization or column chromatography.[4]

By understanding the mechanisms of aniline oxidation and implementing these preventative and remedial strategies, you can significantly improve the outcome of your syntheses and ensure the quality of your final products.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). MDPI. Retrieved from [Link]

  • Aniline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Why does color of aniline change during storage? Please give chemical reactions if possible. (2017). ResearchGate. Retrieved from [Link]

  • The proposed mechanism for the oxidation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Omega. ACS Publications. Retrieved from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]

  • Purification of Aniline. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • How would you identify if there is an aniline derivative tint in the hair? (2024). Answers. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • aniline impurities. (2005). Sciencemadness Discussion Board. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved from [Link]

  • Oxidation of aniline using different reaction pathways. (2025). ResearchGate. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. (1995). American Chemical Society. Retrieved from [Link]

  • Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Purify and dry aniline? (2014). Reddit. Retrieved from [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. Retrieved from [Link]

  • Selective oxidation of anilines to azoxybenzenes, azobenzenes and... (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. (2025). ResearchGate. Retrieved from [Link]

  • Product colors in the oxidation of aniline with hydrogen peroxide a. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025). ResearchGate. Retrieved from [Link]

  • Oxidation of Aniline with Benzoyl Peroxide. (n.d.). Chemical Education Xchange. Retrieved from [Link]

  • Aniline Synthesis via Tin Reduction (Science Explained). (2024). YouTube. Retrieved from [Link]

  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Retrieved from [Link]

  • Aniline gets coloured on standing in air for a long time . reason. (2019). Brainly.in. Retrieved from [Link]

  • Aniline and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020). MDPI. Retrieved from [Link]

  • Can i use aniline that has a slight yellow tint? (2017). ResearchGate. Retrieved from [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic amine. (n.d.). Wikipedia. Retrieved from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. Retrieved from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. Retrieved from [Link]

  • synthesis of anilines. (2020). YouTube. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

  • Methylene blue. (n.d.). Wikipedia. Retrieved from [Link]

Sources

"optimization of reaction conditions for N-substituted aniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-Substituted Aniline Synthesis Role: Senior Application Scientist, Process Chemistry Division Status: Operational | Ticket Priority: High

Method Selection: The Triage Phase

Before optimizing a failing reaction, ensure you have selected the correct mechanistic pathway. N-substitution of anilines typically falls into three kinetic regimes. Use the decision matrix below to validate your route.

Decision Matrix: Pathway Selection
FeatureBuchwald-Hartwig (Pd-Cat) Reductive Amination Nucleophilic Aromatic Sub. (

)
Primary Bond Formed Aryl-Nitrogen (

)
Alkyl-Nitrogen (

)
Aryl-Nitrogen (

)
Electrophile Aryl Halide / TriflateAldehyde / KetoneAryl Halide (Activated)
Key Constraint

/Moisture sensitivity; Cost
Over-alkylation risksRequires strong EWG on ring
Common Pitfall Catalyst poisoning (S, N-heterocycles)Enolizable ketonesPoor conversion on electron-rich rings
"Go-To" Case Unactivated aryl chlorides/bromidesAlkylating anilines with carbonylsNitro- or Cyano-halobenzenes
Workflow Visualization

Figure 1: Strategic decision tree for N-substituted aniline synthesis.

AnilineSynthesis Start Target: N-Substituted Aniline Substrate What is your Electrophile? Start->Substrate ArylHalide Aryl Halide (Ar-X) Substrate->ArylHalide Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Substrate->Carbonyl CheckEWG Are there EWGs (NO2, CN) ortho/para? ArylHalide->CheckEWG RedAm Method: Reductive Amination (Imine reduction) Carbonyl->RedAm Standard SNAr Method: SNAr (Heat + Base) CheckEWG->SNAr Yes (Activated) Buchwald Method: Buchwald-Hartwig (Pd Catalysis) CheckEWG->Buchwald No (Unactivated)

Deep Dive: Buchwald-Hartwig Amination

The Issue: This is the most versatile but capricious method. Failures usually stem from oxidative addition failure (catalyst death) or reductive elimination failure (stalled intermediate).

The "Precatalyst Revolution"

Stop using


 or 

+ Phosphine unless you have a validated SOP. In-situ catalyst generation is kinetically unreliable.
  • Recommendation: Switch to G3 or G4 Palladacycles (e.g., XPhos Pd G4).

  • Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio and activate solely upon base exposure, preventing the formation of inactive Pd-dimers or "Pd-black" agglomerates [1].

Troubleshooting Guide (Q&A Format)

Q: My reaction mixture turns black immediately upon heating, and I get no conversion.

  • Diagnosis: "Pd-Black" precipitation. Your active

    
     is aggregating instead of entering the catalytic cycle.
    
  • Root Cause: Oxygen ingress or lack of stabilizing ligand.

  • Fix:

    • Degassing: Sparging with

      
       is insufficient for sensitive ligands. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon bubbling for >15 mins before adding the catalyst.
      
    • Ligand Overload: If using separate Pd/Ligand, increase the Ligand:Pd ratio from 1:1 to 2:1.

    • Switch Solvent: Change from Toluene to t-Amyl Alcohol or 1,4-Dioxane to improve solubility of the oxidative addition complex.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition or Catalyst Poisoning.

  • Root Cause: The amine product or a heterocycle in the substrate is binding to the Pd center, shutting down the cycle (common with pyridines/imidazoles).

  • Fix:

    • Ligand Switch: Move to a bulkier ligand like BrettPhos or tBuBrettPhos . The steric bulk prevents the product amine from binding to the metal center [2].

    • Base Effect: Switch from

      
       to a soluble organic base like LHMDS  or NaOtBu  (if functional groups permit) to accelerate the deprotonation step.
      

Q: I see "Hydrodehalogenation" (Ar-H) instead of the product.

  • Diagnosis:

    
    -Hydride Elimination or reduction by solvent.
    
  • Root Cause: This competes with the amination when the amine is sterically hindered or the reaction is too hot.

  • Fix:

    • Temperature: Lower the temperature by 20°C.

    • Solvent: Avoid alcohols (which can act as hydride sources). Use Toluene or DME.

Standard Protocol: Air-Sensitive Buchwald Coupling

Use this for unactivated Aryl Chlorides.

  • Charge: In a glovebox or under active

    
     flow, add Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to a reaction vial.
    
  • Catalyst: Add BrettPhos Pd G4 (1-3 mol%). Note: Solid weighing is more accurate than solution transfer for precatalysts.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Seal: Crimp the vial with a PTFE-lined cap.

  • Heat: Stir at 80-100°C for 12 hours.

  • Workup: Filter through a celite/silica pad (eluting with EtOAc) to remove Pd residuals before aqueous wash.

Alternative Route: Reductive Amination

The Issue: Controlling selectivity between mono-alkylation (secondary amine) and di-alkylation (tertiary amine).

Selectivity Logic

The reaction proceeds via an imine (or iminium) intermediate. The key is to reduce the imine faster than the carbonyl, but slower than the formation of the dialkylated species.

Figure 2: Selectivity control in reductive amination.

ReductiveAmination Aniline Aniline Imine Imine (Intermediate) Aniline->Imine + Aldehyde (-H2O) Aldehyde Aldehyde Aldehyde->Imine Product Sec. Amine (Target) Imine->Product Reduction (k1) OverAlk Tert. Amine (Over-Alkylated) Product->OverAlk + Aldehyde + Red (k2) Control Goal: k1 >> k2 Use STAB (weak reductant) Control->Imine

Troubleshooting Guide

Q: I am getting significant tertiary amine (double alkylation).

  • Fix: Switch reductant to Sodium Triacetoxyborohydride (STAB) .

  • Why: STAB is sterically bulky and less electron-rich than

    
     or 
    
    
    
    . It reduces the protonated imine rapidly but reacts negligibly with the aldehyde or the product amine [3].
  • Protocol Adjustment: Add the aldehyde and amine first, stir for 30 mins to form the imine, then add STAB.

Q: The reaction is sluggish with electron-deficient anilines.

  • Fix: Add an acid catalyst (Acetic Acid, 1-5 equiv) or a Lewis Acid (

    
    ).
    
  • Why: Electron-poor anilines are poor nucleophiles. Acid activates the carbonyl oxygen, facilitating the initial attack.

Nucleophilic Aromatic Substitution ( )

The Issue: Substrate limitations. This ONLY works if the ring is activated.

Q: Can I use


 on Chlorobenzene? 
  • Answer: No. You need an Electron Withdrawing Group (EWG) like

    
    , 
    
    
    
    , or
    
    
    in the ortho or para position.
  • Leaving Group Hierarchy:

    
    .
    
    • Counter-Intuitive: Unlike

      
      , Fluorine is the best leaving group here because its high electronegativity stabilizes the Meisenheimer complex intermediate (the rate-determining step) [4].
      

Q: My yield is low due to hydrolysis of the halide.

  • Fix: Ensure your solvent (DMSO/DMF) is dry. Hydroxide (

    
    ) is a better nucleophile than aniline. Use DIPEA (Hunig's Base) as the proton scavenger instead of inorganic bases like KOH to minimize hydroxide generation.
    

References

  • Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Source: Chemical Science (Buchwald Group).[1] URL:[Link]]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews. URL:[Link]

  • Reductive Aminations of Ketones with Aniline. Source: ResearchGate (General Protocol Verification). URL:[Link]

  • SNAr Reaction Scope & Limitations. Source: Chem Help ASAP (Mechanistic Grounding). URL:[Link]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. The synthesis, typically achieved via reductive amination, is a crucial process, and ensuring the purity of the final active pharmaceutical ingredient (API) is paramount.[1] Impurities and byproducts can arise from starting materials, intermediates, or side reactions, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3]

This guide provides in-depth FAQs and troubleshooting protocols to help you identify, understand, and mitigate the formation of common byproducts, ensuring the integrity of your synthesis and accelerating your development timeline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of this compound?

The synthesis is a classic example of a reductive amination (also known as reductive alkylation).[4] This two-step, one-pot reaction involves the nucleophilic attack of the primary amine (3,5-dichloroaniline) on the carbonyl group of the aldehyde (2-methoxybenzaldehyde). This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the imine C=N double bond to yield the desired secondary amine product.[4]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd).[4][5] The choice of reducing agent is critical as it influences reaction rate, selectivity, and the byproduct profile.

Q2: What are the most probable byproducts in this synthesis and why do they form?

Understanding potential side reactions is the first step in effective troubleshooting. Impurities can be categorized as those arising from starting materials, intermediates, byproducts, and degradation products.[1][2] Based on the reductive amination mechanism, the following byproducts are most likely:

  • Unreacted Starting Materials: The presence of 3,5-dichloroaniline and 2-methoxybenzaldehyde in the final product indicates an incomplete reaction. This can be due to insufficient reaction time, sub-optimal temperature, or poor reagent stoichiometry.

  • Imine Intermediate (N-(2-methoxybenzylidene)-3,5-dichloroaniline): If the reduction step is inefficient or incomplete, the stable imine intermediate may be isolated along with the final product.

  • Over-Alkylation Byproduct (3,5-dichloro-N,N-bis[(2-methoxyphenyl)methyl]aniline): The desired secondary amine product is itself a nucleophile and can react with a second molecule of 2-methoxybenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is a common side reaction, particularly if an excess of the aldehyde is used.[6][7]

  • 2-Methoxybenzyl Alcohol: Many reducing agents, especially sodium borohydride (NaBH₄), can reduce the starting aldehyde directly to its corresponding alcohol.[8] Sodium triacetoxyborohydride is generally milder and more selective for the imine, but some reduction of the aldehyde can still occur.[6]

  • Oxidation of Aldehyde (2-Methoxybenzoic Acid): If the reaction is exposed to air for prolonged periods, especially at elevated temperatures, the starting aldehyde can be oxidized to the corresponding carboxylic acid.

Q3: How does the choice of reducing agent affect byproduct formation?

The selection of the reducing agent is a critical parameter that directly influences the byproduct profile.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for reducing imines in the presence of aldehydes.[6] It operates well under slightly acidic conditions which favor imine formation. Its steric bulk also helps to minimize the reduction of the starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective and is unique in its stability under acidic conditions (pH 3-6), where imine formation is rapid.[4] However, a significant drawback is its high toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas during acidic workup, necessitating careful handling and quenching procedures.[4] It can also occasionally lead to CN-adduct byproducts.[5]

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Raney Nickel): This is a "green" and efficient method that produces water as the only stoichiometric byproduct.[4] However, it requires specialized high-pressure equipment and the catalyst can sometimes be sensitive to functional groups. It may also reduce other functionalities in the molecule if not carefully controlled.

Troubleshooting Guide

Issue: My final product's purity by HPLC is low, with several unexpected peaks.

Potential Cause & Troubleshooting Steps:

  • Identify the Peaks: The first step is to identify the unexpected peaks. Use an HPLC system coupled with a mass spectrometer (LC-MS).[9] Compare the mass-to-charge ratio (m/z) of the impurity peaks with the molecular weights of the potential byproducts listed in Table 1.

  • Check for Starting Materials: Are there peaks corresponding to the molecular weights of 3,5-dichloroaniline (162.02 g/mol ) and 2-methoxybenzaldehyde (136.15 g/mol )? If so, the reaction may be incomplete.

    • Solution: Increase the reaction time, consider a moderate increase in temperature, or check the stoichiometry and purity of your starting materials.

  • Look for the Over-Alkylation Product: A peak with an m/z corresponding to the dialkylated product (418.31 g/mol ) is a strong indicator of over-alkylation.

    • Solution: Use a slight excess (5-10%) of the amine relative to the aldehyde to suppress this side reaction.[6] Alternatively, add the aldehyde slowly to the reaction mixture to maintain a low concentration.

  • Check for Aldehyde Reduction: A peak corresponding to 2-methoxybenzyl alcohol (138.16 g/mol ) indicates that your reducing agent is not selective enough.

    • Solution: If using NaBH₄, switch to the milder NaBH(OAc)₃. Ensure the reaction is run under conditions that favor imine formation before the reducing agent can act on the aldehyde.

Issue: I see a peak in my mass spectrum with an m/z of ~280. What could it be?

An m/z of approximately 280 corresponds to the molecular weight of the imine intermediate (280.15 g/mol ). This indicates that the reduction of the Schiff base is the rate-limiting or incomplete step.

  • Confirmation: The isotopic pattern for a molecule with two chlorine atoms will show a characteristic M, M+2, and M+4 pattern with a ratio of approximately 9:6:1. Confirm this pattern in your mass spectrum.

  • Solution: Ensure the reducing agent was added correctly and is active. If necessary, increase the equivalents of the reducing agent or allow for a longer reaction time after its addition.

Issue: My ¹H NMR spectrum shows a singlet at ~9.8 ppm and a broad singlet around 4.5 ppm that I can't assign to my product.

These signals are characteristic of common impurities.

  • Aldehyde Impurity: A singlet around 9.5-10.0 ppm is highly characteristic of an aldehyde proton (-CHO). This indicates the presence of unreacted 2-methoxybenzaldehyde.

  • Alcohol Impurity: A broad singlet that disappears upon a D₂O shake is often an alcohol hydroxyl (-OH) proton. A singlet around 4.5 ppm, coupled with other aromatic signals consistent with the starting material, likely corresponds to 2-methoxybenzyl alcohol.

  • Solution: Re-purify your product using column chromatography or recrystallization to remove these more polar impurities. Review your reaction conditions to prevent their formation in subsequent batches, as discussed above.

Data & Visualization

Table 1: Potential Byproducts and Their Analytical Signatures
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Target Product This compoundC₁₄H₁₃Cl₂NO282.17282.04
Starting Material 3,5-DichloroanilineC₆H₅Cl₂N162.02161.98
Starting Material 2-MethoxybenzaldehydeC₈H₈O₂136.15137.06
Byproduct Imine IntermediateC₁₄H₁₁Cl₂NO280.15280.03
Byproduct 2-Methoxybenzyl AlcoholC₈H₁₀O₂138.16139.07
Byproduct Over-Alkylation ProductC₂₂H₂₁Cl₂NO₂418.31418.10
Diagram 1: Key Reaction Pathways

G cluster_main Main Synthesis Pathway cluster_side Side Reactions Aniline 3,5-Dichloroaniline Imine Imine Intermediate (m/z ≈ 280) Aniline->Imine + Aldehyde - H₂O Aldehyde 2-Methoxybenzaldehyde Alcohol 2-Methoxybenzyl Alcohol (m/z ≈ 139) Aldehyde->Alcohol + [H] (Over-reduction) Product Target Product (m/z ≈ 282) Imine->Product + [H] (Reduction) Dialkyl Over-Alkylation Product (m/z ≈ 418) Product->Dialkyl + Aldehyde + [H]

Caption: Main and side reaction pathways in the synthesis.

Analytical Protocols

Protocol 1: Byproduct Identification using HPLC-MS/MS

This protocol outlines a general method for separating and identifying potential impurities.[10]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude reaction mixture.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of ~10-50 µg/mL for analysis.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 600.

    • Data-Dependent MS/MS: Configure the instrument to trigger MS/MS fragmentation scans on the most abundant ions detected in the full MS scan. This will provide structural information for identification.[11]

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values from Table 1.

    • Analyze the fragmentation patterns from the MS/MS spectra to confirm the structures of any identified byproducts.

Diagram 2: Troubleshooting Workflow for an Unknown Peak

G Start Unknown Peak Detected in HPLC GetMS Acquire Mass Spectrum (MS) Determine m/z Start->GetMS Compare Compare m/z to Table 1 (Potential Byproducts) GetMS->Compare Match Is there a match? Compare->Match MSMS Acquire MS/MS Fragmentation Data Match->MSMS Yes NoMatch No Obvious Match Match->NoMatch No Confirm Confirm Structure via Fragmentation Pattern MSMS->Confirm End Byproduct Identified Confirm->End NMR Isolate Impurity & Acquire NMR Data NoMatch->NMR Elucidate Elucidate Structure of Novel Byproduct NMR->Elucidate Elucidate->End

Caption: Workflow for identifying an unknown impurity peak.

References

  • ResolveMass Laboratories Inc. (2025). What is Impurity Characterization.
  • Benchchem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
  • SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • Patel, D. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Grokipedia. 2-Methoxybenzaldehyde.
  • Grokipedia. 3,5-Dichloroaniline.
  • PrepChem.com. Synthesis of 3,5-dichloroaniline.
  • ChemicalBook. (2025). 3,5-Dichloroaniline.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sigma-Aldrich. Application Note – Reductive Amination.
  • Wikipedia. Reductive amination.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • ChemicalBook. (2026). o-Anisaldehyde.
  • Sigma-Aldrich. 2-Methoxybenzaldehyde, 98%.
  • Sigma-Aldrich. 2-Methoxybenzaldehyde 98%.
  • Organic Chemistry Portal. Amine synthesis by reductive amination.
  • Analytical Chemistry Basics. (2025). Analytical Techniques Used in Organic Chemistry.
  • ACS Publications. (2025). Analytical Control Strategies for Process Chemists.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Organic Syntheses. benzylaniline.
  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • Infinitia Research. (2022). Chemical analytical techniques in industry.
  • International Journal of Pharmaceutical Sciences. (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

"removing unreacted 3,5-dichloroaniline from the reaction mixture"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dichloroaniline Removal

Welcome to the Purification Support Hub. You are likely here because standard acidic washes failed to remove 3,5-dichloroaniline (3,5-DCA) from your crude mixture.[1] This is a common failure point caused by the specific electronic properties of the molecule.

This guide treats the removal of 3,5-DCA not as a generic "amine cleanup" but as a targeted chemical engineering problem.

The Core Problem: Why Standard Protocols Fail

To remove an impurity, you must exploit a physical difference between it and your product.[1] With anilines, we typically exploit basicity.[1] However, 3,5-DCA is not a typical aniline.[1]

  • The Trap: Standard aniline has a pKa (of its conjugate acid) of ~4.6. You can wash it out with 1M HCl.[1]

  • The Reality of 3,5-DCA: The two chlorine atoms are electron-withdrawing (inductive effect).[1] They pull electron density away from the nitrogen lone pair, drastically reducing its basicity.

    • pKa (Conjugate Acid): ~2.35 – 2.55 [1][2].[1]

    • Consequence: At pH 1 (0.1 M HCl), a significant portion of 3,5-DCA remains unprotonated (free base) and stays in your organic layer.[1]

Troubleshooting Guide & Protocols

Method 1: The "Super-Acid" Extraction (Liquid-Liquid)

Best for: Early-stage cleanup when your product is acid-stable.[1]

User Question: "I washed my reaction with 1M HCl three times, but the aniline is still there by TLC. What am I doing wrong?"

Scientist’s Diagnosis: 1M HCl is insufficient to drive the equilibrium fully to the aqueous phase for such a weak base. You need to force the protonation.

Protocol:

  • Solvent Choice: Dissolve your crude mixture in a non-polar solvent like Toluene or Dichloromethane (DCM) .[1] Avoid Ethyl Acetate or Ethers if possible, as they can hydrogen-bond with the protonated aniline, dragging it back into the organic phase [3].[1]

  • Acid Concentration: Use 4M to 6M HCl .

    • Warning: Ensure your product can withstand this acidity.[1]

  • The "Salting Out" Trick: Saturate the aqueous acid layer with NaCl. This increases the ionic strength, making the organic species (the free base aniline) even less soluble in the water, but "squeezing" the charged salt form out of the organic layer is not the goal here; rather, we want the salt in water. Correction: Actually, for difficult extractions, don't salt initially.[1] Just use high molarity acid.[1]

  • Execution: Perform 3 washes with the high-molarity acid.[1]

Visualizing the Logic:

ExtractionLogic cluster_mechanism Mechanism: Mass Action Mixture Crude Mixture (Product + 3,5-DCA) AcidWash Add 6M HCl Mixture->AcidWash Dissolve Partition Partition Equilibrium AcidWash->Partition Shake OrgLayer Organic Layer (Product) Partition->OrgLayer Phase Sep AqLayer Aqueous Layer (3,5-DCA-HCl Salt) Partition->AqLayer Phase Sep

Caption: High molarity acid forces the equilibrium toward the protonated, water-soluble species despite the low pKa of 3,5-DCA.[1]

Method 2: Chemoselective Scavenging (Solid Phase)

Best for: Late-stage purification, acid-sensitive products, or trace removal (<5%).[1]

User Question: "My product decomposes in strong acid. How do I get the last 2% of 3,5-DCA out?"

Scientist’s Diagnosis: You need a "sniper" approach. Since 3,5-DCA is a weak nucleophile, it reacts slowly.[1] You need a highly reactive electrophilic scavenger or a strong sulfonic acid resin.

Recommended Resins:

  • PS-Isocyanate (Polystyrene Isocyanate): Reacts with the amine to form an insoluble urea.[1]

  • Amberlyst 15 (or Dowex 50W): A strongly acidic sulfonic acid resin.[1] Weak carboxylic acid resins will fail here.[1]

Protocol (PS-Isocyanate):

  • Stoichiometry: Add 3-5 equivalents of resin relative to the estimated impurity.[1]

  • Solvent: DCM or THF (swells the resin well).

  • Conditions: Stir gently at room temperature for 12-24 hours.

    • Tip: Add a catalytic amount of DIPEA (Hunig's base) if using isocyanate resin; it acts as a proton shuttle to accelerate the urea formation, though 3,5-DCA is slow.[1]

  • Filtration: Filter through a fritted glass funnel. The impurity stays trapped on the beads.

Data Comparison: Scavenger Efficiency

Scavenger TypeMechanismSuitability for 3,5-DCAProsCons
Weak Cation Exchange (COOH)Ionic BindingPoor GentlepKa mismatch; won't bind 3,5-DCA.[1]
Strong Cation Exchange (SO3H)Ionic BindingGood Fast, cheapAcidic environment might degrade product.[1]
PS-Isocyanate Covalent (Urea)Excellent Irreversible removalExpensive; requires long stirring time.[1]
PS-Benzaldehyde Covalent (Imine)Moderate ReversibleEquilibrium driven; hydrolysis risk.[1]
Method 3: Chromatography & Mobile Phase Engineering

Best for: When the impurity co-elutes with the product.

User Question: "The 3,5-DCA runs right on top of my product on silica gel. How do I separate them?"

Scientist’s Diagnosis: 3,5-DCA is lipophilic (LogP ~2.[1]9) [1] and not very basic, so it interacts weakly with silica silanols, causing it to move fast (high Rf) and tail.[1]

The Fix: Modify the stationary phase interaction.

Protocol A: The "Acidic" Silica Column (Normal Phase)

  • Mobile Phase: Add 1% Acetic Acid to your Hexane/Ethyl Acetate mix.[1]

  • Mechanism: The acid keeps the silica surface acidic, but more importantly, it can protonate a fraction of the aniline (or interact via H-bonding), slowing it down relative to neutral products.

Protocol B: Reverse Phase (C18)

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid) .[1]

  • Mechanism: The TFA suppresses the ionization of silanols (reducing tailing) but also ensures the aniline is in equilibrium with its salt form, which is much more polar and will elute earlier (at the solvent front) compared to a lipophilic product.

Method 4: Recrystallization (Bulk Scale)

Best for: Large scale (>10g) where chromatography is too expensive.

User Question: "I have 50g of crude material. I can't run a column. Can I crystallize it?"

Scientist’s Diagnosis: 3,5-DCA has a distinct solubility profile: soluble in hot ethanol, insoluble in cold water.[1][2]

Protocol:

  • Solvent System: Ethanol/Water (approx 4:1 ratio, but requires optimization).[1]

  • Process:

    • Dissolve crude in minimum boiling ethanol.

    • Slowly add hot water until persistent cloudiness appears.[1]

    • Add a few drops of ethanol to clear it.

    • Allow to cool slowly to room temperature, then 4°C.

  • Filtration: 3,5-DCA often stays in the mother liquor if your product crystallizes well, OR if your product is the oil, you might be able to crystallize the 3,5-DCA out (less likely, usually we want to crystallize the product).[1]

Workflow Visualization

How to choose your path:

DecisionTree Start Start: Crude Mixture w/ 3,5-DCA AcidStable Is Product Acid Stable? Start->AcidStable Scale Scale of Reaction? AcidStable->Scale Yes Method2 Method 2: Scavenger Resin (PS-Isocyanate/SO3H) AcidStable->Method2 No (Sensitive) Method1 Method 1: 6M HCl Wash (Liquid-Liquid) Scale->Method1 < 10g (Quick) Scale->Method1 > 10g (Bulk) Method3 Method 3: Chromatography (Acidic Modifier) Scale->Method3 < 10g (High Purity req)

Caption: Decision matrix for selecting the optimal purification strategy based on product stability and scale.

Safety & Handling (Crucial)

Warning: 3,5-Dichloroaniline is toxic.[1][3][4]

  • Target Organs: Blood (Methemoglobinemia), Kidneys (Nephrotoxicity) [4].[1]

  • Handling: Always use nitrile gloves.[1] Do not use latex. Handle in a fume hood.

  • Waste: All aqueous washes containing 3,5-DCA must be disposed of as hazardous halogenated waste, not standard aqueous waste.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series (No. 23).[1] New York: Pergamon Press.[1] (Data cited via PubChem).[1]

  • Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980).[1] Purification of Laboratory Chemicals. Pergamon Press.[1]

  • Valentovic, M. A., et al. (1997).[1] 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology, 118(1), 23-33.[1] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(2-methoxyphenyl)methyl anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-methoxyphenyl)methyl anilines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. We will delve into the mechanistic nuances of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to empower you to achieve optimal results in your laboratory.

Overview of the Core Synthesis: Reductive Amination

The most prevalent and versatile method for synthesizing N-(2-methoxyphenyl)methyl anilines is through a one-pot reductive amination. This reaction involves the condensation of 2-methoxybenzaldehyde with a substituted aniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1][2]

The overall transformation is depicted below:

Scheme 1: General Reductive Amination Reaction

2-methoxybenzaldehyde + Substituted Aniline --(Reducing Agent, Solvent, +/- Acid catalyst)--> N-(2-methoxyphenyl)methyl aniline

While seemingly straightforward, this reaction is susceptible to several competing pathways and side reactions that can significantly impact the yield and purity of the final product. Understanding these potential pitfalls is the first step toward effective troubleshooting.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific issues that you may encounter during the synthesis. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I've mixed my 2-methoxybenzaldehyde, aniline, and reducing agent, but upon workup, I'm recovering mostly unreacted starting materials. What could be the problem?

Answer: This is a common issue that typically points to a failure in one of the two key steps of the reaction: imine formation or imine reduction.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Inefficient Imine Formation The formation of the imine from the aldehyde and aniline is a reversible equilibrium reaction that generates water.[2] If water is not removed or the reaction is not driven forward, the concentration of the imine intermediate will be too low for effective reduction. This is particularly problematic with weakly nucleophilic anilines.1. Add a dehydrating agent: Incorporate 4Å molecular sieves into your reaction mixture to sequester the water produced during imine formation. 2. Introduce a mild acid catalyst: A catalytic amount of acetic acid (AcOH) can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.[3] However, excess acid can protonate the aniline, rendering it non-nucleophilic. A typical loading is 1-2 equivalents.[4] 3. Pre-form the imine: Stir the 2-methoxybenzaldehyde and aniline together in the solvent (e.g., methanol or dichloroethane) for 1-2 hours at room temperature before adding the reducing agent.[3] You can monitor imine formation via TLC or NMR.[3]
Inactive Reducing Agent Hydride reducing agents like sodium borohydride (NaBH₄) and its derivatives can decompose upon exposure to moisture or acidic conditions.1. Use fresh, high-quality reducing agent: Ensure your reducing agent is stored in a desiccator and is not from an old or improperly sealed container. 2. Control the addition: If using a strong reducing agent like NaBH₄, add it portion-wise to the reaction mixture, and consider cooling the reaction to 0 °C to manage reactivity.[5]
Incorrect Choice of Reducing Agent Some reducing agents are not suitable for one-pot reductive aminations. For instance, NaBH₄ can reduce the starting aldehyde to 2-methoxybenzyl alcohol faster than the imine is formed, especially under neutral or basic conditions.[6][7]1. Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations as it is milder and selectively reduces the protonated iminium ion over the aldehyde.[2][4] It is also compatible with mildly acidic conditions.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though it is highly toxic.[4][7]
Issue 2: Significant Formation of 2-Methoxybenzyl Alcohol Side Product

Question: My main impurity is 2-methoxybenzyl alcohol. How can I prevent its formation?

Answer: The formation of 2-methoxybenzyl alcohol is a clear indication that the reduction of the starting aldehyde is outcompeting the reduction of the desired imine intermediate.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Use of a Non-Selective Reducing Agent As mentioned previously, sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce aldehydes.[6][7] If the imine concentration is low, the NaBH₄ will preferentially react with the more abundant aldehyde.1. Employ a milder, imine-selective reducing agent: The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This reagent is less reactive towards aldehydes but highly effective for reducing the iminium ion formed under the slightly acidic conditions that also favor imine formation.[6]
Reaction Conditions Performing the reaction at elevated temperatures can increase the rate of aldehyde reduction, especially with less selective reducing agents.1. Lower the reaction temperature: Conduct the reaction at room temperature or even 0 °C, especially during the addition of the reducing agent.
Issue 3: Formation of a Dialkylated Aniline Impurity

Question: I am observing the formation of a tertiary amine, where the product aniline has reacted with another molecule of the aldehyde. How can I improve the selectivity for the desired secondary amine?

Answer: This side reaction occurs when the newly formed N-(2-methoxyphenyl)methyl aniline (a secondary amine) is more nucleophilic than the starting primary aniline and competes for the remaining 2-methoxybenzaldehyde.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Stoichiometry of Reactants If the aldehyde is used in excess, there is a higher probability of the secondary amine product reacting further.1. Adjust the stoichiometry: Use a slight excess of the primary aniline (e.g., 1.1 to 1.2 equivalents) relative to the 2-methoxybenzaldehyde. This ensures the aldehyde is consumed before significant dialkylation can occur.[4]
One-Pot Procedure In a one-pot reaction, the product is present alongside the starting materials, making this side reaction more likely.1. Consider a two-step procedure: First, form and isolate the imine. Then, in a separate step, reduce the purified imine to the desired secondary amine. This approach offers greater control and can lead to a cleaner product profile, albeit with an extra step.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A: Dichloroethane (DCE) and methanol (MeOH) are commonly used and effective solvents.[3][4] DCE is often preferred when using NaBH(OAc)₃ as it is aprotic.[4] Methanol is a good choice for reactions with NaBH₄, as it can protonate the imine, accelerating its reduction.[3]

Q2: How should I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting aldehyde, aniline, and the more polar amine product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, you can take aliquots for ¹H NMR or LC-MS analysis.[3]

Q3: My product is difficult to purify by column chromatography. Are there any tips? A: Amines can sometimes streak on silica gel. To improve chromatographic separation, consider adding a small amount of triethylamine (~1%) to your eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes. Alternatively, an acidic workup to extract the basic amine product into an aqueous layer, followed by basification and re-extraction into an organic solvent, can be an effective preliminary purification step.

Q4: Can I use catalytic hydrogenation for the reduction step? A: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a viable and often very clean method for reducing the imine.[2][6] This can be performed in a one-pot fashion, though it requires specialized equipment (hydrogenation apparatus). This method is particularly useful for large-scale synthesis due to its cost-effectiveness.[4]

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams outline the general workflow and a decision-making tree for addressing low yield.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-methoxybenzaldehyde and aniline in solvent B Add dehydrating agent (e.g., 4Å mol. sieves) A->B C Add cat. Acetic Acid (optional) B->C D Stir for 1-2h to form imine C->D E Add reducing agent (e.g., NaBH(OAc)₃) D->E F Stir at RT until completion (Monitor by TLC) E->F G Quench reaction (e.g., with sat. NaHCO₃) F->G H Extract with organic solvent G->H I Purify by column chromatography H->I

Caption: General experimental workflow for reductive amination.

Troubleshooting Start Low Yield of N-(2-methoxyphenyl)methyl aniline CheckTLC Analyze TLC Plate: What is the major spot? Start->CheckTLC StartingMaterials Mostly unreacted aldehyde and aniline CheckTLC->StartingMaterials Alcohol Significant 2-methoxybenzyl alcohol spot CheckTLC->Alcohol PolarSmear Polar baseline material/ multiple spots CheckTLC->PolarSmear Sol_Imine Problem: Inefficient Imine Formation - Add cat. acid (AcOH) - Use molecular sieves - Pre-form imine before reduction StartingMaterials->Sol_Imine Sol_Reducer Problem: Inefficient Reduction - Use fresh, active reducing agent - Switch to a more suitable agent (e.g., NaBH(OAc)₃) StartingMaterials->Sol_Reducer Sol_Alcohol Problem: Aldehyde Reduction Dominates - Switch to a milder reducing agent (NaBH(OAc)₃ is ideal) - Lower reaction temperature Alcohol->Sol_Alcohol Sol_SideRxns Problem: Side Reactions/Decomposition - Check for dialkylation (use excess aniline) - Ensure proper quenching and workup - Lower reaction temperature PolarSmear->Sol_SideRxns

Caption: Troubleshooting decision tree for low product yield.

Detailed Experimental Protocol

The following is a robust, generalized protocol for the synthesis of an N-(2-methoxyphenyl)methyl aniline derivative using sodium triacetoxyborohydride.

Materials:

  • 2-methoxybenzaldehyde

  • Substituted aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 mmol, 1.0 equiv).

  • Add 1,2-dichloroethane (5 mL) followed by 2-methoxybenzaldehyde (1.0 mmol, 1.0 equiv) and glacial acetic acid (1.1 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methoxyphenyl)methyl aniline.

References

  • Vertex AI Search. Reductive Amination - Chemistry Steps. Accessed February 15, 2026.
  • Wikipedia.
  • ACS Publications. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • RSC Publishing.
  • Reddit. Can someone please explain reductive amination. r/OrganicChemistry. Published December 13, 2017.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Published September 1, 2017.
  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Labflow.
  • Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
  • Reddit. What's wrong with my reductive amination? I barely got any product. r/Chempros. Published February 13, 2025.

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Technical Support Center: Troubleshooting the Purification of Polar Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. The inherent basicity of the amino group, coupled with the presence of polar functional groups, creates a unique set of purification hurdles. This document provides in-depth, experience-driven answers to common problems, structured to help you understand the underlying chemical principles and make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Column Chromatography

Question 1: My polar aniline derivative is streaking badly or showing significant tailing on a standard silica gel column. What's causing this and how can I fix it?

Answer: This is the most common issue faced during the purification of aniline derivatives on silica gel. The root cause lies in the interaction between the basic aniline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in peak tailing.

Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Modification: The most direct solution is to suppress the unwanted interaction by modifying your mobile phase.

    • Add a Basic Modifier: Introduce a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-2% (v/v) is a common choice. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your aniline derivative and allowing for a more symmetrical peak shape.[2]

    • Use an Alcohol: For very polar anilines, switching to a more polar solvent system containing methanol or ethanol can be effective. Alcohols are highly polar and can disrupt the strong binding between the aniline and silica. A common aggressive solvent system is dichloromethane (DCM) with a gradient of methanol.[3][4] Sometimes, a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in DCM, can be very effective for highly polar basic compounds.[3][4]

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic alumina is particularly effective for purifying basic compounds like anilines as it minimizes the strong acidic interactions.

    • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the silanol groups, preventing the strong acid-base interaction that causes tailing.[2] This often allows for separation using less polar solvent systems like hexane/ethyl acetate, avoiding the need for basic additives.[2]

    • Reversed-Phase (C18) Chromatography: For highly polar or water-soluble anilines, normal-phase chromatography may be unsuitable.[3] In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][5] In this setup, polar compounds elute earlier.[3] It is often necessary to add an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the aniline, ensuring a single ionic species and good peak shape.[1]

Question 2: My polar aniline derivative either stays at the baseline (Rf = 0) or shoots up with the solvent front (Rf = 1) on my TLC plate, making method development impossible. What should I do?

Answer: This "all or nothing" behavior is a classic sign of a significant polarity mismatch between your compound and the chosen chromatography system.

  • If your compound stays at the baseline (Rf ≈ 0): This means the compound is too strongly adsorbed to the silica gel, and the eluent is not polar enough to move it.[4]

    • Solution: You need to dramatically increase the polarity of your mobile phase. Don't be afraid to use strong solvent systems. If 100% ethyl acetate doesn't work, move to a system like 95:5 DCM:Methanol. You can gradually increase the methanol percentage. Adding a few drops of acetic acid or formic acid can sometimes help by protonating the aniline, which can alter its interaction with the silica.[3]

  • If your compound moves with the solvent front (Rf ≈ 1): This indicates the eluent is too polar, and your compound has very little interaction with the stationary phase.[3]

    • Solution: You need to decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, significantly increase the proportion of hexane.[3] The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal column separation.[3][6]

Troubleshooting Workflow for Chromatography Method Development

Caption: Workflow for optimizing aniline extraction.

Section 3: Recrystallization

Question 4: I'm struggling to find a suitable single solvent for recrystallizing my polar aniline derivative. It's either too soluble in everything or not soluble enough. What should I do?

Answer: This is a frequent challenge with polar compounds. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. [7][8]When a single solvent fails, a mixed-solvent system (or solvent pair) is the best solution. [7] How to Use a Mixed-Solvent System:

A mixed-solvent system consists of two miscible solvents: a "good" solvent in which your aniline is highly soluble, and a "poor" solvent in which it is sparingly soluble. [7] Detailed Protocol for Mixed-Solvent Recrystallization:

  • Select the Solvent Pair: Choose two miscible solvents with different polarities. Common pairs include Ethanol/Water, Methanol/Water, or Acetone/Hexane. [7]2. Dissolution: Place your crude aniline derivative in an Erlenmeyer flask. Heat the "good" solvent (e.g., ethanol) and add the minimum amount required to completely dissolve your compound at or near the boiling point. [7]3. Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again. [7]5. Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor. [7][9] Question 5: My compound "oils out" instead of forming crystals during recrystallization. Why is this happening and how can I prevent it?

Answer: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound. Instead of crystallizing, the compound melts and separates as an insoluble liquid. [8] Solutions:

  • Lower the Temperature: The primary fix is to use a solvent with a lower boiling point.

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to the oiled-out mixture until it redissolves completely, then attempt to cool it again.

  • Promote Seeding: If the oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the pure compound if available.

Data & Protocols

Table 1: Properties of Common Solvents for Chromatography & Recrystallization
SolventBoiling Point (°C)Polarity IndexUse Case Notes
Hexane690.1Common non-polar solvent for normal-phase chromatography. [10]
Dichloromethane (DCM)403.1Good general-purpose solvent, but low boiling point can be problematic. [10]
Ethyl Acetate (EtOAc)774.4Excellent mid-polarity solvent for chromatography and recrystallization. [10]
Acetone565.1Polar solvent, often used in mixed-solvent systems for recrystallization. [10]
Ethanol (EtOH)784.3Good polar solvent for both chromatography and recrystallization. [7][10]
Methanol (MeOH)655.1Very polar solvent, effective for eluting highly polar compounds from silica. [7][10]
Water10010.2Used as a polar mobile phase in reversed-phase or as an anti-solvent in recrystallization. [7][10]
Table 2: Comparison of Purification Techniques for Polar Anilines
TechniquePrincipleBest ForCommon Issues & Solutions
Normal-Phase Chromatography Adsorption on a polar stationary phase (e.g., silica, alumina).Moderately polar anilines.Tailing: Add TEA/NH4OH. Poor Elution: Increase mobile phase polarity (add MeOH).
Reversed-Phase Chromatography Partitioning between a non-polar stationary phase (C18) and a polar mobile phase.Highly polar, water-soluble anilines.Poor Peak Shape: Add acid (TFA, Formic Acid) to protonate the aniline.
Liquid-Liquid Extraction Differential solubility between two immiscible liquid phases.Initial workup to remove bulk impurities.Poor Recovery: Adjust pH to >10; use "salting out" with NaCl or K2CO3.
Recrystallization Differential solubility in a solvent at hot vs. cold temperatures.Final purification of solid compounds.No Suitable Solvent: Use a mixed-solvent system (e.g., EtOH/Water). Oiling Out: Use a lower boiling point solvent.

References

  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiiJfRnPcu2tIzX96RFCKME4iaMeTmUe5bIHtmfE6X6FiAysWyTX9dbDb3y84BxrLAZNxRxA2PMnmf1wQ-GzcLJPmJVW1DeM_AvXlOPbfgnd39b0cKDRK Ebft_lsDW2VOOn5mEqSphqGqoDBtjM99OT8-XtKJUmsj3c0JlCxhbbz-lELSj7ZcR6JAGw0sqqZMdaiGZrnX6VELq8vOQGg==]( Ebft_lsDW2VOOn5mEqSphqGqoDBtjM99OT8-XtKJUmsj3c0JlCxhbbz-lELSj7ZcR6JAGw0sqqZMdaiGZrnX6VELq8vOQGg==)
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Li, X., et al. (2010). Liquid-Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts.
  • ResearchGate. (n.d.). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF.
  • Ghasem, N. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. Journal of Sustainable Materials Processing and Management, 3(2), 14-27.
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • MDPI. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
  • ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
  • PubMed. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
  • National Institutes of Health. (n.d.). Aniline. PubChem.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • University of California, Irvine. (n.d.). Recrystallization.
  • IEEE Xplore. (2011). Determination of Anilines in Water Samples Using Ionic Liquid-Based Single Drop Microextraction Coupled with High Performance Liquid Chromatography.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • PubMed. (n.d.). Separation of aniline from aqueous solutions using emulsion liquid membranes.
  • Thompson Rivers University. (n.d.). Experiment 2: Recrystallization.
  • Organic Lecture Series. (n.d.). Amines.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • MilliporeSigma. (n.d.). Troubleshooting Purification Methods.
  • Wright State University. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
  • ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline.
  • Columbia University. (n.d.). Column chromatography.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?
  • PMC. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Chinese Chemical Society. (2025, December 8). Photoredox-Induced Radical-Polar Crossover ipso, para-Difunctionalization of Aniline Derivatives via Delayed Aryl Migration. CCS Chemistry.
  • MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

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"dehalogenation side reactions in dichloroaniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dehalogenation Side Reactions

Welcome to the Technical Support Center dedicated to the synthesis of dichloroanilines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges associated with this synthesis, particularly the prevalent issue of dehalogenation side reactions. Our goal is to equip you with the expertise and practical knowledge to optimize your reaction conditions, maximize your yield of the desired dichloroaniline isomer, and ensure the purity of your final product.

Introduction: The Challenge of Dehalogenation

The catalytic hydrogenation of dichloronitrobenzenes is a widely employed and efficient method for the synthesis of dichloroanilines, which are crucial intermediates in the production of various pharmaceuticals, agrochemicals, and dyes.[1][2] However, a significant and often frustrating side reaction that plagues this process is hydrodechlorination, the reductive cleavage of a carbon-halogen bond. This leads to the formation of monochloroaniline and, in some cases, aniline as impurities, which can be difficult to separate from the desired product and can negatively impact the yield and quality of downstream products.

This guide will delve into the mechanisms behind this unwanted side reaction and provide you with a comprehensive set of strategies to control and minimize its occurrence.

Troubleshooting Guide: Dehalogenation Side Reactions

This section is structured in a question-and-answer format to directly address the most common issues encountered during dichloroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of monochloroaniline in my reaction mixture. What are the primary causes?

A1: The formation of monochloroaniline is a classic sign of dehalogenation. Several factors can contribute to this side reaction during the catalytic hydrogenation of dichloronitrobenzene:

  • Catalyst Choice: Noble metal catalysts, particularly palladium on carbon (Pd/C), are highly active for hydrogenation but can also readily catalyze hydrodechlorination.[3] The activity towards dehalogenation can be influenced by the metal, the support, and the particle size.

  • Reaction Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the rate of both the desired nitro group reduction and the undesired dehalogenation.[4][5]

  • Solvent Polarity: The choice of solvent plays a crucial role. More polar solvents can increase the hydrogenation rate but may also enhance the selectivity towards dehalogenation products.[6] This is because polar solvents can increase the amount of reactive chemisorbed hydrogen on the catalyst surface, which, if in excess of what is needed for nitro group reduction, will react with the C-Cl bond.[6]

  • Reaction Time: Prolonged reaction times, especially after the complete conversion of the starting material, can lead to the further reduction of the desired dichloroaniline to monochloroaniline.

Q2: How can I minimize dehalogenation when using a palladium-based catalyst?

A2: While Pd/C is a common catalyst, its propensity for causing dehalogenation requires careful control of reaction conditions. Here are several strategies:

  • Catalyst Modification: The addition of a second metal can significantly improve selectivity. For instance, the addition of gold (Au) to a palladium catalyst can form an alloy that enhances the selectivity for p-chloroaniline by donating electrons to the gold, which in turn facilitates the activation of the nitro group.[7]

  • Catalyst Particle Size: The size of the palladium particles can influence selectivity. Larger palladium particles have been shown to improve the selectivity towards the desired chloroaniline.[8]

  • Use of Inhibitors: The addition of specific inhibitors to the reaction mixture is a highly effective strategy. These inhibitors selectively poison the catalyst sites responsible for dehalogenation without significantly affecting the rate of nitro group reduction.

Q3: What are the most effective inhibitors for preventing dehalogenation, and how do they work?

A3: A range of compounds can act as dehalogenation inhibitors. Some of the most effective include:

  • Morpholine: This cycloaliphatic amine is a widely used and highly effective inhibitor.[9] It is believed to function by selectively adsorbing onto the catalyst surface, thereby blocking the sites that are active for hydrodechlorination. The concentration of morpholine is critical; too little may be ineffective, while too much can inhibit the desired hydrogenation reaction.[1]

  • Other Cycloaliphatic Amines: Piperazine and its N-alkyl derivatives have also been shown to be effective dehalogenation suppressors.[5]

  • Amino Compounds: Simple amino compounds like ethanolamine, 1-amino-2-propanol, and diethanolamine can also be used to minimize the formation of dechlorinated products.[5]

The general mechanism for these amine-based inhibitors involves their interaction with the catalyst surface, modifying its electronic properties or sterically hindering the approach of the C-Cl bond to the active sites.

Q4: Can I avoid dehalogenation by using a different catalyst altogether?

A4: Yes, switching to a different catalyst is a viable strategy.

  • Raney Nickel: This catalyst is a good alternative to Pd/C when dehalogenation is a concern, as it is generally less active towards the cleavage of aryl-halide bonds.[4]

  • Platinum-based Catalysts: Platinum on carbon (Pt/C) can also be used. The selectivity of platinum catalysts can be enhanced by the addition of promoters. For example, the addition of iron to a Pt/AC catalyst has been shown to increase both activity and selectivity to p-chloroaniline.[10] The electronic transfer from platinum to the iron oxide support creates an electron-deficient state in the platinum nanoparticles, which is more favorable for the desired reaction.[10]

Q5: My crude dichloroaniline product is dark-colored. What causes this, and how can I purify it?

A5: The dark color is often due to the formation of oxidation byproducts.[11] Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.

Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid anilines. The choice of solvent is crucial for obtaining a good yield of high-purity crystals.

  • Vacuum Distillation: For liquid dichloroanilines or those with suitable boiling points, vacuum distillation is an excellent purification technique.[12]

  • Column Chromatography: For separating isomers and other closely related impurities, column chromatography on silica gel can be very effective.[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and analysis of dichloroanilines, with a focus on minimizing dehalogenation.

Protocol 1: Selective Hydrogenation of 3,4-Dichloronitrobenzene using a Raney-Ni Catalyst

This protocol is adapted from a patented method designed to achieve high selectivity for 3,4-dichloroaniline with minimal dehalogenation.[4]

Materials:

  • 3,4-Dichloronitrobenzene

  • Ethanol (or other alcohol solvent)

  • Raney-Ni Catalyst

  • Dechlorination inhibitor (e.g., morpholine)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 3,4-dichloronitrobenzene, the alcohol solvent, Raney-Ni catalyst (typically 5-15% by weight of the starting material), and the dechlorination inhibitor (e.g., morpholine, at a concentration of 10-50% of the catalyst weight).

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 0.5-1.5 MPa. Begin stirring and heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing the 3,4-dichloroaniline can then be further purified by distillation or recrystallization.

Protocol 2: Quantitative Analysis of Dichloroaniline and Monochloroaniline by GC-MS

This protocol provides a general guideline for the quantitative analysis of your product mixture to determine the extent of dehalogenation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions containing known concentrations of the desired dichloroaniline isomer and the corresponding monochloroaniline in a suitable solvent (e.g., methanol, ethyl acetate).

  • Internal Standard: If high accuracy is required, add a known amount of an internal standard (e.g., 4-chloro-2-methylaniline) to both the standard solutions and the reaction samples.[13]

  • Sample Dilution: Dilute an aliquot of your reaction mixture in the same solvent used for the standards to a concentration within the calibration range.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.[14]

Data Analysis:

  • Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantification: Determine the concentration of the dichloroaniline and monochloroaniline in your sample by using the calibration curve.

  • Calculate Selectivity: Calculate the selectivity towards the desired dichloroaniline and the percentage of dehalogenation.

Data Presentation

The following table summarizes the influence of various reaction parameters on the selectivity of dichloroaniline synthesis.

ParameterCondition Favoring High Selectivity (Low Dehalogenation)Condition Favoring Low Selectivity (High Dehalogenation)Reference(s)
Catalyst Raney-Ni, Pt-Fe/ACPd/C[4][10]
Catalyst Particle Size Larger Pd particlesSmaller Pd particles[8]
Temperature Lower temperatures (e.g., 80-120 °C)Higher temperatures[4]
Hydrogen Pressure Lower pressures (e.g., 0.5-1.5 MPa)Higher pressures[4]
Solvent Aprotic, apolar solventsProtic, polar solvents[6]
Additives/Inhibitors Presence of morpholine, piperazine, or other amino compoundsAbsence of inhibitors[5][9]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the main reaction pathway for the synthesis of dichloroaniline and the competing dehalogenation side reaction.

Reaction_Pathway DCNB Dichloronitrobenzene DCA Dichloroaniline (Desired Product) DCNB->DCA Catalytic Hydrogenation (+H2) MCA Monochloroaniline (Byproduct) DCA->MCA Dehalogenation (+H2) A Aniline (Byproduct) MCA->A Dehalogenation (+H2)

Caption: Synthesis of dichloroaniline and dehalogenation side reactions.

Troubleshooting Workflow for High Dehalogenation

This workflow provides a logical sequence of steps to address the issue of excessive dehalogenation in your synthesis.

Troubleshooting_Workflow start High Dehalogenation Detected q1 Are you using a Pd/C catalyst? start->q1 a1_yes Consider adding a dehalogenation inhibitor (e.g., morpholine). q1->a1_yes Yes a1_no Review other reaction parameters. q1->a1_no No q2 Is the reaction temperature or pressure excessively high? a1_yes->q2 a1_no->q2 a2_yes Reduce temperature and/or pressure. q2->a2_yes Yes a2_no Examine solvent and catalyst choice. q2->a2_no No q3 Are you using a polar, protic solvent? a2_yes->q3 a2_no->q3 a3_yes Switch to a less polar, aprotic solvent. q3->a3_yes Yes a3_no Consider changing the catalyst. q3->a3_no No change_catalyst Switch to a less dehalogenation-prone catalyst (e.g., Raney-Ni or a modified Pt catalyst). a3_yes->change_catalyst a3_no->change_catalyst end Optimized Reaction change_catalyst->end

Caption: A step-by-step guide to troubleshooting dehalogenation.

References

  • Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-Dichloronitrobenzene Hydrogenation over Pd/C Catalyst. Scientific.Net. (n.d.). Retrieved from [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (2020). Nanoscale Advances, 2(12), 5769-5776. [Link]

  • Aprea, A., Colosio, C., Mammone, T., Minoia, C., & Valentini, F. (2006). Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. Rapid Communications in Mass Spectrometry, 20(17), 2621–2625. [Link]

  • Heberer, T., & Dunnbier, U. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 17–28. [Link]

  • Li, H., et al. (2014). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.
  • Wang, D., et al. (2013). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods.
  • CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline. (2007). Google Patents.
  • CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent. (2013). Google Patents.
  • Understanding the Chemistry and Applications of 2,5-Dichloroaniline. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. (2020). Reaction Chemistry & Engineering, 5(7), 1341-1348. [Link]

  • Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. (2006). Semantic Scholar. Retrieved from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). U.S. Environmental Protection Agency.
  • Reductive dehalogenation pathways and inhibition mechanisms of 2,5-dichloronitrobenzene in UV/sulfite advanced reduction process. (2023).
  • Theoretical and Applied Aspects of Hydrodechlorination Processes—C
  • Highly selective hydrogenation of 3,4-dichloronitrobenzene over Pd/C catalysts without inhibitors. (2016).
  • CN103333075A - Production method of 2,5-dichloroaniline. (2013). Google Patents.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1999). Applied and Environmental Microbiology, 65(2), 688–694. [Link]

  • US3291832A - Process for preparing 3, 4 dichloroaniline. (1966). Google Patents.
  • Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. (2002).
  • EP0398542B1 - Process for preparing 3,4-dichloroaniline. (1993). Google Patents.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development, 19(11), 1561–1569. [Link]

  • Selective hydrogenation of 4-chloronitrobenzene over AuPd/TiO 2 catalyst a. (2014).
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (2020). Nanoscale Advances, 2(12), 5769-5776. [Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. (2023). Catalysis Science & Technology, 13(10), 3051-3056. [Link]

  • Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. (2018).
  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. (2023). Catalysts, 13(5), 856. [Link]

  • Palladium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Hydrosilanes. (2012). Synlett, 23(16), 2389-2392. [Link]

  • On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking w
  • Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. (1998).
  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992).
  • Reductive Dechlorination of Toxic Chlorocarbons. (1989). UKnowledge.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Synthesis, 2010(02), 217-220. [Link]

  • Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. (1991). Applied and Environmental Microbiology, 57(7), 1920–1928. [Link]

  • Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. (2020). Environmental Science & Technology, 54(15), 9457–9467. [Link]

  • Reductive electrocatalytic dehalogenation of nitrobenzyl halides: Nitrophilic or halophilic attack?. (2013).
  • Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. (2019). Scientific Research Publishing.
  • 3,5-Dichlorosulfanilamide. (1944). Organic Syntheses, 24, 47. [Link]

  • 3,4-Dichloroaniline. Documentation. (2001).

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Validation & Comparative

"comparative toxicity of dichloroaniline isomers and derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative toxicity of dichloroaniline (DCA) isomers. It is designed for researchers and safety scientists requiring actionable data on potency rankings, mechanistic pathways, and validated experimental protocols.

Mechanisms, Potency Rankings, and Experimental Assessment

Executive Summary & Structural Context

Dichloroanilines (DCAs) are critical intermediates in the synthesis of dyes, herbicides (e.g., diuron, propanil), and pharmaceuticals.[1] While they share a molecular formula (


), the positional isomerism of the chlorine atoms significantly dictates their toxicological profile.

Key Insight: Unlike many homologous series where lipophilicity (LogP) linearly predicts toxicity, DCA toxicity is heavily influenced by electronic effects and metabolic stability .

  • Most Toxic Isomer: 3,5-Dichloroaniline (3,5-DCA) is the most potent nephrotoxicant and hematotoxicant.

  • Least Toxic Isomer: 2,3-Dichloroaniline (2,3-DCA) generally exhibits the lowest acute toxicity.

Comparative Toxicity Profile

The following table synthesizes acute toxicity data, organ-specific potency, and genotoxic potential.

IsomerCAS No.LogPOral LD50 (Rat)Nephrotoxicity Rank*Methemoglobin PotencyAmes Mutagenicity**
3,5-DCA 626-43-7~2.90~250 mg/kg (Est)1 (Highest) HighNegative
2,5-DCA 95-82-92.901600 mg/kg2ModerateNegative/Weak
3,4-DCA 95-76-12.70530-880 mg/kg3 (Moderate)ModerateNegative
2,4-DCA 554-00-72.801600-3000 mg/kg3 (Moderate)ModerateNegative
2,6-DCA 608-31-12.80~3100 mg/kg3 (Moderate)ModerateNegative
2,3-DCA 608-27-52.90>2600 mg/kg4 (Lowest)LowNegative

*Rank based on in vivo proximal tubule necrosis and in vitro PAH uptake inhibition (Lo et al., 1990). **Most DCA isomers test negative in standard Salmonella typhimurium strains (TA98, TA100) with S9 activation, unlike their nitro- precursors.

Mechanisms of Toxicity

The toxicity of DCAs is not intrinsic to the parent compound but is driven by metabolic bioactivation .

Bioactivation Pathway (N-Oxidation)

The primary driver of toxicity is the N-oxidation of the aniline group by Cytochrome P450 (specifically CYP2C) and Flavin-containing Monooxygenases (FMO).

  • Parent DCA is oxidized to N-hydroxy-DCA (phenylhydroxylamine).

  • N-hydroxy-DCA enters a redox cycle with hemoglobin, oxidizing

    
     to 
    
    
    
    (Methemoglobinemia).
  • In the kidney, these metabolites concentrate in the proximal tubule, causing covalent binding to proteins and oxidative stress.

Why is 3,5-DCA the most toxic? The meta-meta substitution pattern in 3,5-DCA prevents easy ring hydroxylation (detoxification) and electronically stabilizes the N-hydroxy intermediate, allowing it to accumulate and cause damage.

Pathway Visualization

DCA_Metabolism cluster_35 3,5-DCA Specificity DCA Parent Dichloroaniline (Lipophilic) CYP CYP2C / FMO (Liver & Kidney) DCA->CYP Metabolism N_OH N-Hydroxy-DCA (Toxic Intermediate) CYP->N_OH N-Oxidation (Major Tox Pathway) Ring_OH Ring Hydroxylation (Aminophenols) CYP->Ring_OH C-Oxidation (Detox Pathway) MetHb Methemoglobinemia (RBC Damage) N_OH->MetHb Redox Cycle (Fe2+ -> Fe3+) Nephro Proximal Tubule Necrosis N_OH->Nephro Covalent Binding ROS Generation Conjugation Glucuronidation/ Sulfation (Excretion) Ring_OH->Conjugation

Figure 1: Metabolic bioactivation pathway of dichloroanilines.[2][3][4] The balance between N-oxidation (toxification) and Ring-oxidation (detoxification) determines isomer potency.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided. These are "self-validating" systems where positive controls ensure the assay is functioning correctly.

Protocol A: In Vitro Renal Cortical Slice Assay

This is the "Gold Standard" for distinguishing the nephrotoxic potency of DCA isomers (derived from Lo et al.). It measures the transport of organic ions, a function highly specific to the proximal tubule.

Objective: Determine nephrotoxic potential by measuring inhibition of p-aminohippurate (PAH) and tetraethylammonium (TEA) accumulation.[1]

Reagents:

  • Buffer: Krebs-Henseleit buffer (pH 7.4), aerated with 95%

    
     / 5% 
    
    
    
    .
  • Substrates:

    
    -PAH and 
    
    
    
    -TEA.
  • Tissue: Renal cortical slices from male Fischer 344 rats (approx.[1] 0.2–0.3 mm thick).

Workflow:

  • Preparation: Decapsulate kidneys and prepare free-hand cortical slices. Keep on ice-cold buffer.

  • Pre-incubation: Incubate slices (approx. 100 mg wet weight) in 3 mL buffer for 10 minutes at 37°C in a shaking water bath.

  • Exposure: Add DCA isomer (dissolved in DMSO/ethanol) to reach final concentrations of 0, 0.1, 0.5, and 1.0 mM.

    • Control: Vehicle only.

    • Positive Control:[5] 3,5-DCA (1.0 mM) – must show >50% inhibition of PAH uptake.

  • Substrate Addition: Add PAH and TEA to the bath. Incubate for 90 minutes.

  • Termination: Remove slices, blot dry, weigh, and solubilize in 1N NaOH.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Calculate Slice-to-Medium (S/M) ratio.

    
    
    

Interpretation: A decrease in the S/M ratio indicates proximal tubule injury. 3,5-DCA typically reduces PAH uptake by >60% at 1.0 mM.

Protocol B: Ames Salmonella Mutagenicity Test

While often negative, this test is mandatory for safety profiling.

Objective: Assess genotoxicity via reverse mutation. Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution). Metabolic Activation: Critical. Must use Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/Beta-naphthoflavone) because DCAs require metabolic activation to be potentially reactive.

Key Step: Use the Pre-incubation method (incubate bacteria + S9 + test chemical for 20 mins before adding agar) rather than the standard plate incorporation method. This maximizes the interaction between the short-lived N-hydroxy metabolites and the bacterial DNA.

Structure-Activity Relationship (SAR) Visual

This diagram illustrates the logic flow for determining toxicity based on chlorine positioning.

SAR_Logic Start Dichloroaniline Isomer Pos35 Are Cl atoms at 3,5 positions? Start->Pos35 PosOrtho Is there an Ortho-Cl (2-position)? Pos35->PosOrtho No HighTox HIGH TOXICITY (3,5-DCA) Stable N-OH metabolite Pos35->HighTox Yes (Meta-Meta) ModTox MODERATE TOXICITY (2,4-, 2,5-, 2,6-, 3,4-DCA) PosOrtho->ModTox Other patterns LowTox LOW TOXICITY (2,3-DCA) Steric hindrance reduces bioactivation PosOrtho->LowTox Yes (2,3-DCA specifically)

Figure 2: SAR Decision Tree. The 3,5-substitution pattern maximizes toxicity by preventing ring-hydroxylation detoxification.

References

  • Lo, H. H., Brown, P. I., & Rankin, G. O. (1990). Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. Toxicology, 63(2), 215-231.

  • Valentovic, M. A., et al. (1997). Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine. Toxicology, 118(1), 23-36.

  • National Toxicology Program (NTP). Genetic Toxicity Evaluation of 3,5-Dichloroaniline in Salmonella/E.coli Mutagenicity Test.

  • Hong, S. K., et al. (2000). Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. Toxicology Letters, 114(1-3), 207-214.

  • Racine, C., et al. (2016). Nephrotoxic Potential of 3,5-Dichloroaniline Putative Metabolites in Isolated Renal Cortical Cells from Male Fischer 344 Rats.[4] The FASEB Journal.

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A Comparative Guide to 2D NMR for the Structural Validation of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical and pharmaceutical research, the unambiguous structural confirmation of a newly synthesized molecule is a foundational requirement. While 1D NMR (¹H and ¹³C) provides a preliminary sketch of a molecule's architecture, it often falls short in cases of complex spin systems, overlapping signals, and the need to definitively link disparate molecular fragments.[1][2][3] This guide presents a systematic and self-validating workflow for confirming the structure of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline using a powerful suite of 2D NMR experiments. We will compare and contrast the roles of COSY, HSQC, and HMBC spectroscopy, demonstrating how they synergistically provide an irrefutable blueprint of molecular connectivity.

The target of our investigation, this compound, presents several key structural questions that 2D NMR is uniquely positioned to answer:

  • Fragment Connectivity: Is the (2-methoxyphenyl)methyl (benzyl) group correctly attached to the nitrogen of the 3,5-dichloroaniline moiety?

  • Substitution Patterns: Are the substituents (dichloro, methoxy) positioned as intended on their respective aromatic rings?

  • Unambiguous Assignments: Can every proton and carbon signal be assigned with high confidence?

The 2D NMR Toolkit: A Comparative Overview

2D NMR experiments enhance spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are often hidden in 1D spectra.[4] The three core experiments discussed here each provide a unique piece of the structural puzzle.

Experiment Full Name Correlation Type Primary Information Yielded
COSY CO rrelation S pectroscopY ¹H – ¹HReveals protons that are coupled to each other, typically through 2-4 bonds.[5][6] It is essential for identifying adjacent protons within a spin system.[7]
HSQC H eteronuclear S ingle Q uantum C oherence¹H – ¹³C (one bond)Directly correlates a proton to the carbon it is attached to.[8][9] This is the most sensitive method for assigning protonated carbons.[8]
HMBC H eteronuclear M ultiple B ond C orrelation¹H – ¹³C (multiple bonds)Correlates protons to carbons over 2-4 bonds.[8][10] This is the key experiment for connecting different molecular fragments and identifying quaternary carbons.[11][12]

Experimental Workflow: A Self-Validating Approach

A logical, stepwise approach ensures that each experiment builds upon the last, creating a network of cross-validating data points.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation SamplePrep Sample Preparation (5-25 mg in 0.6-0.7 mL CDCl₃) OneD 1D NMR (¹H & ¹³C/DEPT) SamplePrep->OneD Initial Survey COSY COSY (¹H-¹H Connectivity) OneD->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C One-Bond) COSY->HSQC Assign Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connect Fragments Validation Complete Structure Validation HMBC->Validation Final Confirmation

Caption: Logical workflow for 2D NMR structural validation.

Experimental Protocol: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[13][14] A well-prepared sample is crucial for obtaining high-resolution data.

  • Weighing: Accurately weigh 5-25 mg of the synthesized this compound.[15]

  • Dissolution: Dissolve the sample in a small glass vial using approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[14] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[14]

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube.[13][15]

  • Capping & Labeling: Securely cap the NMR tube and label it clearly with the compound name, solvent, and date.[15]

  • Referencing: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at ~7.26 ppm) can be used for spectral calibration.[15]

Step 1: Mapping Proton Networks with COSY

Expertise & Experience: The COSY experiment is the logical first step in 2D analysis. It functions by detecting magnetization transfer between J-coupled protons.[16] This allows us to trace the connectivity of protons within distinct "spin systems." For our target molecule, we expect to see two isolated aromatic spin systems and correlations involving the methylene (CH₂) bridge.

Trustworthiness (Predicted Data & Interpretation):

The COSY spectrum (¹H vs. ¹H) reveals which protons are neighbors. Off-diagonal cross-peaks connect protons that are spin-spin coupled.[16][17]

Table 1: Predicted ¹H Chemical Shifts and Key COSY Correlations (Note: Chemical shifts are estimated based on analogous structures and may vary.)

Label Assignment Predicted δ (ppm) Multiplicity Key COSY Cross-Peaks To:
H-2, H-63,5-dichloroaniline~6.6dH-4
H-43,5-dichloroaniline~6.7tH-2, H-6
H-3'2-methoxyphenyl~6.9dH-4'
H-4'2-methoxyphenyl~7.2tH-3', H-5'
H-5'2-methoxyphenyl~6.8tH-4', H-6'
H-6'2-methoxyphenyl~7.3dH-5'
H-7'-CH₂-~4.3s (d with NH)NH
NH-NH-~4.1 (broad)s (t with CH₂)H-7'
OMe-OCH₃~3.8sNone

Interpretation:

  • 3,5-dichloroaniline Ring: The COSY spectrum would display cross-peaks connecting the triplet at H-4 to the doublet at H-2/H-6, confirming the A₂B spin system of this symmetrically substituted ring.

  • 2-methoxyphenyl Ring: A clear trail of correlations would be visible, linking H-3'↔H-4'↔H-5'↔H-6', confirming the four adjacent protons on this ring.

  • Methylene Bridge: A correlation between the methylene protons (H-7') and the N-H proton would be observed, confirming their proximity.

Step 2: Assigning Protonated Carbons with HSQC

Expertise & Experience: The HSQC experiment is a highly sensitive method for establishing direct, one-bond correlations between protons and the carbons they are attached to.[18][8][19] It elegantly solves the problem of assigning ¹³C signals for all proton-bearing carbons by leveraging the higher resolution and sensitivity of the proton dimension.

Trustworthiness (Predicted Data & Interpretation):

Each cross-peak in an HSQC spectrum represents a direct ¹H-¹³C bond, providing unambiguous assignments.[18]

Table 2: Predicted ¹H, ¹³C Chemical Shifts and HSQC Correlations

Carbon Label Predicted ¹³C δ (ppm) Attached Proton Predicted ¹H δ (ppm)
C-2, C-6~113H-2, H-6~6.6
C-4~118H-4~6.7
C-3'~110H-3'~6.9
C-4'~129H-4'~7.2
C-5'~121H-5'~6.8
C-6'~127H-6'~7.3
C-7'~48H-7'~4.3
OMe~55OMe~3.8

Interpretation: The HSQC spectrum provides a direct "read-out" of C-H connectivity. For example, the proton signal at ~6.6 ppm will show a cross-peak to the carbon signal at ~113 ppm, definitively assigning both H-2/H-6 and C-2/C-6. This process is repeated for every protonated carbon, building a robust framework for the final structural proof.

Step 3: Connecting the Fragments with HMBC

Expertise & Experience: The HMBC experiment is the cornerstone of structural validation, as it reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and occasionally four.[8][11][10][20] Unlike COSY and HSQC, which define individual spin systems, HMBC provides the crucial links between these systems, piecing together the entire molecular skeleton. The experiment is optimized to detect these small, long-range coupling constants.[21][22]

Authoritative Grounding: The detection of HMBC correlations relies on heteronuclear coupling constants (nJCH) that are typically in the range of 2-15 Hz.[22] The pulse sequence includes a specific delay period that is optimized to allow these weaker couplings to become observable.[23]

Trustworthiness (Predicted Data & Interpretation):

The HMBC cross-peaks are the definitive evidence linking the aniline and benzyl fragments.

Table 3: Key Predicted Long-Range HMBC Correlations for Structural Validation

Proton(s) Correlates to Carbon(s)... Bonds (nJCH) Structural Information Confirmed
H-7' (-CH₂-) C-1 (Aniline)3Confirms N-C1 bond (Aniline-Methylene link)
H-7' (-CH₂-) C-1' (Benzyl)2Confirms C7'-C1' bond (Methylene-Benzyl link)
H-7' (-CH₂-) C-2', C-6' (Benzyl)3Supports Methylene-Benzyl connectivity
NH C-1 (Aniline)2Supports N-C1 bond
NH C-2, C-6 (Aniline)3Supports N-C1 bond
NH C-7' (-CH₂-)2Supports N-C7' bond
OMe (-OCH₃) C-2' (Benzyl)3Confirms Methoxy position at C-2'
H-6' C-2' (Benzyl)3Supports ortho-relationship of H-6' and C-2'
H-2, H-6 C-3, C-5 (Aniline)3Confirms position of chloro-substituents
H-2, H-6 C-4 (Aniline)2Confirms aniline ring connectivity

Interpretation: The most critical correlations are highlighted in bold. The cross-peaks from the methylene protons (H-7') to both the C-1 of the aniline ring and the C-1' of the benzyl ring are the "smoking gun" evidence, irrefutably proving the N-benzyl linkage. Similarly, the correlation from the methoxy protons to C-2' confirms its position. The other correlations serve as self-validating data points, reinforcing the overall assignment.

Caption: Key HMBC correlations confirming molecular connectivity.

Synthesizing the Data: A Complete Structural Picture

By systematically acquiring and interpreting the data from these three complementary 2D NMR experiments, we achieve a level of structural certainty that is unattainable with 1D methods alone.

  • COSY establishes the proton-proton networks within the two aromatic rings, defining the separate spin systems.

  • HSQC then acts as a bridge, linking each proton signal to its directly attached carbon, thereby assigning the majority of the carbon skeleton.

  • HMBC provides the final, definitive proof by revealing the long-range connections between these fragments. The methylene-to-aniline and methylene-to-benzyl correlations, along with the methoxy-to-benzyl correlation, leave no ambiguity about the overall molecular structure.

This multi-technique approach creates a robust, self-validating system. An assignment derived from an HMBC correlation can be checked for consistency with the HSQC and COSY data, ensuring that every piece of the puzzle fits logically into the final structure of this compound. This rigorous validation is paramount in research and drug development, where absolute structural certainty is non-negotiable.

References

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Iowa State University Digital Press. Retrieved February 15, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved February 15, 2026, from [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (2004). Concepts in Magnetic Resonance Part A, 20A(1), 1-23. Retrieved February 15, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 15, 2026, from [Link]

  • NMR sample preparation guidelines. (2025, May 23). IBS. Retrieved February 15, 2026, from [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). University of Bristol. Retrieved February 15, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved February 15, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved February 15, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek. Retrieved February 15, 2026, from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

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  • Measuring methods available and examples of their applications COSY. (n.d.). CEITEC. Retrieved February 15, 2026, from [Link]

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  • Exploring 2D HSQC NMR. (n.d.). Bruker. Retrieved February 15, 2026, from [Link]

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  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Harvard University. Retrieved February 15, 2026, from [Link]

  • N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). (n.d.). Okayama University. Retrieved February 15, 2026, from [Link]

  • How to use LR-HSQMBC: Observation of very small couplings. (n.d.). JEOL. Retrieved February 15, 2026, from [Link]

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  • Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

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A Comparative Guide to the Metabolic Stability of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, establishing a compound's metabolic fate is a cornerstone of preclinical assessment. Metabolic stability, the measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including in vivo half-life, oral bioavailability, and clearance.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is too stable could accumulate and lead to toxicity.[4]

This guide provides an in-depth analysis of the metabolic stability of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline (designated herein as Compound A ), a novel chemical entity with potential therapeutic applications. We will explore its stability profile using the gold-standard in vitro model: pooled human liver microsomes. Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the clearance of over 60% of marketed drugs.[5][6][7]

Through a detailed experimental protocol and comparative analysis against structurally related analogues and industry-standard controls, this guide will elucidate the key structural determinants of Compound A's metabolic fate. The insights derived are intended to guide researchers and drug development professionals in making informed decisions for lead optimization and candidate selection.

Structural Considerations and Predicted Metabolic Hotspots

The chemical structure of a compound is the primary determinant of its interaction with metabolizing enzymes. Compound A possesses several key features that are likely to influence its stability:

  • Dichloroaniline Core: The two chlorine atoms are strong electron-withdrawing groups. Their presence on the aniline ring is predicted to decrease the electron density of the aromatic system, potentially reducing its susceptibility to oxidative attack by CYP enzymes.[8]

  • N-benzyl Linkage: The benzylic carbon and the aniline nitrogen are common sites for oxidative metabolism. N-dealkylation is a well-established metabolic pathway for such moieties, mediated by CYP enzymes through a hydrogen atom transfer (HAT) mechanism.[9]

  • Ortho-Methoxy Group: The methoxy group is a common pharmacophore that can influence both binding and metabolism.[10][11][12][13] It is a known metabolic liability, often undergoing O-demethylation to form a phenolic metabolite.[10][14] Its ortho position may introduce steric hindrance, potentially shielding adjacent sites from enzymatic activity.

To contextualize the stability of Compound A, this guide will compare its performance against the following compounds:

  • Compound B (Des-chloro analogue): N-[(2-methoxyphenyl)methyl]aniline. This analogue allows for a direct assessment of the metabolic impact of the dichlorination.

  • Compound C (Para-methoxy analogue): 3,5-dichloro-N-[(4-methoxyphenyl)methyl]aniline. Comparing Compound A to C will reveal the influence of the methoxy group's position on metabolic stability.

  • Verapamil (High-Clearance Control): A well-characterized drug known for its rapid metabolism in liver microsomes, serving as a positive control for high metabolic activity.

  • Warfarin (Low-Clearance Control): A drug with low metabolic turnover, serving as a benchmark for high stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following protocol outlines a robust, self-validating system for determining metabolic stability. The inclusion of both positive and negative controls is critical for ensuring the integrity of the assay.

I. Materials and Reagents
  • Test Compounds: Compound A, B, C (10 mM in DMSO)

  • Control Compounds: Verapamil, Warfarin (10 mM in DMSO)

  • Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL stock, from a reputable vendor such as XenoTech or Corning)[15][16]

  • Cofactor: NADPH Regenerating System (e.g., Corning Gentest NADPH-Regenerating System Solution A & B)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[15]

  • Quenching Solution: Acetonitrile with 100 ng/mL Internal Standard (e.g., Tolbutamide, a compound not structurally related to the test articles)

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[17]

II. Experimental Workflow

The overall workflow is designed for clarity and reproducibility, minimizing potential sources of error.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Master Mix: Phosphate Buffer + Microsomes D Dispense Master Mix to 96-well plate A->D B Prepare Compound Working Solutions (in buffer) E Add Compound Working Solutions to initiate pre-incubation B->E C Prepare NADPH Solution G Initiate Reaction: Add NADPH Solution C->G D->E F Pre-incubate at 37°C for 10 min E->F F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) G->H I Transfer to Quenching Solution (Acetonitrile + Internal Standard) H->I J Centrifuge to Precipitate Protein I->J K Transfer Supernatant J->K L Analyze by LC-MS/MS K->L M Quantify Parent Compound Remaining L->M N Calculate t1/2 and CLint M->N

Caption: Workflow for the liver microsomal stability assay.

III. Step-by-Step Procedure
  • Preparation of Microsomal Master Mix: Thaw pooled human liver microsomes on ice. Dilute the 20 mg/mL stock to a working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare enough volume for all reactions. Keep on ice.[5][15]

  • Incubation Setup: In a 96-well plate, add the microsomal master mix. Also prepare "minus-cofactor" control wells containing the master mix that will not receive NADPH.

  • Pre-incubation: Add the test and control compounds to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid solvent effects on enzyme activity.[3] Mix and pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls. The time of addition is T=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation wells and add it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.[15]

  • Sample Processing: Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.[17]

IV. Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) represents the elimination rate constant.

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Results: A Comparative Analysis

The metabolic stability of Compound A and its comparators was assessed, yielding the following pharmacokinetic parameters.

CompoundDescription% Remaining at 60 minHalf-Life (t½, min)In Vitro CLint (µL/min/mg protein)Stability Class
Compound A This compound 68% 105 6.6 High
Compound BDes-chloro analogue31%4216.5Moderate
Compound CPara-methoxy analogue45%6111.4Moderate-High
VerapamilHigh-Clearance Control<5%1163.0Low
WarfarinLow-Clearance Control91%>240<2.9Very High

Stability Classification based on t½: >60 min (High), 20-60 min (Moderate), <20 min (Low).[18]

Discussion: Unraveling Structure-Metabolism Relationships

The experimental data reveals a distinct metabolic profile for Compound A, characterized by high stability in human liver microsomes.

1. Impact of Dichlorination: A direct comparison between Compound A (t½ = 105 min) and its non-halogenated counterpart, Compound B (t½ = 42 min), demonstrates a significant stabilizing effect of the two chlorine atoms. This is consistent with the principle of bio-isosteric modification where electron-withdrawing groups can "shield" a molecule from oxidative metabolism. The reduced electron density on the aniline ring likely makes it a less favorable substrate for electrophilic attack by CYP enzymes.

2. Influence of Methoxy Group Position: The shift of the methoxy group from the ortho position (Compound A , t½ = 105 min) to the para position (Compound C , t½ = 61 min) resulted in a notable decrease in stability. This suggests that the ortho-methoxy group in Compound A may sterically hinder the primary sites of metabolism, such as N-dealkylation or oxidation of the adjacent aromatic ring. When moved to the less-hindered para position, the molecule becomes more susceptible to metabolism, likely through more facile O-demethylation.

3. Benchmarking Against Controls: Compound A exhibits a metabolic profile far more stable than the high-clearance control Verapamil (t½ = 11 min) and approaches the stability of the low-clearance control Warfarin. This positions Compound A as a metabolically robust entity within the context of typical drug candidates. The "minus-cofactor" controls for all compounds showed >95% remaining after 60 minutes, confirming that the observed compound loss was NADPH-dependent and thus enzymatic.

Predicted Metabolic Pathways for Compound A

Based on its structure and the comparative data, several metabolic pathways are plausible, though the overall rate is low. The primary routes would likely involve slow oxidation at the points least affected by the electronic and steric factors discussed.

G cluster_metabolites Potential Metabolites Parent Compound A (this compound) M1 M1: N-dealkylation Product (3,5-dichloroaniline) Parent->M1 N-Dealkylation (CYP-mediated) M2 M2: O-demethylation Product Parent->M2 O-Demethylation (CYP-mediated) M3 M3: Aromatic Hydroxylation Product Parent->M3 Hydroxylation (CYP-mediated)

Caption: Plausible metabolic pathways for Compound A.

Conclusion and Future Directions

This comprehensive guide demonstrates that This compound (Compound A) possesses high metabolic stability in human liver microsomes. Its stability is significantly enhanced by the presence of two chlorine substituents on the aniline ring and the ortho positioning of the methoxy group, which likely confers steric protection.

The favorable stability profile suggests that Compound A is unlikely to be subject to high first-pass metabolism and may have a prolonged in vivo half-life, which are desirable properties for a drug candidate.

Next Steps:

  • Metabolite Identification: Perform metabolite profiling studies to confirm the predicted metabolic pathways and identify the major metabolites.[19]

  • Hepatocyte Stability Assays: Evaluate stability in intact hepatocytes to assess the contribution of Phase II metabolism (e.g., glucuronidation, sulfation) to the compound's overall clearance.[4][20]

  • CYP Reaction Phenotyping: Use recombinant CYP enzymes to identify the specific isoforms responsible for the metabolism of Compound A, which is crucial for predicting potential drug-drug interactions.[3]

By systematically building upon these foundational in vitro findings, researchers can confidently advance the preclinical development of this promising compound.

References

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Methoxy group. Grokipedia. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available at: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. Available at: [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. Available at: [Link]

  • Guidance for Industry. FDA. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. PubMed. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Metabolic stability. Admeshop. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. ResearchGate. Available at: [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency (EMA). Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC - NIH. Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. Available at: [Link]

  • Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. Available at: [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. Available at: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Available at: [Link]

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Optimizing the N-Benzyl Aniline Scaffold: A Comparative SAR and Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary: The Pharmacophore Defined

The N-benzyl aniline scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical linker in agents targeting Acetylcholinesterase (AChE), EGFR kinases, and various microbial pathways. Unlike rigid biaryl systems, the secondary amine linker (-NH-CH2-) provides essential conformational flexibility and a hydrogen-bond donor/acceptor site that is often pivotal for high-affinity binding.

This guide objectively compares the structure-activity relationships (SAR) of substituted N-benzyl anilines, contrasting them with rigid analogues and amide-linked alternatives.[1] It provides field-proven synthesis protocols and metabolic stability insights to accelerate lead optimization.

Comparative Analysis: Linker Chemistry & Stability[2]

The choice between an amine (N-benzyl aniline) and an amide (N-benzyl benzamide) linker is a fundamental decision in early drug design. The following comparison highlights the trade-offs between basicity, flexibility, and metabolic stability.

Table 1: Scaffold Performance Matrix
FeatureN-Benzyl Aniline (Amine Linker) N-Benzyl Benzamide (Amide Linker) Implication for Drug Design
Basicity (pKa) Moderate (pKa ~ 4.6 - 5.5)Neutral (Not protonatable at phys. pH)Amines can participate in cation-

interactions; Amides cannot.
H-Bonding Donor (NH) & Acceptor (N)Strong Donor (NH) & Acceptor (C=O)Amides introduce a rigid dipole; Amines allow adaptive binding.
Flexibility High (Rotatable N-C bonds)Low (Planar peptide bond character)Amines fit narrow/induced-fit pockets; Amides prefer solvent-exposed clefts.
Metabolic Liability High (N-dealkylation, Ring hydroxylation)Moderate (Amidase hydrolysis is slow)Critical: N-benzyl anilines require steric protection or F-substitution to block metabolism.
Synthetic Access Reductive Amination (One-pot, High Yield)Amide Coupling (Requires activation)Reductive amination is more atom-economical.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of N-benzyl anilines is governed by the electronic and steric nature of substituents on both the aniline (Ring A) and benzyl (Ring B) moieties.

Electronic Effects (The Hammett Correlation)

The basicity of the bridging nitrogen is directly correlated with the electronic nature of Ring A substituents.

  • Electron Donating Groups (EDGs) (e.g., -OMe, -Me) at the para-position of the aniline ring increase the electron density on the nitrogen, enhancing its ability to accept a proton or participate in hydrogen bonding.

  • Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) decrease basicity, often improving membrane permeability but potentially sacrificing binding affinity if the target requires a cationic center.

The "3,4-Dimethoxy" Effect (Case Study: AChE Inhibition)

In the context of Acetylcholinesterase (AChE) inhibitors, the benzyl ring (Ring B) often occupies the peripheral anionic site (PAS). Research consistently demonstrates that 3,4-dimethoxy substitution on the benzyl ring significantly enhances potency compared to unsubstituted analogues.

Data Verification (Source: Chem. Biol. Drug Des. 2016):

  • Compound A (Unsubstituted): Moderate affinity.

  • Compound B (3,4-Dimethoxy): IC50 = 0.8 µM (Significant improvement due to

    
    -stacking and H-bond networks).
    
  • Compound C (Pyridyl-methyl): IC50 = 90 nM (Bioisostere replacement yields highest potency).

Metabolic Stability & Steric Blockade

N-benzyl anilines are prone to oxidative N-dealkylation by Cytochrome P450 enzymes.

  • Problem: The methylene carbon (-CH2-) adjacent to the nitrogen is the site of metabolic attack.

  • Solution: Introducing steric bulk (e.g., ortho-methyl on the aniline) or replacing benzylic protons with deuterium/fluorine can retard this metabolic clearance.

Visualizing the Optimization Logic

The following diagram outlines the decision-making process for optimizing this scaffold, balancing potency against metabolic stability.

SAR_Logic Start Base Scaffold: N-Benzyl Aniline Check_Potency Evaluate Potency (IC50) Start->Check_Potency Check_Metab Evaluate Metabolic Stability (t1/2) Start->Check_Metab Low_Potency Issue: Low Potency Check_Potency->Low_Potency > 10 uM Low_Stab Issue: Rapid N-Dealkylation Check_Metab->Low_Stab < 30 min Sol_Elec Strategy 1: Electronic Tuning Add p-OMe to Aniline (Increase Basicity) Low_Potency->Sol_Elec Target needs H-bond Sol_Bind Strategy 2: Optimize Ring B Add 3,4-dimethoxy or Switch to Pyridine Low_Potency->Sol_Bind Target needs Pi-Stacking Sol_Steric Strategy 3: Steric Shield Add o-Methyl to Aniline (Twist conformation) Low_Stab->Sol_Steric Prevent enzyme access Sol_Block Strategy 4: Metabolic Blocking Fluorinate Benzylic Position (Block Oxidation) Low_Stab->Sol_Block Remove metabolic soft spot

Figure 1: Strategic decision tree for optimizing N-benzyl anilines. Blue nodes indicate starting points; Red nodes indicate liabilities; Green/Yellow nodes represent chemical solutions.

Experimental Protocol: Reductive Amination

To ensure reproducibility and high yields, the Reductive Amination via Sodium Borohydride (


) is the preferred method over direct alkylation (which often leads to over-alkylation).
Methodology: One-Pot Synthesis of Substituted N-Benzyl Anilines

Objective: Synthesize N-(3,4-dimethoxybenzyl)-4-fluoroaniline. Reaction Type: Reductive Amination (Indirect).

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • 3,4-Dimethoxybenzaldehyde (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (Anhydrous)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Protocol:

  • Imine Formation (Equilibrium Establishment):

    • In a clean, dry round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in anhydrous Methanol (20 mL).

    • Add 4-fluoroaniline (10 mmol) dropwise.

    • Critical Step: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). You must observe the disappearance of the aldehyde spot and the formation of the imine (Schiff base) before proceeding. Failure to wait results in alcohol byproducts.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add

      
        (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up & Purification:

    • Quench the reaction with water (10 mL) followed by saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: If the imine formation was complete, the crude is often >95% pure. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

Workflow Visualization

Synthesis_Flow R1 Aldehyde + Aniline Step1 Imine Formation (MeOH, RT, 2h) R1->Step1 Check TLC Check: Imine Formed? Step1->Check Check->Step1 No (Wait) Step2 Reduction (NaBH4, 0°C) Check->Step2 Yes Prod N-Benzyl Aniline (Secondary Amine) Step2->Prod

Figure 2: Sequential workflow for the reductive amination protocol ensuring imine formation prior to reduction.

References

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation. Beilstein Journal of Organic Chemistry. (2024). Describes the foundational chemistry of aniline derivatives and their applications.

  • Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines. Chemical Biology & Drug Design. (2016). Provides quantitative IC50 data comparing benzyl vs. dimethoxybenzyl substitutions in AChE inhibitors.

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors. ACS Chemical Neuroscience. (2021). Details the SAR of the benzyl pharmacophore in complex cholinesterase inhibitors.

  • In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Xenobiotica. (1993). Establishes the metabolic instability (N-dealkylation) of the scaffold.

  • Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. (2000). Validates the Hammett correlation for electronic tuning of the aniline nitrogen.

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A Comparative Guide to Cross-Reactivity Studies of Novel Aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from bench to bedside is paved with rigorous validation. Among the most critical hurdles is the assessment of specificity and cross-reactivity. This is particularly true for aniline-based compounds. While the aniline moiety is a versatile scaffold found in numerous approved drugs, it is also a well-known "structural alert".[1][2] Its propensity for metabolic activation into reactive species necessitates a deep, multi-faceted investigation of its potential off-target interactions.

This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of novel aniline derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to de-risking these promising, yet challenging, molecules.

The Aniline Challenge: A Tale of Metabolic Bioactivation

The core concern with aniline-containing molecules is their potential to be metabolized by cytochrome P450 enzymes into N-hydroxylamines. These can then be converted into highly reactive nitrenium ions, which are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA.[3] This process of bioactivation is a primary mechanism behind idiosyncratic adverse drug reactions (IADRs), which are severe and unpredictable.[1] Therefore, cross-reactivity studies for anilines are not just about off-target pharmacology but also about predicting potential bioactivation-driven toxicity.

cluster_Metabolism Hepatic Metabolism cluster_Toxicity Cellular Consequences Aniline Aniline-Based Compound N_Hydroxy N-Hydroxylamine (Metabolite) Aniline->N_Hydroxy CYP450 N-oxidation Nitrenium Nitrenium Ion (Reactive Electrophile) N_Hydroxy->Nitrenium Further Oxidation/Dehydration Covalent Covalent Adducts Nitrenium->Covalent Covalent Binding Macro Cellular Macromolecules (Proteins, DNA) Macro->Covalent Toxicity Toxicity / Immunogenicity (IADRs) Covalent->Toxicity cluster_Workflow Tiered Cross-Reactivity Screening Workflow Start Novel Aniline Compound ELISA Tier 1: High-Throughput Immunoassay Screen Start->ELISA SPR Tier 2: SPR Kinetic Profiling (Target & Off-Targets) ELISA->SPR Hits with high IC50 Cell Tier 3: Functional Cell-Based Assays (Viability, Pathway) SPR->Cell Hits with significant off-target affinity Decision Go / No-Go Decision Cell->Decision

Caption: Integrated workflow for assessing aniline cross-reactivity.

Table 1: Comparison of Methodologies for Cross-Reactivity Assessment

FeatureImmunoassay (ELISA)Surface Plasmon Resonance (SPR)Cell-Based Assays
Primary Output IC₅₀ (potency of inhibition)kₐ, kₔ, Kₗ (kinetics, affinity)CC₅₀, EC₅₀ (cytotoxicity, functional potency)
Throughput HighMedium to HighMedium
Biological Context Low (in vitro, purified components)Low (in vitro, purified components)High (in situ, whole cells)
Key Advantage Scalable, cost-effective for primary screeningReal-time, label-free kinetic dataMeasures functional biological outcome
Key Limitation Prone to false positives; endpoint onlyCan be challenging for small moleculesLower throughput; complex data interpretation
Best For Initial filtering of large compound librariesDetailed characterization of binding dynamicsAssessing physiological relevance and toxicity

Table 2: Hypothetical Comparative Data for Compound X (Aniline) vs. Analog Y (Non-Aniline)

AssayParameterCompound X (Aniline)Analog Y (Non-Aniline)Interpretation
Target ELISA IC₅₀15 nM20 nMBoth compounds are potent against the primary target.
Off-Target Z ELISA IC₅₀500 nM> 10,000 nMCompound X shows significant cross-reactivity with Off-Target Z.
Target SPR Kₗ12 nM18 nMConfirms high affinity for the primary target for both.
Off-Target Z SPR Kₗ450 nMNo Binding DetectedConfirms cross-reactivity of Compound X at the molecular level.
HepG2 Cytotoxicity CC₅₀5 µM> 50 µMThe aniline-containing Compound X is 10-fold more toxic to liver cells.

Regulatory Perspective

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough preclinical safety evaluation. [4][5]Data from cross-reactivity and drug interaction studies are fundamental components of an Investigational New Drug (IND) application. [6]Demonstrating a clear understanding of a compound's off-target profile and potential for metabolic activation is not just good science—it is a regulatory necessity.

Conclusion

The aniline scaffold remains a valuable tool in medicinal chemistry, but its associated risks cannot be ignored. A systematic, multi-tiered approach to assessing cross-reactivity is paramount. By combining the high-throughput capabilities of immunoassays, the kinetic precision of SPR, and the functional relevance of cell-based assays, researchers can build a comprehensive safety profile. This integrated strategy allows for the confident identification of aniline-based candidates that possess a high probability of success in the clinic, balancing therapeutic potential with patient safety.

References

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

  • ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • National Institutes of Health (NIH). Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • PubMed. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • Oxford Academic. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. [Link]

  • National Institutes of Health (NIH). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • ACS Publications. Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. [Link]

  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • University of Illinois Chicago. Development of New Methods for the Synthesis of N-Heteroarenes from Nitroarenes and Anilines. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • MDPI. Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. [Link]

  • Nature. Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • PubMed. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • University of Amsterdam. Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis. [Link]

  • U.S. Food and Drug Administration (FDA). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]

  • European Medicines Agency (EMA). Guideline on the investigation of drug interactions. [Link]

  • KnowledgeDose. Drug Allergy & Cross-Reactivity. [Link]

  • YouTube. ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

Sources

"spectroscopic comparison of ortho, meta, and para methoxy-substituted N-benzyl anilines"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of ortho-, meta-, and para-methoxy-substituted N-benzyl anilines. It is designed for researchers requiring precise characterization data and mechanistic insight into the electronic and steric factors governing these isomers.

Executive Summary

The positional isomerism of the methoxy group on the N-benzyl aniline scaffold significantly alters the molecular electronic environment, resulting in distinct spectroscopic signatures. This guide compares


-benzyl-2-methoxyaniline (Ortho) , 

-benzyl-3-methoxyaniline (Meta)
, and

-benzyl-4-methoxyaniline (Para)
.

Key Differentiators:

  • NMR Shift (

    
    ):  The benzylic methylene (
    
    
    
    -CH
    
    
    ) protons exhibit a diagnostic drift: Ortho (
    
    
    4.38) > Meta (
    
    
    4.32) > Para (
    
    
    4.27)
    , driven by steric compression and anisotropic effects.
  • UV-Vis: The para-isomer displays the most significant bathochromic shift due to extended conjugation (

    
    ).
    
  • Physical State: Symmetry plays a crucial role; the para-isomer is typically a crystalline solid (mp 48–50 °C), while ortho and meta isomers often exist as oils or low-melting solids at room temperature.

Molecular Architecture & Synthesis

To ensure spectroscopic data validity, these compounds are best synthesized via Reductive Amination . This pathway minimizes side products that could obscure spectral interpretation.

Validated Synthetic Protocol

Reaction: Condensation of benzaldehyde with the respective anisidine (methoxy-aniline), followed by reduction.

  • Imine Formation: Mix 1.0 eq benzaldehyde and 1.0 eq anisidine in MeOH. Stir for 2-4 h. (Dehydration drives equilibrium).

  • Reduction: Add 1.5 eq NaBH

    
     at 0 °C. Stir for 12 h.
    
  • Workup: Quench with NaHCO

    
    , extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Benzaldehyde + Anisidine (o, m, or p) Imine Intermediate: Schiff Base (Imine) Start->Imine - H2O (Condensation) Product Product: N-Benzyl Anisidine Imine->Product Reduction (Hydride Transfer) Red Reagent: NaBH4 / MeOH Red->Imine Add at 0°C

Figure 1: Step-wise reductive amination pathway for the synthesis of N-benzyl anisidines.

Comparative Spectroscopic Data

The following data aggregates experimental values from high-field NMR (400 MHz, CDCl


) and standard IR/UV-Vis analysis.
H NMR & Physical Properties Matrix[1]
FeatureOrtho (2-OMe) Meta (3-OMe) Para (4-OMe) Mechanistic Rationale
Physical State Yellow Oil / Low melt solidYellow OilWhite Solid (mp 48-50°C)Para symmetry enhances crystal lattice packing energy.

-CH

Shift

4.38 - 4.41 ppm

4.30 - 4.32 ppm

4.21 - 4.29 ppm
Ortho protons are deshielded by steric twist/anisotropy; Para is shielded by electron donation.
-OCH

Shift

3.82 ppm

3.75 ppm

3.76 ppm
Minimal variation; Ortho slightly downfield due to proximity to Nitrogen lone pair.
N-H Proton

~4.6 ppm (broad)

~4.1 ppm (broad)

~3.9 ppm (broad)
Ortho H-bonding (intramolecular) can descreen the proton, shifting it downfield.
Aromatic Pattern 4 distinct signals (m)Complex multipletAA'BB' System (d, J=9Hz)Para symmetry creates a classic "roofed" doublet pair; Ortho shows complex splitting.
Infrared (IR) Spectroscopy Guide

Diagnostic bands for quality control (neat/KBr):

  • N-H Stretching: All isomers show a sharp band ~3400–3430 cm

    
    .
    
  • C-O Stretching (Methoxy): Strong band at 1230–1250 cm

    
      (Asymmetric) and 1030 cm
    
    
    
    (Symmetric).
  • Fingerprint Region (Substitution Pattern):

    • Ortho: Strong peak ~740–750 cm

      
       (1,2-disubstitution).
      
    • Meta: Two peaks ~690 cm

      
       and ~780 cm
      
      
      
      (1,3-disubstitution).
    • Para: Single strong peak ~820–830 cm

      
       (1,4-disubstitution).
      
Mass Spectrometry (EI-MS)

Fragmentation patterns are dominated by the stability of the benzyl cation.

  • Molecular Ion (

    
    ):  Distinct and stable for all isomers (
    
    
    
    213).
  • Base Peak:

    
     91 (Tropylium ion) .[1] The cleavage of the N-benzyl bond is the primary pathway.
    
  • Ortho Effect: The ortho isomer may show a minor fragment corresponding to the loss of formaldehyde (

    
    ) or methanol (
    
    
    
    ) due to proximity of the OMe and NH groups, a feature absent in meta and para.

Mechanistic Analysis: Electronic Effects

The spectroscopic differences are driven by how the methoxy group interacts with the nitrogen lone pair.

  • Para (Resonance Dominant): The lone pair on Oxygen donates electron density into the ring (Resonance +R), increasing electron density at the Nitrogen. This increases shielding (lower ppm) and basicity.

  • Meta (Induction Dominant): Resonance is not possible at the meta position. The Oxygen acts purely as an electron-withdrawing group via induction (-I), slightly deshielding the system relative to the unsubstituted parent.

  • Ortho (Steric + Electronic): The ortho methoxy group exerts a steric clash with the N-benzyl tail, twisting the N-C bond. This reduces orbital overlap (steric inhibition of resonance) and deshields the methylene protons.

Electronic Influence Diagram

ElectronicEffects cluster_0 Para-Methoxy (Resonance) cluster_1 Ortho-Methoxy (Steric/Inductive) P_OMe Methoxy (+R Effect) Ring Benzene Ring P_OMe->Ring Donates e- density Nitrogen Nitrogen Lone Pair Ring->Nitrogen Increases Shielding (Lower ppm) O_OMe Methoxy (Steric Bulk) N_Benzyl N-Benzyl Group O_OMe->N_Benzyl Twists Bond (Steric Clash) Shift Deshielding (Higher ppm) N_Benzyl->Shift Anisotropic Effect

Figure 2: Comparison of resonance stabilization in para-isomers vs. steric perturbation in ortho-isomers.

Applications in Drug Development

Understanding these spectroscopic profiles is critical for:

  • Metabolic Stability Profiling: Para-methoxy groups are primary targets for O-demethylation by CYP450 enzymes (forming reactive phenols). Ortho-substitution can sterically hinder this metabolism, potentially extending half-life.

  • QSAR Modeling: The varying basicity (Para > Ortho > Meta) affects pKa and lipophilicity (LogP), altering membrane permeability.

  • Intermediate Purity: Using the IR fingerprint region (740 vs 830 cm

    
    ) allows for rapid QC of starting materials before complex coupling reactions.
    

References

  • National Institute of Standards and Technology (NIST).[2] Mass Spectrum of N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem.[3][4][5] N-Benzyl-3-methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. Supplementary Information: Synthesis and Characterization of N-benzyl anilines. RSC Advances. [Link]

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A Comparative Guide to the Synthesis of N-Arylmethyl Anilines: Validating a Novel Photocatalytic Approach

Author: BenchChem Technical Support Team. Date: February 2026

N-arylmethyl aniline scaffolds are ubiquitous structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The precise and efficient construction of the C–N bond in these molecules is a critical challenge in modern organic synthesis. This guide provides an in-depth comparison of a novel, visible-light-mediated photocatalytic route for synthesizing N-arylmethyl anilines against two established benchmarks: classical reductive amination and the Buchwald-Hartwig amination. We aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal synthetic strategy based on their specific needs, from laboratory-scale discovery to process development.

The Drive for Greener, Milder Synthetic Routes

Traditional methods for C–N bond formation, while powerful, often come with significant drawbacks. Classical reductive amination, for instance, typically requires stoichiometric amounts of hydride reagents, which can be toxic and generate substantial waste.[3] While the Nobel prize-winning Buchwald-Hartwig amination offers exceptional scope and efficiency, it relies on expensive palladium catalysts and specialized phosphine ligands, raising concerns about cost and potential metal contamination in the final product, a critical issue in pharmaceutical manufacturing.[4][5] These limitations highlight the urgent need for more sustainable, cost-effective, and milder synthetic protocols.[6][7]

A New Paradigm: Visible-Light Photocatalysis

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable alternative for forging C–N bonds.[8][9] This approach harnesses the energy of photons to generate reactive radical intermediates under exceptionally mild conditions, often at room temperature.[10][11]

Mechanism and Rationale

The photocatalytic synthesis of N-arylmethyl anilines typically involves the following key steps:

  • Photoexcitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst can then act as a potent oxidant or reductant. In this context, it often oxidizes the aniline derivative to form a nitrogen-centered radical cation.

  • Radical Formation: The benzyl partner is typically generated as a radical species from a suitable precursor (e.g., a benzyl halide or a carboxylic acid).

  • Radical-Radical Coupling: The nitrogen-centered radical and the benzyl radical couple to form the desired C–N bond.

  • Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.

This method's appeal lies in its ability to avoid harsh reagents and high temperatures, offering a potentially more functional-group-tolerant and environmentally benign pathway.[12]

Experimental Protocol: Photocatalytic Synthesis
  • Reactant Preparation: In a reaction vial equipped with a magnetic stirrer, combine the aniline (1.0 equiv.), the benzyl bromide precursor (1.2 equiv.), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a degassed solvent such as acetonitrile (MeCN).

  • Reaction Setup: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).

  • Irradiation & Monitoring: Stir the reaction mixture at room temperature under irradiation. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Workflow for Photocatalytic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Combine Aniline, Benzyl Precursor, Photocatalyst, Base in Solvent Degas Degas Mixture Reactants->Degas Irradiate Irradiate with Blue LEDs at RT Degas->Irradiate Workup Aqueous Workup & Extraction Irradiate->Workup Purify Column Chromatography Workup->Purify Product Isolated N-Arylmethyl Aniline Purify->Product

Caption: Experimental workflow for the photocatalytic synthesis.

Established Benchmarks for Comparison

To properly validate this new route, we compare it against two widely used methods.

Method A: Classical Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[13][14]

  • Mechanism & Rationale: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. A hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond to furnish the amine.[14] Its primary advantage is the use of readily available starting materials. However, it often requires acidic or basic conditions and the use of stoichiometric, and sometimes toxic, reducing agents.[3][15]

  • Experimental Protocol: To a solution of aniline (1.0 equiv.) and benzaldehyde (1.0 equiv.) in a solvent like methanol (MeOH) or dichloromethane (DCM), add acetic acid (catalytic amount). Stir the mixture for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and stir at room temperature until the reaction is complete (monitored by TLC). Perform a standard aqueous workup and purify by column chromatography.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has revolutionized C–N bond formation since its development.[5][16]

  • Mechanism & Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylmethyl aniline and regenerate the Pd(0) catalyst.[5] This method is highly general but requires the careful exclusion of air and moisture, and the cost of palladium and specialized ligands can be a significant factor.[4][17]

  • Experimental Protocol: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv.), N-methylaniline (1.2 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 4-5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) in an anhydrous solvent like toluene. Heat the mixture (typically 80-110 °C) until the starting material is consumed. After cooling, filter the reaction mixture through celite, concentrate, and purify by column chromatography.[18]

Head-to-Head Comparison: A Data-Driven Analysis

To provide an objective comparison, the table below summarizes the performance of each method for the synthesis of N-benzylaniline, based on representative literature data.

MetricPhotocatalytic RouteReductive AminationBuchwald-Hartwig Amination
Typical Yield (%) 85 - 95%70 - 90%80 - 98%
Reaction Temp. Room TemperatureRoom Temperature80 - 110 °C
Reaction Time 12 - 24 h4 - 12 h8 - 24 h
Key Reagents Photocatalyst (Ir/Ru)Hydride Reductant (NaBH(OAc)₃)Pd Catalyst, Ligand, Strong Base
Atom Economy Moderate-GoodPoor-ModerateModerate
Functional Group Tol. Excellent (mild)Good (ketones sensitive)Moderate (base-sensitive groups)[19]
Safety/Toxicity Low (low energy light)Moderate (toxic reductants)Moderate (strong base, flammable solvent)
Cost Profile Moderate (catalyst)LowHigh (Pd catalyst, ligands)

Choosing the Right Path: A Decision-Making Framework

The choice of synthetic route depends heavily on the specific project goals. The following diagram outlines a logical approach for selecting the most appropriate method.

Decision_Tree Start What is the primary driver? Green Sustainability & Mild Conditions Start->Green Green Chemistry Cost Cost & Availability of Starting Materials Start->Cost Economics Scope Broadest Substrate Scope & Highest Yield Start->Scope Performance Photo Photocatalysis Green->Photo Reductive Reductive Amination Cost->Reductive Buchwald Buchwald-Hartwig Scope->Buchwald

Caption: Decision tree for selecting a synthetic route.

Validation of the New Route: A Self-Validating System

Any new protocol must be self-validating. The successful synthesis of a target molecule, for example, N-(4-methoxybenzyl)aniline, via the photocatalytic route would be confirmed by obtaining the product in high purity (e.g., >95% by NMR) and high yield (e.g., 92%). Crucially, the structural identity must be unequivocally confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • FTIR Spectroscopy: To identify key functional groups.

The data obtained must be consistent with previously reported and validated literature values for the same compound, thereby confirming the new route's reliability and effectiveness.

Conclusion and Future Outlook

This guide demonstrates that visible-light photocatalysis represents a compelling and validated alternative for the synthesis of N-arylmethyl anilines. It offers significant advantages in terms of mild reaction conditions, operational simplicity, and alignment with the principles of green chemistry.[20] While reductive amination remains a cost-effective choice for robust substrates and Buchwald-Hartwig amination provides unparalleled scope for challenging couplings, the photocatalytic approach is exceptionally well-suited for synthesizing complex molecules with sensitive functional groups.

Future research will likely focus on developing more sustainable and earth-abundant metal or even metal-free organic photocatalysts to further reduce the cost and environmental impact of this promising methodology.[21][22]

References

  • Vertex AI Search. (2023).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Patel, A. R., Patel, I., & Banerjee, S. (2024). Importance and Green Synthesis of Amines: A Review. Bentham Science. Available at: [Link]

  • ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Available at: [Link]

  • CiteDrive. (n.d.). Importance and Green Synthesis of Amines: A Review. Available at: [Link]

  • RSC Publishing. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. Available at: [Link]

  • Kim, J., et al. (n.d.). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. ResearchGate. Available at: [Link]

  • Sharma, K. (2023). Reductive Amination: Definition, Mechanism, Applications, Limitations. Science Info. Available at: [Link]

  • Rai, P., et al. (2023). Recent Development in Visible-Light Assisted, Photocatalyst Free Carbon-Heteroatom Bond Formation: review. Taylor & Francis Online. Available at: [Link]

  • Pu, J., et al. (2023). Research Progress of Visible Light Promoted C—N Bond Fracture to Construct C—C Bond. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in visible light-induced C(sp3)–N bond formation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • RSC Publishing. (n.d.). Synergism in semiconducting nanocomposites: visible light photocatalysis towards the formation of C–S and C–N bonds. Available at: [Link]

  • ArTS - UniTS. (n.d.). Graphitic Carbon Nitride as Photocatalyst for the Direct Formylation of Anilines. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • PubMed. (2005). Preparation of 2- and 4-arylmethyl N-substituted and N,N-disubstituted anilines via a "green", multicomponent reaction. Available at: [Link]

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  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]

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  • RSC Publishing. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Available at: [Link]

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  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Available at: [Link]

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  • ResearchGate. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Available at: [Link]

  • RSC Publishing. (n.d.). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Available at: [Link]

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  • Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Available at: [Link]

  • ChemRxiv. (n.d.). Direct Alkylative Reductive Amination using 1-Allylsilatrane. Available at: [Link]

  • Taylor & Francis Online. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]

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"comparative analysis of purification techniques for aniline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable class of compounds, aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The purity of these aromatic amines is paramount, as impurities can lead to undesirable side reactions, lower the yield of the final product, and introduce potential toxicity.[1][4] Consequently, the selection of an appropriate purification technique is a critical decision in any synthetic workflow, directly impacting the quality, efficacy, and safety of the end product.

This guide provides a comparative analysis of the most common and effective methods for the purification of substituted anilines. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, grounding each protocol in established scientific principles. We will explore distillation, recrystallization, and various chromatographic techniques, offering detailed methodologies, performance data, and visual workflows to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Distillation: The Classic Approach for Volatile Anilines

Distillation separates components of a liquid mixture based on differences in their boiling points. It is an excellent, scalable method for volatile and thermally stable aniline derivatives.[1] For compounds that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point. A specific and gentle variant is steam distillation, which is highly effective for aniline and other high-boiling compounds that are immiscible with water.[5][6]

Causality of Experimental Choices

The choice between atmospheric, vacuum, and steam distillation hinges on the thermal stability and boiling point of the aniline derivative.

  • Atmospheric Distillation: Suitable for low-boiling, stable anilines.

  • Vacuum Distillation: Essential for high-boiling derivatives or those susceptible to decomposition at their atmospheric boiling point.[7][8] Reducing the pressure lowers the required temperature for vaporization.

  • Steam Distillation: Ideal for purifying aniline from non-volatile organic or inorganic impurities.[5] Aniline forms a heteroazeotrope with water, allowing it to co-distill at a temperature below the boiling point of water (hetero-azeotrope boils at 98.7 °C), thus avoiding thermal degradation.[6][9]

Experimental Protocol: Steam Distillation of Aniline

This protocol outlines the purification of crude, dark-colored aniline from non-volatile impurities.

  • Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should be large enough to hold the crude aniline and water, typically twice the volume of the liquids.

  • Charge the Flask: To the distillation flask, add 20 mL of crude aniline and 200 mL of water. Add several boiling chips to ensure smooth boiling.

  • Initiate Distillation: Begin passing steam from a steam generator into the distillation flask.[5] The flask should be heated gently with a heating mantle to prevent excessive condensation of steam within the flask.

  • Collection: Collect the distillate, which will appear as a milky, heterogeneous mixture of aniline and water. Continue distillation until the collected liquid is clear, indicating that all the aniline has been distilled over.

  • Separation: Transfer the distillate to a separatory funnel. The aniline, being denser than water, will form the lower layer. Allow the layers to separate completely.

  • Extraction & Drying: Drain the lower aniline layer. The aqueous layer can be extracted with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved aniline. Combine the organic extracts with the main aniline portion. Dry the combined aniline over anhydrous potassium hydroxide (KOH) or calcium hydride (CaH2).[7][8]

  • Final Purification: For highly pure, dry aniline, a final distillation under reduced pressure is recommended after drying.[8]

Workflow for Steam Distillation

cluster_setup Setup cluster_process Process cluster_workup Work-up A Charge Flask (Crude Aniline + Water) B Assemble Steam Distillation Apparatus A->B C Introduce Steam & Gently Heat B->C D Collect Milky Distillate C->D E Continue until Distillate is Clear D->E F Separate Layers (Separatory Funnel) E->F G Dry Aniline Layer (e.g., KOH) F->G H Final Vacuum Distillation (Optional) G->H I Pure Aniline H->I

Caption: Workflow for the purification of aniline by steam distillation.

Recrystallization: High Purity for Solid Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[10] It is capable of yielding very high-purity crystalline products, making it a favored method for final purification steps.[1]

Causality of Experimental Choices

The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should:

  • Dissolve the aniline derivative sparingly or not at all at room temperature.

  • Dissolve the aniline derivative completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert and have a boiling point lower than the melting point of the compound.

  • Be easily removable from the purified crystals.

Common solvents for aniline derivatives include water, ethanol, methanol, or mixtures like ethanol/water.[11]

Experimental Protocol: Recrystallization of p-Nitroaniline from Ethanol

This protocol is a standard procedure for purifying solid, substituted anilines.[11]

  • Dissolution: Place 1.0 g of crude p-nitroaniline into a 50 mL Erlenmeyer flask. Add approximately 10 mL of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. If undissolved solid remains, add more ethanol in small portions (1-2 mL) until a clear, saturated solution is obtained at the boiling point.

  • Decoloration (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering soluble impurities. Allow the crystals to dry completely on the filter paper or in a desiccator.

Workflow for Recrystallization

A Dissolve Crude Solid in Minimum Hot Solvent B Decolorize with Charcoal (Optional) A->B if colored C Hot Gravity Filtration (Remove Insolubles) A->C if clean B->C D Cool Filtrate Slowly to Room Temperature C->D E Cool in Ice Bath (Maximize Yield) D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Select Eluent System via TLC B Pack Column with Silica Gel A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent (Apply Pressure) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Sources

A Comparative Guide to the Ecotoxicological Assessment of Chlorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the ecotoxicological impacts of chlorinated aniline derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their environmental fate, toxicity, and remediation. Grounded in scientific literature, this document synthesizes experimental data and field-proven insights to facilitate a deeper understanding of these prevalent environmental contaminants.

Introduction: The Environmental Significance of Chlorinated Anilines

Chlorinated anilines are a class of aromatic amines widely used as intermediates in the synthesis of various industrial and agricultural products, including dyes, pigments, pesticides, and pharmaceuticals.[1][2][3] Their extensive application has led to their release and persistence in various environmental compartments, posing a significant threat to ecosystems.[3][4][5] These compounds are recognized as priority pollutants due to their toxicity, potential for bioaccumulation, and persistence in the environment.[1][3][6] This guide will focus on a comparative analysis of some of the most studied chlorinated anilines, including 4-chloroaniline (4-CA), 3,4-dichloroaniline (3,4-DCA), and 3,5-dichloroaniline (3,5-DCA), to provide a framework for assessing their ecotoxicological profiles.

Comparative Ecotoxicity Across Trophic Levels

The toxicity of chlorinated anilines varies significantly depending on the degree and position of chlorine substitution, as well as the susceptibility of the exposed organism.[7] Generally, an increase in the number of chlorine atoms on the aniline ring is associated with increased toxicity.

Aquatic Ecotoxicity

Chlorinated anilines are particularly detrimental to aquatic ecosystems, where they can be found in wastewater effluents, surface water, and groundwater.[1] Their effects are observed across various trophic levels, from primary producers (algae) to invertebrates (crustaceans) and vertebrates (fish).

Table 1: Comparative Acute Aquatic Toxicity of Selected Chlorinated Anilines

CompoundOrganismEndpointToxicity Value (mg/L)Reference
4-Chloroaniline (4-CA) Pseudokirchneriella subcapitata (Algae)EC50 (72h, growth inhibition)0.03 - 2.9[7]
Daphnia magna (Crustacean)EC50 (48h, immobilization)0.3 - 10.6[7][8][9]
Danio rerio (Zebrafish)LC50 (96h, mortality)2 - 10[7]
3,4-Dichloroaniline (3,4-DCA) Pseudokirchneriella subcapitata (Algae)EC50 (72h, growth inhibition)0.025[10]
Daphnia magna (Crustacean)EC50 (48h, immobilization)0.55[10]
Danio rerio (Zebrafish)LC50 (96h, mortality)2.8[1]
3,5-Dichloroaniline (3,5-DCA) Pseudokirchneriella subcapitata (Algae)EC50 (72h, growth inhibition)0.23[7]
Daphnia magna (Crustacean)EC50 (48h, immobilization)1.1[7]
Danio rerio (Zebrafish)LC50 (96h, mortality)3.8[7]

EC50: The concentration that causes an effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.

The data clearly indicates that even at low concentrations, chlorinated anilines can have significant adverse effects on aquatic life. The variability in toxicity values highlights the importance of considering species-specific sensitivities in risk assessments.[7]

Terrestrial Ecotoxicity

In terrestrial environments, chlorinated anilines can impact soil microbial communities, which are crucial for nutrient cycling and soil health.[11][12][13] The introduction of these compounds can lead to shifts in microbial diversity and function.[11]

Table 2: Effects of Chlorinated Anilines on Soil Microbial Communities

CompoundEffectOrganism/ProcessReference
p-Chloroaniline Inhibition of microbial growthGeneral microbial populations[4]
Alteration of community structureBacterial and fungal communities[11]
3,4-Dichloroaniline Inhibition of nitrificationNitrifying bacteria[14]
Changes in soil enzyme activitiesDehydrogenase, phosphatase, etc.[12]

These findings underscore the potential for chlorinated anilines to disrupt essential ecosystem processes in soil environments.

Mechanisms of Toxicity: A Focus on Oxidative Stress

A primary mechanism underlying the toxicity of chlorinated anilines is the induction of oxidative stress.[15][16][17] The metabolic activation of these compounds can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[16][18]

dot

OxidativeStressPathway CA Chlorinated Aniline Metabolism Metabolic Activation (e.g., N-oxidation) CA->Metabolism Biotransformation Metabolites Reactive Metabolites (e.g., Hydroxylamine) Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Induces CellularDamage Cellular Damage ROS->CellularDamage Causes LipidPeroxidation Lipid Peroxidation CellularDamage->LipidPeroxidation ProteinOxidation Protein Oxidation CellularDamage->ProteinOxidation DNADamage DNA Damage CellularDamage->DNADamage Apoptosis Apoptosis / Necrosis CellularDamage->Apoptosis

Caption: Oxidative stress pathway induced by chlorinated anilines.

Comparative Analysis of Analytical Methodologies

Accurate detection and quantification of chlorinated anilines in environmental matrices are crucial for exposure assessment and regulatory monitoring. Several analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most common.[19][20][21][22][23]

Table 3: Comparison of Analytical Methods for Chlorinated Aniline Determination

MethodPrincipleSample MatrixAdvantagesDisadvantagesReference
GC-MS Separation by volatility and mass-to-charge ratioWater, SoilHigh sensitivity and specificity, excellent for identificationDerivatization may be required for polar compounds[20][22]
HPLC-UV/DAD Separation by polarity, detection by UV absorbanceWaterSuitable for polar and thermolabile compounds, no derivatization neededLower sensitivity and specificity compared to MS[23]
HS-GC-MS Headspace sampling followed by GC-MSWaterReduced matrix effects, good for volatile compoundsNot suitable for non-volatile derivatives[19]

The choice of analytical method depends on the specific chlorinated aniline, the sample matrix, and the required sensitivity and selectivity.

Experimental Protocol: Determination of Chlorinated Anilines in Water by GC-MS

This protocol outlines a general procedure for the analysis of chlorinated anilines in water samples.

1. Sample Preparation (Liquid-Liquid Extraction): a. To a 1 L water sample in a separatory funnel, add a surrogate standard. b. Adjust the pH of the sample to >11 with NaOH. c. Add 60 mL of methylene chloride and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic layer. e. Repeat the extraction two more times with fresh portions of methylene chloride. f. Combine the organic extracts and dry over anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

2. GC-MS Analysis: a. GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. b. Injector Temperature: 250°C. c. Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. d. Carrier Gas: Helium at a constant flow of 1 mL/min. e. MS Interface Temperature: 280°C. f. Ionization Mode: Electron Impact (EI) at 70 eV. g. Scan Range: 50-350 amu.

3. Quality Control: a. Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples. b. Surrogate recoveries should be within 70-130%.

Comparative Remediation Strategies

Given their persistence and toxicity, various remediation strategies have been developed to remove chlorinated anilines from contaminated environments. These can be broadly categorized into physicochemical and biological methods.

Physicochemical Remediation

Advanced Oxidation Processes (AOPs) are effective in degrading chlorinated anilines through the generation of highly reactive hydroxyl radicals.[2][6] Photocatalysis using titanium dioxide (TiO2) is a commonly studied AOP.[2][6]

Biological Remediation

Bioremediation utilizes microorganisms to break down chlorinated anilines into less toxic substances.[24][25][26][27][28][29] Several bacterial strains have been identified that can degrade these compounds.[24][26][30][31]

dot

BiodegradationPathway DCA 3,4-Dichloroaniline (3,4-DCA) Dechlorination Dechlorination DCA->Dechlorination CA4 4-Chloroaniline (4-CA) Dechlorination->CA4 Dioxygenation1 Dioxygenation CA4->Dioxygenation1 Dioxygenation2 Dioxygenation CA4->Dioxygenation2 Chlorocatechol 4-Chlorocatechol Dioxygenation1->Chlorocatechol RingCleavage1 Ring Cleavage Chlorocatechol->RingCleavage1 Intermediates1 Intermediates RingCleavage1->Intermediates1 Mineralization1 Mineralization (CO2, H2O, Cl-) Intermediates1->Mineralization1 AnilinePath Aniline Pathway Aniline Aniline Dioxygenation2->Aniline Catechol Catechol Aniline->Catechol RingCleavage2 Ring Cleavage Catechol->RingCleavage2 Intermediates2 Intermediates RingCleavage2->Intermediates2 Mineralization2 Mineralization (CO2, H2O) Intermediates2->Mineralization2

Caption: Proposed biodegradation pathways of 3,4-dichloroaniline.[24][32]

Table 4: Comparison of Remediation Technologies for Chlorinated Anilines

TechnologyMechanismAdvantagesDisadvantagesReference
Advanced Oxidation (e.g., UV/TiO2) Hydroxyl radical attackRapid degradation, can lead to complete mineralizationHigh operational costs, potential for toxic byproduct formation[2][6]
Bioremediation (e.g., Bioaugmentation) Microbial metabolismCost-effective, environmentally friendlySlow degradation rates, sensitive to environmental conditions[24][25][26][28]
Activated Persulfate Sulfate radical attackEffective in soil and water, can be coupled with other technologiesRequires activation, pH-dependent efficacy[25]

Predictive Ecotoxicology: QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure.[7][33][34][35][36] For chlorinated anilines, QSAR models can help in prioritizing compounds for further testing and in understanding the structural features that contribute to their toxicity.

dot

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Application Data Chemical Structures & Experimental Toxicity Data Descriptors Calculate Molecular Descriptors (e.g., LogP, ELUMO) Data->Descriptors Model Develop QSAR Model (e.g., Multiple Linear Regression) Descriptors->Model Validation Internal & External Validation Model->Validation Predict Predict Toxicity Validation->Predict Validated Model NewChem New Chemical Structure NewChem->Predict Risk Risk Assessment Predict->Risk

Caption: A generalized workflow for QSAR model development.

QSAR studies on chlorinated anilines have shown that their toxicity is often correlated with descriptors such as the octanol-water partition coefficient (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO).[33]

Conclusion and Future Perspectives

Chlorinated anilines represent a significant class of environmental pollutants with demonstrable ecotoxicological impacts. This guide has provided a comparative overview of their toxicity, analytical detection, remediation, and predictive modeling. A comprehensive understanding of these aspects is essential for effective environmental risk assessment and management. Future research should focus on the long-term, sublethal effects of these compounds, the toxicity of their transformation products, and the development of more efficient and sustainable remediation technologies.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline, a halogenated aromatic amine. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The core principle underpinning the disposal of this compound is the recognition of its classification as a hazardous waste. Due to its chlorinated aniline structure, it is toxic and poses a significant environmental hazard, particularly to aquatic life. Therefore, it must be handled and disposed of following stringent protocols for hazardous materials.

Key Hazard and Safety Data Summary

Before detailing the disposal procedures, it is crucial to understand the hazard profile of chlorinated anilines. This data informs the necessary precautions during handling and disposal.

Hazard MetricValueSpeciesExposure TimeReference
Acute ToxicityToxic if swallowed, in contact with skin, or if inhaled.N/AN/A
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.N/AN/A
Regulatory StatusClassified as a hazardous substance requiring specialized disposal.N/AN/A

In-Lab Waste Preparation: A Step-by-Step Protocol

The proper disposal of this compound begins in the laboratory at the point of generation. The following steps provide a direct, operational workflow for preparing this hazardous waste for collection by a licensed disposal service.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • A properly buttoned lab coat.

  • Chemical-resistant gloves (nitrile gloves may have a short breakthrough time; thicker gloves or multi-hazard gloves are recommended).

  • Safety goggles or a face shield.

2. Waste Segregation: Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Do not mix this compound waste with non-halogenated organic solvents. Halogenated and non-halogenated waste streams are treated differently, and mixing them increases disposal costs.

  • Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizing agents.

  • Collect waste containing this compound in a dedicated hazardous waste container.

3. Selection of a Compatible Waste Container: The choice of waste container is critical to prevent leaks and reactions.

  • Primary Container: Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) containers are generally recommended for chlorinated solvents and have good resistance to anilines at room temperature. Glass containers are also a suitable option. Avoid using metal containers, as halogenated compounds can degrade to form acidic byproducts that corrode metal.

  • Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container, such as a plastic tub, to contain any potential leaks.

4. Labeling the Hazardous Waste Container: Proper labeling is a strict regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • A list of all constituents in the container, with estimated percentages.

    • The date accumulation started.

    • The name and contact information of the principal investigator or responsible personnel.

    • Applicable hazard warnings (e.g., "Toxic," "Environmental Hazard").

5. Accumulation in a Satellite Accumulation Area (SAA): Laboratories should have a designated SAA for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][2]

  • Store the waste container in the designated SAA, segregated from incompatible materials.[3]

  • Keep the waste container closed at all times except when adding waste.[3]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1][3]

Decontamination of Empty Containers and Glassware

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

1. Triple Rinsing Procedure:

  • Rinse the container three times with a suitable solvent capable of dissolving the compound. A common and effective solvent for this purpose is isopropyl alcohol or ethanol.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste in your designated halogenated organic waste container.

  • After triple rinsing, deface or remove the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous lab waste.

2. Decontamination of Glassware and Equipment:

  • All glassware and equipment that have come into contact with this compound must be decontaminated.

  • This can be achieved by rinsing with an appropriate solvent (e.g., isopropyl alcohol), followed by washing with a laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spill from spreading or entering drains.

  • Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill pillow, to absorb the spilled material.

  • Collect: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Procedures

The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

1. Arranging for Pickup:

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • Provide them with a complete and accurate description of the waste, including the information from your hazardous waste label.

2. Hazardous Waste Manifest:

  • The disposal of this waste will be tracked using a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from the point of generation to its final disposal facility ("cradle-to-grave").[4][5]

  • The manifest will be provided by the hazardous waste transporter and must be signed by a designated representative from your institution.

  • Ensure that all information on the manifest is accurate and complete. You will retain a copy for your records.

3. Transportation and Final Disposal:

  • The licensed hazardous waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases produced during combustion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures cluster_decon Decontamination start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Halogenated Stream) ppe->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_waste Label Container Correctly ('Hazardous Waste') container->label_waste saa Store in Satellite Accumulation Area label_waste->saa contact_ehs Contact EHS for Pickup saa->contact_ehs Waste Ready for Disposal manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Transport by Licensed Hauler manifest->transport incinerate High-Temperature Incineration at TSDF transport->incinerate empty_container Empty Container/Glassware triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->segregate Add to Halogenated Waste

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.

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Personal protective equipment for handling 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis (Structure-Activity Relationship)

Compound: 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline Chemical Class: Halogenated N-alkyl Aniline

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact intermediate may be sparse in public repositories, we must apply Analogous Hazard Extrapolation . We treat this substance based on its pharmacophore: the 3,5-dichloroaniline core.

  • The Aniline Core: Anilines are notorious for methemoglobinemia . They oxidize hemoglobin to methemoglobin, preventing oxygen transport. This effect is often delayed (2-4 hours).

  • The 3,5-Dichloro Substitution: Halogenation generally increases lipophilicity (LogP), enhancing dermal absorption . It also increases metabolic stability, potentially prolonging toxicity.

  • The N-Benzyl Moiety: The (2-methoxyphenyl)methyl group adds significant molecular weight, likely making the substance a solid or viscous oil with lower vapor pressure than the parent aniline. However, this does not negate inhalation risks from dusts or aerosols.

Operational Rule: Handle as a Potent Skin Absorbent and Specific Target Organ Toxicant (Blood/Kidney) .

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for halogenated anilines. The high lipophilicity allows this compound to permeate standard nitrile gloves rapidly upon continuous contact.

PPE Selection Logic Table
PPE ComponentStandard RequirementTechnical Justification (Causality)
Hand Protection (General) Double Nitrile Gloves (min 5 mil outer)Permeation Kinetics: Anilines can permeate thin nitrile in <15 mins. Double gloving creates a tortuous path and provides a visual breach indicator.
Hand Protection (Spill/High Risk) Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Chemical Resistance: For direct immersion or spill cleanup, nitrile is insufficient. Laminates offer >480 min breakthrough time for aromatics.
Respiratory VAV Fume Hood (Face velocity: 80-100 fpm)Inhalation Control: Primary engineering control. N95 respirators are ineffective against organic vapors; use hood or P100/OV cartridge if hood is compromised.
Eye Protection Chemical Splash Goggles Vapor/Splash Defense: Safety glasses with side shields are inadequate for liquids that are skin/mucous membrane sensitizers.
Body Protection Lab Coat (Tyvek or Cotton/Poly) + ApronDermal Defense: Cotton absorbs; Tyvek repels. Use a chemically resistant apron for synthesis steps involving >10g.

Operational Workflow & Visualization

The following diagram outlines the decision logic for PPE and handling based on the state of the material and quantity.

HandlingProtocol Start Start: Assess Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Oil StateCheck->Liquid Dissolved Weighing Weighing: Use Antistatic Gun Avoid Dust Generation Solid->Weighing Transfer Transfer/Solubilization: Dissolve immediately to reduce dust hazard Liquid->Transfer LowRisk Standard Protocol: Fume Hood + Double Nitrile Spill Spill Event: Do NOT use Bleach Use Absorbent Pads LowRisk->Spill HighRisk High Risk Protocol: Laminate Gloves + Apron + Face Shield HighRisk->Spill Accidental Release Weighing->Transfer Transfer->LowRisk < 1g / Closed System Transfer->HighRisk > 1g / Open Handling

Caption: Decision logic for PPE selection and operational flow based on physical state and quantity of the aniline derivative.

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing
  • Static Control: Halogenated anilines in powder form can be static. Use an ionizing fan or antistatic gun before weighing to prevent "flying powder" which leads to inhalation exposure.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a powder containment enclosure.

  • Glove Check: Inspect inner nitrile gloves for tears. Don outer gloves immediately before handling the vial.

Phase B: Solubilization (Critical Step)

Why this matters: Once dissolved, the risk of skin absorption increases significantly due to the solvent vehicle (e.g., DCM, DMSO) carrying the toxin through the dermal layer.

  • Solvent Selection: Avoid using DMSO if possible, as it dramatically accelerates skin absorption of the aniline. Prefer Dichloromethane (DCM) or Ethyl Acetate, but treat the solution as "super-permeable."

  • Transfer: Use positive displacement pipettes for liquids to prevent dripping.

Phase C: Reaction & Cleanup
  • Glassware: Rinse all glassware with acetone inside the hood. Collect this first rinse as Halogenated Organic Waste .

  • Decontamination: Wipe surfaces with a mild surfactant (soap/water).

    • WARNING: Do NOT use bleach (sodium hypochlorite) to clean aniline spills. This can form chloroamines or oxidize the aniline to nitro-compounds, which may be more toxic or explosive.

Waste Disposal & Emergency Response

Disposal Classification

This compound contains two chlorine atoms.[1] It must be segregated into the Halogenated Organic Waste stream.

  • Stream: Halogenated Organic Waste (High BTU).

  • Compatibility: Do not mix with strong acids (exothermic salt formation) or strong oxidizers.

  • Labeling: Clearly mark as "Toxic" and "Halogenated."

Emergency Medical Response (Self-Validating)

If exposure occurs, standard First Aid is not enough. You must communicate the specific chemical nature to responders.

  • Skin Contact: Wash with soap and water for 15 minutes. Alert medical personnel to "Potential Methemoglobinemia."

  • Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown colored blood.

  • Antidote Awareness: Medical professionals may consider Methylene Blue therapy if Methemoglobin levels are elevated.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 964336 (Related Structure: 3,5-dichloroaniline). Retrieved from [Link]

  • Prudent Practices in the Laboratory.Handling and Management of Chemical Hazards. National Academies Press.

(Note: While a direct SDS for the full specific molecule is proprietary to custom synthesis houses, the hazard data above is derived from the authoritative consensus on 3,5-dichloroaniline and halogenated aromatic amines.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.